molecular formula C10H9N B029099 3-Methylquinoline CAS No. 612-58-8

3-Methylquinoline

Cat. No.: B029099
CAS No.: 612-58-8
M. Wt: 143.18 g/mol
InChI Key: DTBDAFLSBDGPEA-UHFFFAOYSA-N
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Description

3-Methylquinoline is a privileged chemical scaffold in medicinal chemistry, offering significant versatility for the design and synthesis of novel bioactive molecules. Its core structure is extensively utilized in anticancer research, serving as a fundamental building block for developing potent therapeutic agents. Quinoline derivatives demonstrate promising anticancer properties through multiple mechanisms, including induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration . Recent research highlights the value of the this compound motif in structure-activity relationship (SAR) studies. Compounds based on this scaffold have shown high cytotoxic effects against various cancer cell lines, including promyelocytic leukemia HL-60 and breast cancer adenocarcinoma MCF-7 . The methylidenequinolinone derivatives, in particular, can exhibit selective cytotoxicity against cancer cells while showing lower effects on normal cells, making them a compelling subject for investigative oncology . The drug-likeness of this compound is supported by in silico analyses, which indicate compliance with Lipinski's Rule of Five, suggesting high bioavailability and strong potential for lead compound development . This product is provided for advanced chemical and pharmaceutical research applications. Intended Use : For Research Use Only. Not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3
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InChI Key

DTBDAFLSBDGPEA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=CC=CC=C2N=C1
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Molecular Formula

C10H9N
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DSSTOX Substance ID

DTXSID60210108
Record name 3-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

Melting point = 16.5 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methylquinoline
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Vapor Pressure

0.00953 [mmHg]
Record name 3-Methylquinoline
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CAS No.

612-58-8
Record name 3-Methylquinoline
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Foundational & Exploratory

3-Methylquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, outlines relevant experimental protocols, and discusses its biological activities and potential applications.

Core Properties of this compound

This compound, also known as β-methylquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the 3-position.[1][2] Its unique structure serves as a valuable scaffold in the development of more complex molecules.[3][4]

CAS Number: 612-58-8[2][5][6][7]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₀H₉N[1][5][6]
Molecular Weight 143.19 g/mol [3][5][8]
Appearance Colorless to light yellow liquid or powder to lump[2][3][5][6]
Melting Point 16-17 °C[2][5][8]
Boiling Point 252-253 °C[2][5][8]
Density 1.069 g/mL at 25 °C[2][5][8]
Refractive Index (n20/D) 1.615[2][5][8]
Flash Point 113 °C (closed cup)[5][8][9]
Solubility Sparingly soluble in water; Soluble in acetonitrile (B52724) and chloroform[6][10][11]
pKa 5.17 ± 0.11 (Predicted)[2][6]

Experimental Protocols

Synthesis of Substituted Quinolines via Doebner-von Miller Reaction

The synthesis of substituted quinolines like this compound can be achieved through various methods. A common and versatile approach is the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[12] This method involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.

General Protocol:

  • Reaction Setup: An appropriate aniline derivative is dissolved in an acidic medium, typically concentrated sulfuric or hydrochloric acid.

  • Addition of Carbonyl Compound: An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) to introduce a methyl group) is added dropwise to the solution.[13] An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also included in the reaction mixture.[12][14]

  • Heating: The mixture is heated, often to reflux, for several hours to facilitate the cyclization and aromatization steps.[13][14]

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized with a strong base (e.g., sodium hydroxide).

  • Purification: The crude product is then isolated, often via steam distillation or extraction with an organic solvent.[13][14] Further purification can be achieved through recrystallization or column chromatography to yield the desired quinoline derivative.

G cluster_synthesis Doebner-von Miller Synthesis Workflow start Start: Aniline Derivative + α,β-Unsaturated Carbonyl acid Dissolve in Strong Acid (e.g., H₂SO₄) start->acid heat Heat to Reflux with Oxidizing Agent acid->heat neutralize Cool and Neutralize (e.g., NaOH) heat->neutralize isolate Isolate Crude Product (Extraction / Distillation) neutralize->isolate purify Purify (Chromatography / Recrystallization) isolate->purify end End: Substituted Quinoline purify->end

Caption: Generalized workflow for the synthesis of substituted quinolines.

Microbial Degradation Analysis

This compound can be utilized as a carbon, nitrogen, and energy source by certain bacteria, such as Comamonas testosteroni 63.[2][5] Investigating this biodegradation pathway is crucial for environmental remediation studies.

Methodology:

  • Culture Preparation: A pure culture of Comamonas testosteroni 63 is grown in a minimal salt medium.

  • Substrate Addition: this compound is introduced as the sole source of carbon and nitrogen.

  • Incubation: The culture is incubated under controlled aerobic conditions (temperature, pH, and agitation).

  • Monitoring: The degradation of this compound is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Metabolite Identification: Intermediary metabolites are identified to elucidate the degradation pathway, which often involves hydroxylation at the C2 position.[15]

Biological Activity and Signaling Pathways

Quinoline and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[16][17] Studies have shown that these compounds can serve as foundational structures for developing new therapeutic agents.[18]

While specific pathway interactions for this compound are a subject of ongoing research, the broader quinoline class has been shown to modulate key carcinogenic signaling pathways.[19] Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR, which are crucial for cell survival, proliferation, and angiogenesis.[20] The aberrant activation of these receptors can lead to the downstream activation of pathways such as PI3K/Akt/mTOR and RAS/RAF/MEK/ERK, which are central to cancer progression.[20]

G cluster_pathway Oncogenic Signaling Pathways Targeted by Quinoline Derivatives cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway RTK Growth Factor Receptors (EGFR, c-Met, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Quinoline Quinoline-Based Inhibitors Quinoline->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways modulated by quinoline-based inhibitors.

Applications in Research and Development

This compound is a versatile building block with numerous applications:[3]

  • Pharmaceutical Synthesis: It serves as a key intermediate in the development of new drug entities, including potential anticancer and anti-inflammatory agents.[4][6][18]

  • Agrochemicals and Dyes: It is widely used in the synthesis of dyes, food coloring agents, and agrochemicals.[2][5][6]

  • Materials Science: The quinoline scaffold is utilized in creating fluorescent dyes for biological imaging and in the production of organic light-emitting diodes (OLEDs).[18]

  • Chemical Research: It is employed as a ligand in the preparation of organometallic complexes and as a solvent in various chemical processes.[2][4][5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is harmful through skin contact and inhalation, causes skin and eye irritation, and is a suspected carcinogen.[5][8][9][21]

Hazard InformationGHS Classification and StatementsCitations
Signal Word Danger[2][5][8][9]
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard)[2][5]
Hazard Statements H312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritationH351: Suspected of causing cancer[5][8][9][21]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8][9]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep in the dark.[2][9][11]

References

An In-depth Technical Guide to 3-Methylquinoline: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylquinoline (CAS No. 612-58-8), a heterocyclic aromatic compound with significant applications in medicinal chemistry, materials science, and as a building block for the synthesis of various functional molecules. This document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it presents experimental protocols for its synthesis and analysis, alongside a discussion of its biological significance, particularly its microbial degradation pathway.

Core Concepts: Structure and Properties

This compound, also known as β-methylquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the third position of the heterocyclic ring system. Its chemical structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.

Chemical Structure:

The canonical SMILES representation of this compound is CC1=CC2=CC=CC=C2N=C1.

Molecular Formula: C₁₀H₉N[1]

Molecular Weight: 143.19 g/mol [1]

Physicochemical Data

The following tables summarize the key physicochemical and spectroscopic data for this compound, providing a valuable resource for laboratory and research applications.

PropertyValue
IUPAC Name This compound
Synonyms β-Methylquinoline, 3-Methyl-1-benzazine
CAS Number 612-58-8
Appearance Colorless to yellow liquid
Odor Strong, aromatic
Melting Point 16-17 °C
Boiling Point 252-253 °C
Density 1.069 g/mL at 25 °C
Refractive Index (n20/D) 1.615
pKa 5.17 ± 0.11 (Predicted)
Solubility Sparingly soluble in water
Spectroscopic Data
Spectroscopic DataKey Features
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Mass Spectrometry (MS) Molecular Ion (M⁺) m/z: 143.[2]
Infrared (IR) Spectroscopy Spectral data available.
UV-Vis (λmax) 318 nm (in aqueous ethanol)[1]

Synthesis and Analysis: Experimental Protocols

Synthesis of this compound

The synthesis of quinoline and its derivatives is classically achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a suitable method for the preparation of substituted quinolines.[3] It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3]

General Protocol for Doebner-von Miller Synthesis of a Substituted Quinoline (Representative):

  • Reaction: Aniline is reacted with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) to yield 2-methylquinoline) in the presence of a strong acid like hydrochloric acid or sulfuric acid, and an oxidizing agent.[4]

  • Step 1: Michael Addition: The reaction is initiated by the conjugate addition of aniline to the α,β-unsaturated carbonyl compound.

  • Step 2: Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.

  • Step 3: Dehydration and Oxidation: Subsequent dehydration and oxidation yield the quinoline ring system.

Analytical Methods

The purity and identity of this compound can be determined using standard chromatographic and spectroscopic techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the sample (e.g., 100 µg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[5]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[5]

  • GC Conditions (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Inlet Temperature: 250 °C.[5]

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[5]

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230 °C.[5]

    • Mass Range: Scan from m/z 40 to 300.[5]

  • Data Analysis: The molecular ion peak (M⁺) at m/z 143 and the characteristic fragmentation pattern are used to identify this compound.[5]

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity analysis and preparative isolation of this compound. A reverse-phase method is generally suitable.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration within the linear range of the assay.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[6]

  • HPLC Conditions (Typical for a related compound):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detection at an appropriate wavelength (e.g., 245 nm for a related chloro-methylquinoline).[6]

Biological Significance and Applications

This compound serves as a valuable scaffold in drug discovery and development. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The substitution pattern on the quinoline core is crucial in determining the specific biological activity and potency.

A study on the pharmacological properties of this compound indicated that it adheres to Lipinski's rule of five, suggesting it possesses drug-like properties and a high bioavailability score, making it a candidate for further investigation in drug development.

Microbial Degradation of this compound

The environmental fate of quinoline and its derivatives is of significant interest. The bacterium Comamonas testosteroni 63, isolated from activated sludge, is capable of utilizing this compound as its sole source of carbon, nitrogen, and energy. The degradation pathway involves a series of hydroxylation and ring-cleavage steps.

The identified metabolites in this pathway include:

  • 3-methyl-2-oxo-1,2-dihydroquinoline

  • 6-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline

  • 5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline

  • 2,5,6-trihydroxy-3-methylpyridine

This metabolic pathway highlights a natural mechanism for the bioremediation of environments contaminated with methylquinolines.

Visualizations

Microbial_Degradation_of_3_Methylquinoline cluster_workflow Microbial Degradation by Comamonas testosteroni 63 A This compound B 3-Methyl-2-oxo- 1,2-dihydroquinoline A->B Hydroxylation C 6-Hydroxy-3-methyl-2-oxo- 1,2-dihydroquinoline B->C Hydroxylation D 5,6-Dihydroxy-3-methyl-2-oxo- 1,2-dihydroquinoline C->D Hydroxylation E 2,5,6-Trihydroxy- 3-methylpyridine D->E Ring Cleavage F Further Degradation Products E->F

Caption: Microbial degradation pathway of this compound.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and a range of interesting physicochemical properties. Its utility as a synthetic building block, particularly in the pharmaceutical industry, is well-established. The methodologies for its synthesis, while requiring careful control, are based on classical organic reactions. Furthermore, robust analytical techniques exist for its characterization and quantification. The elucidation of its microbial degradation pathway not only provides insight into its environmental fate but also opens avenues for bioremediation strategies. This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives.

References

3-Methylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline (B57606) with a methyl group substituted at the 3-position. This monograph provides an in-depth overview of its physical and chemical properties, synthesis, and significant applications, particularly within the realm of pharmaceutical sciences. As a key building block, this compound and its derivatives are integral to the synthesis of a variety of compounds, including dyes, pH indicators, and notably, therapeutic agents.[1][2] Its structural motif is found in numerous biologically active molecules, underscoring its importance in medicinal chemistry and drug discovery.[3][4][5]

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature, characterized by a strong, aromatic odor.[6] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and chloroform (B151607).[7]

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₉N[8][9]
Molecular Weight 143.19 g/mol [1]
Melting Point 15-17 °C[2][10][11]
Boiling Point 252-253 °C[6][10][11]
Density 1.069 g/mL at 25 °C[6][10][11]
Refractive Index (n20/D) 1.615[6][10][11]
Flash Point 113 °C (closed cup)[10]
Vapor Pressure 0.00953 mmHg[8]
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyValueReference(s)
CAS Number 612-58-8[9]
pKa 5.17 ± 0.11 (Predicted)[7][12]
Solubility in Water Sparingly soluble/Insoluble[7][13]
Solubility in Organic Solvents Soluble in acetonitrile (B52724) (slightly), chloroform (slightly), ethanol, acetone[14][12]
UV-Vis (λmax) 318 nm (in aqueous EtOH)[7][6]
¹H NMR Spectral data available[8]
¹³C NMR Spectral data available[8]
IR Spectrum Spectral data available[8]
Mass Spectrum Spectral data available[8]

Experimental Protocols

Synthesis of this compound via Doebner-von Miller Reaction (Representative Protocol)

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines. It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[14][12] The following is a representative protocol adapted from the synthesis of similar quinoline derivatives.

Materials:

  • Aniline

  • Crotonaldehyde (α,β-unsaturated aldehyde)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (Lewis acid catalyst)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Organic solvent for extraction (e.g., chloroform)

Procedure:

  • A mixture of aniline and concentrated hydrochloric acid is prepared in a reaction flask and cooled in an ice bath.

  • Crotonaldehyde is added dropwise to the stirred mixture while maintaining the low temperature.

  • After the addition is complete, zinc chloride is added to the reaction mixture.

  • The mixture is then heated under reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is made alkaline by the careful addition of a sodium hydroxide solution.

  • The product, this compound, is then isolated from the mixture, typically by steam distillation or solvent extraction.

  • The crude product is purified by distillation under reduced pressure or by column chromatography.

G Doebner-von Miller Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_product Product aniline Aniline mixing Mixing and Cooling aniline->mixing crotonaldehyde Crotonaldehyde addition Slow Addition of Aldehyde crotonaldehyde->addition acid Acid Catalyst (e.g., HCl) acid->mixing lewis_acid Lewis Acid (e.g., ZnCl₂) reflux Heating under Reflux lewis_acid->reflux mixing->addition addition->reflux workup Alkaline Workup reflux->workup isolation Isolation (Distillation/Extraction) workup->isolation purification Purification isolation->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[3]

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, etc.)

  • Vials with airtight seals

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • An excess amount of this compound is added to a vial containing a known volume of the solvent.

  • The vial is sealed and placed in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • After equilibration, the solution is allowed to stand to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully removed and centrifuged to separate any remaining suspended solid.

  • The concentration of this compound in the clear supernatant is then determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2][7][13] Its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[4]

A notable application is in the synthesis of Argatroban, a potent and selective small-molecule direct thrombin inhibitor. Argatroban is used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[10]

Signaling Pathway: Blood Coagulation Cascade and the Action of Argatroban

The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot. Thrombin (Factor IIa) is a key enzyme in this pathway, responsible for converting fibrinogen to fibrin. Argatroban directly binds to the active site of thrombin, inhibiting its activity and thereby preventing clot formation.[10]

G Blood Coagulation Cascade and Argatroban Inhibition prothrombin Prothrombin (Factor II) thrombin Thrombin (Factor IIa) prothrombin->thrombin Activation fibrinogen Fibrinogen thrombin->fibrinogen Cleavage fibrin Fibrin fibrinogen->fibrin clot Fibrin Clot fibrin->clot Polymerization argatroban Argatroban argatroban->inhibition inhibition->thrombin Inhibition

Caption: Simplified diagram of the blood coagulation cascade showing the inhibitory action of Argatroban on thrombin.

Biodegradation

Comamonas testosteroni 63, a bacterium isolated from activated sludge, is capable of utilizing this compound as its sole source of carbon, nitrogen, and energy.[11] The biodegradation pathway involves a series of enzymatic steps, initiating with the hydroxylation of the quinoline ring.[11]

Biodegradation Workflow of this compound

The metabolic breakdown of this compound by Comamonas testosteroni 63 proceeds through several identified intermediates.

G Biodegradation of this compound by C. testosteroni start This compound met1 3-Methyl-2-oxo-1,2-dihydroquinoline start->met1 Hydroxylation met2 6-Hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline met1->met2 Hydroxylation met3 5,6-Dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline met2->met3 Hydroxylation met4 2,5,6-Trihydroxy-3-methylpyridine met3->met4 Ring Cleavage end Further Degradation Products met4->end

Caption: The metabolic pathway for the degradation of this compound by Comamonas testosteroni 63.

Conclusion

This compound is a versatile heterocyclic compound with well-characterized physical and chemical properties. Its importance in organic synthesis, particularly as a precursor to pharmaceuticals like Argatroban, highlights its significance in drug development. The established synthetic routes, such as the Doebner-von Miller reaction, provide reliable methods for its preparation. Further research into the biological activities of novel this compound derivatives continues to be an active area of investigation, promising new therapeutic applications.

References

Spectroscopic Profile of 3-Methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
Data not explicitly found in search results

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not explicitly found in search results

Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR were not available in the initial search. Researchers should refer to spectral databases such as those on PubChem for the actual spectra to determine these values.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Specific peak assignments not detailed in search results

Note: The IR spectrum of this compound can be found on databases like PubChem, typically obtained via techniques such as neat or ATR-IR.[1] Characteristic bands would include C-H stretching from the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the quinoline (B57606) core.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrum (EI-MS)

m/zRelative IntensityAssignment
143HighMolecular Ion [M]⁺
142Moderate[M-H]⁺
115ModerateLoss of HCN from [M-H]⁺

Note: The mass spectrum is characterized by a prominent molecular ion peak at m/z 143, consistent with the molecular weight of this compound (143.19 g/mol ).[1][2] The fragmentation pattern provides structural information about the quinoline ring.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinoline derivatives.[3][4][5]

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives involves the following steps:[4]

  • Sample Preparation: Approximately 5-25 mg of the this compound sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) is used for data acquisition.[5][6]

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically performed. Key parameters include an appropriate spectral width to cover the aromatic and aliphatic regions, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (128 or more) and a longer acquisition time are generally required compared to ¹H NMR.[3][4]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common method for obtaining the infrared spectrum of this compound.

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained "neat" by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[7]

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound.[8]

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.[5]

  • Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry: As the this compound elutes from the GC column, it enters the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented and ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5][9]

  • Data Analysis: The mass spectrum is recorded, showing the relative abundance of the different fragment ions.

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR) Dissolve->IR MS Mass Spectrometry (GC-MS) Dissolve->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Structure Structural Elucidation & Verification ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow start Start: Prepare Sample (this compound in Deuterated Solvent) load Load Sample into NMR Spectrometer start->load lock_shim Lock and Shim load->lock_shim acquire_1h Acquire ¹H NMR Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum lock_shim->acquire_13c process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_1h->process_fid acquire_13c->process_fid analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) process_fid->analyze end End: Structural Information analyze->end

Caption: Detailed workflow for NMR data acquisition and analysis.

GCMS_Workflow start Start: Prepare Sample Solution inject Inject Sample into GC start->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze_mass Mass Analysis (m/z) ionize->analyze_mass detect Detection analyze_mass->detect spectrum Generate Mass Spectrum detect->spectrum end End: Molecular Weight & Fragmentation Pattern spectrum->end

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

References

Solubility Profile of 3-Methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methylquinoline in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the known solubility parameters, provides detailed experimental protocols for determining solubility, and presents a logical workflow for solubility assessment.

Understanding the Solubility of this compound

This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline (B57606) core with a methyl group, suggests a generally low solubility in polar solvents like water and better solubility in organic solvents. The methyl group slightly increases its lipophilicity compared to its parent compound, quinoline.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a range of common organic solvents is not extensively reported. However, some data and qualitative descriptors are available.

SolventChemical FormulaTemperature (°C)Solubility
WaterH₂O20919 mg/L (for its isomer, 3-Methylisoquinoline)[1]
WaterH₂ONot SpecifiedSparingly soluble to insoluble[2]
AcetonitrileCH₃CNNot SpecifiedSlightly soluble[3]
ChloroformCHCl₃Not SpecifiedSlightly soluble[3]

Note: The quantitative data for water is for the isomer 3-methylisoquinoline (B74773) and should be considered as an estimate for this compound. The parent compound, quinoline, is described as soluble in ethanol, ether, and acetone.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental methodologies can be employed. These protocols are standard for determining the solubility of organic compounds.

Method 1: Shake-Flask Method (Thermodynamic Equilibrium Solubility)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) syringe. Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility from the concentration of the quantified sample, taking into account the dilution factor.

Method 2: Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution and achieve equilibrium as described in the Shake-Flask Method (steps 1-3).

  • Sample Withdrawal: Pipette a precise volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of an inert gas like nitrogen.

  • Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again. The difference between the final and initial weights of the dish corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility and express it in units such as g/L or mg/mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in a laboratory setting.

G cluster_result Result compound Obtain this compound and Solvents glassware Prepare and Calibrate Glassware/Instruments saturate Prepare Saturated Solution (Excess Solute) compound->saturate glassware->saturate equilibrate Equilibrate at Constant Temperature (Shake-Flask) saturate->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Settle) equilibrate->separate sample Withdraw and Filter Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample->quantify sample->quantify calculate Calculate Solubility (e.g., mg/mL, mol/L) quantify->calculate report Report Solubility Data calculate->report calculate->report

Caption: Workflow for experimental solubility determination.

References

The Biological Versatility of 3-Methylquinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. Among its many derivatives, those bearing a methyl group at the 3-position have garnered significant scientific interest. This technical guide provides an in-depth overview of the biological activities of 3-methylquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth, proliferation, and survival.

A key target for some quinoline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

Furthermore, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is another signaling cascade modulated by certain quinoline derivatives. Dysregulation of this pathway is a common feature in many cancers, and its inhibition represents a promising therapeutic strategy. Some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a process often linked to the modulation of this and other related pathways.

Below is a summary of the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
3-Methylquinazolinone derivative 4d A431 (Epidermoid carcinoma)MTT3.48[1]
A549 (Lung carcinoma)MTT2.55[1]
MCF-7 (Breast adenocarcinoma)MTT0.87[1]
NCI-H1975 (Lung carcinoma)MTT6.42[1]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one 5a HL-60 (Promyelocytic leukemia)MTT0.91 (24h)[2]
MCF-7 (Breast adenocarcinoma)MTT>10 (indicative)[2]
Tetrahydrobenzo[h]quinoline derivativeMCF-7 (Breast adenocarcinoma)MTT10 (24h), 7.5 (48h)[3]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a pressing global health concern, necessitating the development of novel therapeutic agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is known for its antimicrobial properties, and the addition of a methyl group at the 3-position can modulate this activity.

The following table summarizes the minimum inhibitory concentrations (MICs) of selected this compound derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1[4]
Mycobacterium smegmatis1.56[4]
Staphylococcus aureus (MSSA)2.2[4]
Staphylococcus aureus (MRSA)1.1[4]
8-O-prenyl-3-methyl-8-hydroxyquinoline derivative (indicative structure)Staphylococcus aureus (MRSA)12.5 (for biofilm)[4]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Certain this compound derivatives have demonstrated anti-inflammatory properties, primarily through their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). The inhibition of enzymes like cyclooxygenase (COX) is another mechanism by which some quinoline derivatives exert their anti-inflammatory effects.

Compound/DerivativeCell LineAssayActivity/IC50Reference
Quinoline-2-carboxamide derivativesCOX-2 InhibitionIn vitro enzyme assayIC50: 1.14 - 1.21 µM[5]
3-substituted quinazolin-4-(3H)-onesCarrageenan-induced paw edemaIn vivoSignificant inhibition[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Bacterial or fungal strains

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Visualizing Mechanisms and Workflows

To further elucidate the synthesis, experimental procedures, and mechanisms of action of this compound derivatives, the following diagrams are provided.

Synthesis Workflow: Vilsmeier-Haack Reaction

A common synthetic route to access functionalized quinolines is the Vilsmeier-Haack reaction, which can be used to prepare 2-chloro-3-formylquinoline precursors.

Synthesis_Workflow Synthesis of 2-Chloro-3-formyl-8-methylquinoline cluster_reagents Reagents cluster_steps Reaction Steps o-methylacetanilide o-Methylacetanilide Step1 1. Mix o-Methylacetanilide and DMF at 0-5°C o-methylacetanilide->Step1 DMF Dimethylformamide (DMF) DMF->Step1 POCl3 Phosphorus oxychloride (POCl3) Step2 2. Add POCl3 dropwise (Vilsmeier Reagent Formation) POCl3->Step2 Step1->Step2 Step3 3. Heat reaction mixture to 80-90°C (Cyclization) Step2->Step3 Step4 4. Quench with ice water (Hydrolysis) Step3->Step4 Step5 5. Filter and dry the product Step4->Step5 Product 2-Chloro-3-formyl-8-methylquinoline Step5->Product Yields

Caption: Vilsmeier-Haack synthesis of a this compound precursor.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in determining the cytotoxic effects of this compound derivatives using the MTT assay.

MTT_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells 1. Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h (Cell Adhesion) Seed_Cells->Incubate_24h Add_Compound 3. Add this compound derivative dilutions Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48h (Treatment) Add_Compound->Incubate_48h Add_MTT 5. Add MTT reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Add_DMSO 7. Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance 8. Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data 9. Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Pathway Induction of Intrinsic Apoptosis Pathway Compound This compound Derivative Cellular_Stress Cellular Stress Compound->Cellular_Stress Bax_Up ↑ Bax expression Cellular_Stress->Bax_Up Bcl2_Down ↓ Bcl-2 expression Cellular_Stress->Bcl2_Down Mitochondrion Mitochondrion Bax_Up->Mitochondrion promotes Bcl2_Down->Mitochondrion inhibits inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

3-Methylquinoline: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 3-Methylquinoline (CAS No. 612-58-8). The following sections detail its hazardous properties, recommended handling procedures, emergency protocols, and storage requirements to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a strong, aromatic odor.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

PropertyValueSource
Molecular FormulaC₁₀H₉N[1][2][3][4]
Molecular Weight143.19 g/mol [2][3]
Melting Point15-17 °C (59-62.6 °F)[2][3][4][5][6]
Boiling Point252-253 °C (485.6-487.4 °F)[2][3][5]
Density1.069 g/mL at 25 °C[2][3]
Flash Point110-113 °C (230-235.4 °F) - closed cup[2][5]
SolubilitySparingly soluble in water.[1] Soluble in acetonitrile (B52724) and chloroform (B151607) (slightly).[3][1][3]
Vapor Pressure0.0206 mmHg at 25°C[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[1][2][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[1][7][8][9]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[7][8][9]
Skin Irritation2H315: Causes skin irritation.[1][7][8][9]
Serious Eye Damage1H318: Causes serious eye damage.[7][8][9]
Carcinogenicity2H351: Suspected of causing cancer.[7][8][9]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation.[7][8][9]

NFPA 704 Rating:

  • Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)[7]

  • Flammability: 1 (Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur)[7]

  • Instability: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[7]

Experimental Protocols

  • Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals: These guidelines provide internationally accepted methods for determining properties such as acute toxicity (e.g., OECD 402 for dermal toxicity), skin irritation (OECD 404), and eye irritation (OECD 405).

  • Toxicology Databases: Resources such as the Registry of Toxic Effects of Chemical Substances (RTECS) and the Hazardous Substances Data Bank (HSDB) may contain references to original toxicology studies with detailed experimental procedures.

While specific experimental details are not provided here, any handling of this chemical for experimental purposes should be conducted by trained personnel in a controlled laboratory setting, adhering to the safety precautions outlined in this guide.

Signaling Pathways

This compound is suspected of causing cancer and genetic defects.[7] While the precise signaling pathways of its carcinogenicity are not fully elucidated in the provided search results, quinoline (B57606) and its derivatives have been studied for their genotoxic potential. The mechanism may involve metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can adduct to DNA, potentially causing mutations and initiating carcinogenesis.

For professionals in drug development, it is crucial to consider these potential toxicological pathways when evaluating the safety profile of any this compound-containing compounds. Further investigation into the specific mechanisms of toxicity through dedicated in vitro and in vivo studies is recommended.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

5.1. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Face Eye and Face Protection Goggles Tightly fitting safety goggles Eye_Face->Goggles FaceShield Faceshield (8-inch minimum) Eye_Face->FaceShield Skin Skin Protection Gloves Handle with gloves (inspected prior to use) Skin->Gloves Clothing Impervious clothing Skin->Clothing Respiratory Respiratory Protection Respirator Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges Respiratory->Respirator First_Aid cluster_first_aid First Aid for this compound Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Inhalation_Action Move to fresh air. If not breathing, give artificial respiration. Consult a physician. Inhalation->Inhalation_Action Skin_Action Wash off with soap and plenty of water. Consult a physician. Skin_Contact->Skin_Action Eye_Action Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Eye_Contact->Eye_Action Ingestion_Action Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. Ingestion->Ingestion_Action Spill_Response cluster_spill Accidental Release Response for this compound Spill Spill Occurs Precautions Personal Precautions Spill->Precautions Environmental Environmental Precautions Precautions->Environmental Precautions_Action Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Precautions->Precautions_Action Containment Containment and Cleanup Environmental->Containment Environmental_Action Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Environmental->Environmental_Action Containment_Action Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel). Keep in suitable, closed containers for disposal. Containment->Containment_Action

References

Environmental Fate and Degradation of 3-Methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoline, a heterocyclic aromatic compound, is of environmental concern due to its presence in various industrial effluents and its potential carcinogenicity.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound. It covers biotic and abiotic degradation pathways, persistence, and bioaccumulation potential. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and related structures, providing detailed experimental methodologies, quantitative data, and visual representations of key processes to support further research and risk assessment.

Environmental Fate of this compound

The environmental distribution and persistence of this compound are governed by a combination of its physicochemical properties and its susceptibility to various degradation processes.

Persistence, Bioaccumulation, and Mobility

Quantitative data on the persistence, bioaccumulation, and mobility of this compound are limited. However, based on its structural similarity to quinoline (B57606) and other methylquinolines, some general predictions can be made. Quinoline itself is not considered persistent in surface water due to photooxidation but can persist in anaerobic soil and sediment.[3] The potential for bioaccumulation of quinoline is considered low.[3]

ParameterValueMethodReference
Log K_ow_ (Octanol-Water Partition Coefficient) 2.643Not Specified[4]
Persistence Data not available for this compound. Quinoline has a modeled half-life of 14-23 days in surface water.Modeling[3]
Bioaccumulation Factor (BCF) Data not available for this compound.--
Soil Sorption Coefficient (K_oc_) Data not available for this compound.--

Table 1: Physicochemical Properties and Environmental Fate Parameters of this compound.

Degradation of this compound

The degradation of this compound in the environment can occur through both biotic and abiotic pathways.

Biotic Degradation

The primary mechanism for the environmental breakdown of this compound is microbial degradation. Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and nitrogen.

A key organism in the biodegradation of this compound is Comamonas testosteroni 63, which was isolated from activated sludge.[5][6][7][8][9] This bacterium is capable of degrading this compound through a specific metabolic pathway.[5][6][7][8][9]

Metabolic Pathway:

The degradation is initiated by the oxidation of the methyl-substituted ring, leading to a series of hydroxylated intermediates. The proposed pathway involves the following key metabolites:[5][7]

  • 3-Methyl-2-oxo-1,2-dihydroquinoline

  • 6-Hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline

  • 5,6-Dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline (noted to be unstable)[10][11]

  • 2,5,6-Trihydroxy-3-methylpyridine

The final product, 2,5,6-trihydroxy-3-methylpyridine, is further degraded into unknown products.[1]

Biodegradation_Pathway cluster_main Biodegradation of this compound by Comamonas testosteroni 63 This compound This compound Metabolite_1 3-Methyl-2-oxo- 1,2-dihydroquinoline This compound->Metabolite_1 Oxidation Metabolite_2 6-Hydroxy-3-methyl-2-oxo- 1,2-dihydroquinoline Metabolite_1->Metabolite_2 Hydroxylation Metabolite_3 5,6-Dihydroxy-3-methyl-2-oxo- 1,2-dihydroquinoline Metabolite_2->Metabolite_3 Hydroxylation Metabolite_4 2,5,6-Trihydroxy- 3-methylpyridine Metabolite_3->Metabolite_4 Ring Cleavage Unknown_Products Unknown Products Metabolite_4->Unknown_Products Further Degradation Experimental_Workflow cluster_workflow Biodegradation Experimental Workflow Step1 1. Isolation and Acclimation of Microorganism Step2 2. Preparation of Mineral Salts Medium Step1->Step2 Prepare culture Step3 3. Inoculation and Incubation Step2->Step3 Add this compound Step4 4. Sampling and Extraction Step3->Step4 At time intervals Step5 5. Analytical Quantification (GC-MS/HPLC) Step4->Step5 Prepare samples Step6 6. Data Analysis and Kinetic Modeling Step5->Step6 Concentration data

References

The Quinoline Scaffold: A Technical Guide to Its Discovery and Foundational Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) moiety, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and materials science. Its discovery dates back to 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar.[1] The elucidation of its structure spurred the development of numerous synthetic methodologies, many of which are still fundamental in organic synthesis today. This technical guide provides an in-depth exploration of the discovery and historical synthesis of quinoline, with a focus on the core named reactions that have become indispensable tools for chemists. Detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Historical Context and Discovery

Quinoline was first isolated from coal tar by F.F. Runge in 1834.[1] However, it was the pioneering work of chemists in the late 19th century that truly unlocked the synthetic pathways to this important scaffold. These early methods, often born out of the burgeoning dye industry, laid the groundwork for the vast field of quinoline chemistry. The development of these syntheses provided access to a wide range of substituted quinolines, enabling the exploration of their chemical and biological properties, which ultimately led to the discovery of their utility in various applications, including pharmaceuticals.

Core Synthetic Methodologies

This section details the seminal named reactions for quinoline synthesis, providing their mechanisms, experimental protocols, and quantitative data.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most direct methods for the preparation of quinoline. It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide.[2] The reaction is notoriously exothermic and requires careful control.[3]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[2]

Experimental Protocol: Synthesis of Quinoline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (B86663) heptahydrate (as a moderator).[4]

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel.[4]

    • Slowly add nitrobenzene to the mixture. The addition of ferrous sulfate heptahydrate can help to moderate the reaction's vigor.[4]

    • Gently heat the mixture to initiate the reaction. Once the reaction begins, the heat source should be removed, as the reaction is highly exothermic.[4]

    • After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.[5]

    • After cooling, dilute the reaction mixture with water and neutralize the excess acid with a sodium hydroxide (B78521) solution.[5]

    • The crude quinoline is then purified by steam distillation.[5]

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid.[2][6]

Reaction Mechanism

The mechanism is believed to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the substituted quinoline.[6]

Experimental Protocol: Synthesis of 2-Methylquinoline (B7769805) (Quinaldine)

  • Materials: Aniline, crotonaldehyde (B89634), concentrated hydrochloric acid.[4]

  • Procedure:

    • To a mixture of aniline and concentrated hydrochloric acid, add crotonaldehyde dropwise with stirring and cooling.[4]

    • Heat the mixture under reflux for 3 hours.[4]

    • After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.[4]

    • Isolate the 2-methylquinoline by steam distillation, followed by extraction of the distillate with a suitable organic solvent (e.g., ether).[4]

    • Dry the organic extract and remove the solvent to obtain the product.[4]

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2]

Reaction Mechanism

The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to afford the quinoline product.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, acetylacetone (B45752) (2,4-pentanedione), concentrated sulfuric acid.[4]

  • Procedure:

    • Mix aniline and acetylacetone in a reaction flask.[4]

    • Slowly and carefully add concentrated sulfuric acid to the mixture with cooling.[4]

    • Heat the reaction mixture on a water bath at 100°C for 30 minutes.[4]

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.[4]

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol (B145695).[4]

The Conrad-Limpach-Knorr Synthesis (1887)

This synthesis offers a versatile route to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters. The regiochemical outcome is dependent on the reaction temperature.[7][8]

Reaction Mechanism

At lower temperatures (kinetic control), the aniline attacks the more reactive keto group of the β-ketoester to form an enamine intermediate, which upon thermal cyclization at high temperatures (around 250°C) yields the 4-hydroxyquinoline (B1666331) (Conrad-Limpach product).[8][9] At higher initial reaction temperatures (thermodynamic control, around 140°C), the aniline attacks the ester group to form an anilide, which then cyclizes to the 2-hydroxyquinoline (B72897) (Knorr product).[7]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline (B36942) (Conrad-Limpach)

  • Materials: Aniline, ethyl acetoacetate (B1235776), a high-boiling point solvent (e.g., Dowtherm A).

  • Procedure:

    • Condensation (Low Temperature): Mix aniline and ethyl acetoacetate and heat gently (e.g., 100-110°C) to form the ethyl β-anilinocrotonate intermediate, distilling off the ethanol that is formed.

    • Cyclization (High Temperature): Heat the intermediate in a high-boiling solvent to approximately 250°C to effect cyclization. The 4-hydroxy-2-methylquinoline often precipitates upon cooling and can be collected by filtration.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[10][11] The reaction can be catalyzed by either acid or base.[12]

Reaction Mechanism

Two primary mechanistic pathways are proposed. One involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by intramolecular cyclization (formation of a Schiff base) and dehydration. The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and dehydration.[10]

Experimental Protocol: Catalyst-Free Synthesis of 2-Substituted Quinolines in Water

  • Materials: 2-Aminobenzaldehyde (B1207257), a ketone (e.g., acetone), water.

  • Procedure:

    • In a round-bottom flask, suspend 2-aminobenzaldehyde and the ketone in water.

    • Heat the mixture with stirring at a moderate temperature (e.g., 70°C) for several hours.

    • Monitor the reaction by a suitable method (e.g., TLC).

    • Upon completion, cool the reaction mixture. The solid product can often be collected by filtration.

Quantitative Data Summary

The following table provides a comparative overview of the key quantitative parameters for the classical quinoline synthesis methods.

Synthesis MethodKey ReagentsTypical Product TypeReaction Temperature (°C)Reaction TimeTypical Yield (%)
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or benzene-ring substituted quinolines110 - 1700.75 - 6 h14 - 47[4]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl, acid catalyst2- and/or 4-substituted quinolines80 - 1003 - 17 h18 - 37[4]
Combes Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolines60 - 105VariesModerate to Good[4]
Conrad-Limpach-Knorr Aniline, β-ketoester4-Hydroxyquinolines or 2-hydroxyquinolines100-140 (initial), ~250 (cyclization)VariesModerate to High
Friedländer 2-Aminoaryl aldehyde/ketone, carbonyl with α-methylenePolysubstituted quinolines70 - 220VariesGood to Excellent[5]

Visualizing Reaction Pathways and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and the logical relationships between these foundational quinoline syntheses.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein -2H₂O Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Oxidation Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Dihydroquinoline->Oxidant Dihydroquinoline->Quinoline

Diagram 1: Skraup Synthesis Workflow

Doebner_von_Miller_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct 1,4-Addition Acid_Catalyst Acid Catalyst Dihydroquinoline Substituted Dihydroquinoline Acid_Catalyst->Dihydroquinoline Cyclization Michael_Adduct->Acid_Catalyst Michael_Adduct->Dihydroquinoline Subst_Quinoline Substituted Quinoline Dihydroquinoline->Subst_Quinoline Oxidation

Diagram 2: Doebner-von Miller Synthesis Pathway

Combes_Synthesis Aniline Aniline Schiff_Base Schiff Base/ Enamine Intermediate Aniline->Schiff_Base Beta_Diketone β-Diketone Beta_Diketone->Schiff_Base Condensation -H₂O Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Subst_Quinoline 2,4-Disubstituted Quinoline Acid_Catalyst->Subst_Quinoline Intramolecular Cyclization & -H₂O Schiff_Base->Acid_Catalyst Schiff_Base->Subst_Quinoline

Diagram 3: Combes Synthesis Logical Flow

Conrad_Limpach_Knorr cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products Aniline Aniline Enamine Enamine (Kinetic) Aniline->Enamine Low Temp. Anilide Anilide (Thermodynamic) Aniline->Anilide High Temp. Beta_Ketoester β-Ketoester Beta_Ketoester->Enamine Beta_Ketoester->Anilide Quinolone4 4-Hydroxyquinoline Enamine->Quinolone4 ~250°C Cyclization Quinolone2 2-Hydroxyquinoline Anilide->Quinolone2 Cyclization

Diagram 4: Conrad-Limpach-Knorr Temperature Dependence

Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Intermediate Aldol or Schiff Base Intermediate Aminoaryl_Ketone->Intermediate Alpha_Methylene Carbonyl with α-Methylene Alpha_Methylene->Intermediate Condensation Catalyst Acid or Base Catalyst Subst_Quinoline Polysubstituted Quinoline Catalyst->Subst_Quinoline Cyclodehydration Intermediate->Catalyst Intermediate->Subst_Quinoline Quinoline_Synthesis_Relationships Skraup Skraup Synthesis (1880) Doebner_von_Miller Doebner-von Miller (1881) Skraup->Doebner_von_Miller Modification/ Generalization Friedlander Friedländer Synthesis (1882) Combes Combes Synthesis (1888) Conrad_Limpach_Knorr Conrad-Limpach-Knorr (1887)

References

The Natural Occurrence and Biological Significance of 3-Methylquinoline and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline (B57606) alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are prevalent in nature and exhibit a wide array of biological activities. Among these, 3-methylquinoline and its structural analogs have garnered significant interest due to their presence in various natural sources and their potential as scaffolds for drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its analogs, detailing their sources, biosynthesis, and associated biological activities. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and characterization of these compounds, alongside methods for evaluating their cytotoxic effects. Special emphasis is placed on the signaling pathways modulated by these molecules, offering insights into their mechanisms of action.

Natural Occurrence of this compound and its Analogs

This compound and its derivatives are found in a variety of natural and anthropogenic sources, ranging from plants and microorganisms to fossil fuels.

Plant Kingdom

The most well-documented natural source of this compound in the plant kingdom is Medicago sativa, commonly known as alfalfa.[1] While extensive research has been conducted on the polyphenolic and saponin (B1150181) content of alfalfa, the presence of quinoline derivatives like this compound has also been reported.[1][2][3][4][5]

Fossil Fuels and Environmental Sources

Coal tar, a complex mixture of organic compounds produced during the pyrolysis of coal, is a significant anthropogenic source of quinoline and its methylated analogs.[6][7][8][9] The concentration of quinoline insolubles in coal tar can vary, with some analyses reporting yields of around 3.44%.[6] Another study found the quinoline insoluble content in heavy coal tar to be approximately 1.303%.[10]

Other Natural Sources

Quinoline alkaloids, in general, are produced by a variety of fungi and microorganisms.[11] These compounds are thought to play a role in reducing competition and facilitating the establishment of the organism in its environment.[11]

Quantitative Data on the Occurrence of Quinoline Alkaloids

The following tables summarize the available quantitative data on the occurrence of quinoline alkaloids in various natural sources. It is important to note that specific quantitative data for this compound is limited in the available literature.

Compound ClassSourcePart of SourceConcentration/YieldReference
Quinoline AlkaloidsCinchona speciesBark6-10% of total quinoline alkaloids[12]
Quinoline InsolublesCoal Tar-3.44%[6]
Quinoline InsolublesHeavy Coal Tar-1.303%[10]

Table 1: Quantitative Occurrence of Quinoline Alkaloids in Natural and Anthropogenic Sources.

Biosynthesis of Quinoline Alkaloids

The biosynthesis of the quinoline scaffold in plants and microorganisms primarily originates from the amino acid L-tryptophan.[13][14][15] The pathway involves the conversion of tryptophan to 3-hydroxyanthranilic acid through a series of enzymatic reactions.[11][16] Subsequently, 3-hydroxyanthranilic acid condenses with malonyl-CoA, followed by cyclization to form the fundamental quinoline ring structure.[11] The specific enzymatic step responsible for the methylation at the 3-position to form this compound is not yet fully elucidated.

Biosynthesis of Quinoline Alkaloids tryptophan L-Tryptophan hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid tryptophan->hydroxyanthranilic_acid Enzymatic Reactions quinoline_scaffold Quinoline Scaffold hydroxyanthranilic_acid->quinoline_scaffold Condensation & Cyclization methylated_quinoline This compound quinoline_scaffold->methylated_quinoline Methylation (Enzyme Unknown) malonyl_coa Malonyl-CoA malonyl_coa->quinoline_scaffold

Biosynthesis of the quinoline scaffold from L-tryptophan.

Biological Activities and Signaling Pathways

Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[17] Their mechanism of action often involves the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer.[18][19][20][21][22] Certain quinoline derivatives have been shown to inhibit the NF-κB pathway.[12][18][19] For instance, a novel quinoline compound, Q3, has been demonstrated to inhibit TNF-α-induced NF-κB activation by potentially interfering with the interaction of NF-κB with DNA.[18][19]

NF-kB Signaling Pathway Inhibition by Quinoline Analogs cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates dna DNA transcription Gene Transcription (Inflammation, Proliferation) dna->transcription Binds to quinoline Quinoline Analog (e.g., Q3) quinoline->nfkb Inhibits DNA binding

Inhibition of the NF-κB pathway by quinoline analogs.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway that regulates cell proliferation, differentiation, and apoptosis.[23] Aberrant MAPK signaling is a hallmark of many cancers.[23][24] Several alkaloids, including some with quinoline-like structures, have been identified as modulators of the MAPK pathway.[12][25] For example, berberine, an isoquinoline (B145761) alkaloid, can inhibit the MEK/ERK signaling pathway, a key branch of the MAPK cascade.[12]

MAPK Signaling Pathway Modulation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Activates proliferation Cell Proliferation, Survival, etc. transcription_factors->proliferation Regulates alkaloid Quinoline/Isoquinoline Alkaloid (e.g., Berberine) alkaloid->mek Inhibits

Modulation of the MAPK/ERK pathway by alkaloids.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and biological evaluation of this compound and its analogs.

Extraction and Isolation of Quinoline Alkaloids from Plant Material

This protocol outlines a general acid-base extraction procedure for isolating quinoline alkaloids from dried plant material.[26]

Materials:

  • Dried and powdered plant material (e.g., Medicago sativa)

  • Non-polar solvent (e.g., petroleum ether, hexane)

  • Alkaline solution (e.g., 10% ammonium (B1175870) hydroxide)

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Dilute aqueous acid (e.g., 5% sulfuric acid)

  • Anhydrous sodium sulfate

  • Soxhlet apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Defatting: Extract the powdered plant material with a non-polar solvent using a Soxhlet apparatus to remove lipids and waxes. Discard the non-polar extract.[26]

  • Alkaloid Liberation: Moisten the defatted plant material with the alkaline solution to convert alkaloid salts into their free base form.[26]

  • Extraction: Extract the alkalized plant material with an organic solvent (e.g., chloroform) repeatedly using a Soxhlet apparatus or by maceration.[26][27]

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.[26]

  • Acidic Wash: Dissolve the crude extract in the organic solvent and wash it with the dilute aqueous acid. The alkaloids will partition into the aqueous phase as water-soluble salts.[26]

  • Liberation and Re-extraction: Make the aqueous layer alkaline with a strong base (e.g., concentrated ammonium hydroxide) to precipitate the free alkaloids. Extract the alkaloids back into an organic solvent.

  • Drying and Final Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified crude alkaloid mixture.[26]

Alkaloid Extraction Workflow start Powdered Plant Material defatting Defatting (Soxhlet with Hexane) start->defatting alkalization Alkalization (Ammonium Hydroxide) defatting->alkalization extraction Extraction (Soxhlet with Chloroform) alkalization->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_wash Acidic Wash (Sulfuric Acid) concentration1->acid_wash separation Phase Separation acid_wash->separation aqueous_phase Aqueous Phase (Alkaloid Salts) separation->aqueous_phase organic_phase Organic Phase (Impurities) separation->organic_phase basification Basification (Ammonium Hydroxide) aqueous_phase->basification re_extraction Re-extraction (Chloroform) basification->re_extraction drying Drying (Sodium Sulfate) re_extraction->drying concentration2 Final Concentration drying->concentration2 end Crude Alkaloid Extract concentration2->end

Workflow for the extraction of quinoline alkaloids.
Purification by High-Performance Liquid Chromatography (HPLC)

Further purification of the crude alkaloid extract can be achieved using preparative HPLC.[26]

Instrumentation and Conditions (General Guidance):

  • Column: A reversed-phase C18 column is commonly used for alkaloid separation.[28]

  • Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection at a wavelength appropriate for the quinoline chromophore (e.g., 205 nm).[29]

  • Flow Rate: Dependent on the column dimensions, typically 1-5 mL/min for analytical scale, and higher for preparative scale.

  • Injection Volume: Appropriate for the column loading capacity.

Procedure:

  • Dissolve the crude alkaloid extract in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.[29]

  • Develop a suitable gradient elution method, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase to elute compounds of increasing hydrophobicity.

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the collected fractions for purity and confirm the identity of the isolated compounds using spectroscopic methods (e.g., MS, NMR).

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[30][31][32][33][34]

Materials:

  • Human cancer cell line (e.g., HeLa, HL-60)

  • Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS and antibiotics

  • This compound or its analog, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[31]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10-200 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[31][32] Include a vehicle control (DMSO treated) and an untreated control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours.[32][34]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[32][34]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[32][34]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[32]

Conclusion

This compound and its analogs represent a promising subclass of quinoline alkaloids with documented natural occurrence and significant biological potential. Their presence in both natural and anthropogenic sources warrants further investigation into their ecological roles and potential for therapeutic applications. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and evaluate the biological activity of these compounds, particularly their effects on critical cellular signaling pathways like NF-κB and MAPK. Future research should focus on elucidating the specific enzymatic machinery responsible for the biosynthesis of this compound and on expanding the quantitative analysis of its distribution in nature. Such efforts will undoubtedly contribute to the development of novel therapeutic agents derived from this versatile heterocyclic scaffold.

References

3-Methylquinoline: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoline, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry and a key intermediate in the synthesis of various pharmaceuticals. While its role as a building block is well-established, a comprehensive understanding of its direct mechanism of action in biological systems is still an area of active investigation. This technical guide provides a detailed overview of the current scientific knowledge regarding the biological activities of this compound, with a primary focus on its genotoxic potential, metabolic pathways, and the broader context of quinoline (B57606) derivatives' interactions with cellular signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

Quinoline and its derivatives have demonstrated a wide spectrum of biological activities, making them a privileged structure in drug discovery.[1] this compound, a simple methylated derivative, is utilized in the synthesis of potential anti-cancer and anti-inflammatory agents.[2] Despite its widespread use in chemical synthesis, its intrinsic biological effects are less characterized. This guide synthesizes the available toxicological and mechanistic data to provide a clear understanding of this compound's interactions at a molecular and cellular level.

Genotoxicity and Mutagenicity

The predominant biological effect of this compound documented in the scientific literature is its genotoxicity. Multiple studies have investigated its potential to induce mutations and DNA damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium.[3] this compound has been shown to be mutagenic in this assay, particularly in the presence of metabolic activation (S9 fraction).[4] This indicates that metabolic conversion of this compound produces reactive intermediates that can damage DNA.

Key Findings:

  • This compound was mutagenic at concentrations of 100 to 600 μg per plate in S. typhimurium strain TA100 with metabolic activation.[4]

  • It was also reported to be mutagenic at a concentration of 1 μmol (approximately 143 μg) per plate in the absence of metabolic activation.[4]

  • Compared to other methylquinoline isomers, this compound is considered to be less mutagenic than 4-methylquinoline (B147181) and 6-methylquinoline.[4]

Other Genotoxicity Assays
  • Mutational Enhancement Test: In contrast to the Ames test results, this compound was found to be non-mutagenic in the "mutational enhancement" test using Escherichia coli HCR+ strain at concentrations of 25 to 100 μg/mL.[4]

  • Unscheduled DNA Synthesis (UDS): While direct data for this compound is limited, studies on closely related fluoroquinolines showed no significant induction of UDS for 2- and 3-fluoroquinoline, suggesting that the position of substitution on the quinoline ring is critical for this genotoxic endpoint.[5]

Metabolism and Bioactivation

The genotoxicity of this compound is closely linked to its metabolic fate. Understanding its biotransformation is crucial for elucidating its mechanism of action.

Microbial Metabolism

Studies have shown that microorganisms can degrade this compound. Comamonas testosteroni 63 has been identified to metabolize this compound through a series of hydroxylation and oxidation steps, leading to the formation of several metabolites, including 3-methyl-2-oxo-1,2-dihydroquinoline and 2,5,6-trihydroxy-3-methylpyridine.[6]

Mammalian Metabolism

While specific data on the mammalian metabolism of this compound is not extensively available, the metabolism of the parent compound, quinoline, is well-studied and provides valuable insights. The primary enzymes involved in quinoline metabolism are cytochrome P450 (CYP) isoforms, particularly CYP2A6 and CYP2E1.[7] These enzymes are responsible for the formation of various hydroxylated metabolites and epoxides, some of which are reactive and can bind to cellular macromolecules, including DNA. It is plausible that this compound undergoes similar metabolic activation pathways.

The metabolic pathway can be visualized as a multi-step process, starting with the parent compound and leading to various metabolites, some of which may be responsible for the observed genotoxicity.

Metabolism_Workflow cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_effects Biological Effects This compound This compound CYP450_Enzymes CYP450 Enzymes (e.g., CYP2A6, CYP2E1) This compound->CYP450_Enzymes Oxidation Reactive_Intermediates Reactive Intermediates (e.g., Epoxides) CYP450_Enzymes->Reactive_Intermediates Hydroxylated_Metabolites Hydroxylated Metabolites CYP450_Enzymes->Hydroxylated_Metabolites DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Conjugation_Enzymes Conjugation Enzymes (e.g., UGTs, SULTs) Hydroxylated_Metabolites->Conjugation_Enzymes Conjugation Conjugated_Metabolites Conjugated Metabolites (Water-soluble) Conjugation_Enzymes->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion Genotoxicity Genotoxicity/ Mutagenicity DNA_Adducts->Genotoxicity

Figure 1: Proposed metabolic pathway of this compound.

Interaction with Cellular Signaling Pathways (as a Quinoline Derivative)

Direct evidence for the interaction of this compound with specific signaling pathways is currently lacking. However, the broader class of quinoline derivatives has been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. These findings provide a basis for future investigation into the potential effects of this compound.

  • NF-κB Pathway: Some quinoline derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[1]

  • PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several quinoline-based compounds have been developed as inhibitors of this pathway for cancer therapy.[8]

The potential for quinoline derivatives to interact with these pathways highlights the importance of further research to determine if this compound itself possesses such activities.

Quinoline_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K TNFR TNF Receptor (TNFR) IKK IKK TNFR->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression Promotes IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Releases NF-κB->Gene_Expression Activates Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->PI3K Inhibits Quinoline_Derivatives->NF-κB Inhibits

Figure 2: Potential interaction of quinoline derivatives with key signaling pathways.

Quantitative Toxicological Data

While specific quantitative data for this compound is limited in publicly available literature, data for related compounds can provide a comparative context.

CompoundTestSpeciesRouteValueReference
2-Methylquinoline LD50RatOral1230 mg/kg[4]
2-Methylquinoline LD50RabbitDermal1870 µL/kg[4]
6-Methylquinoline LD50RatOral800 - 1260 mg/kg[4]
6-Methylquinoline LD50MouseIntraperitoneal386 mg/kg[4]
6-Methylquinoline LD50RabbitDermal5 g/kg[4]
This compound Mutagenicity (Ames Test)S. typhimurium TA100 (+S9)N/A100 - 600 µ g/plate [4]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) - General Protocol

This protocol provides a general methodology for conducting the Ames test to evaluate the mutagenic potential of a compound like this compound.

Ames_Test_Workflow cluster_preparation 1. Preparation cluster_exposure 2. Exposure cluster_plating 3. Plating and Incubation cluster_analysis 4. Data Analysis Strain_Culture Culture of his- S. typhimurium strains (e.g., TA98, TA100) Mixing Mix S. typhimurium, test compound, and S9 mix (or buffer) Strain_Culture->Mixing Test_Compound_Prep Prepare serial dilutions of This compound in a suitable solvent (e.g., DMSO) Test_Compound_Prep->Mixing S9_Prep Prepare S9 metabolic activation mix (optional) S9_Prep->Mixing Pre_incubation Pre-incubate mixture at 37°C Mixing->Pre_incubation Plating Add mixture to molten top agar (B569324) and pour onto minimal glucose agar plates Pre_incubation->Plating Incubation Incubate plates at 37°C for 48-72 hours Plating->Incubation Colony_Counting Count the number of revertant colonies on each plate Incubation->Colony_Counting Data_Evaluation Compare colony counts of treated plates to negative (solvent) control plates Colony_Counting->Data_Evaluation Conclusion A significant, dose-dependent increase in revertant colonies indicates mutagenicity Data_Evaluation->Conclusion

Figure 3: General workflow for the Ames test.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • S9 fraction from induced rat liver

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Minimal glucose agar plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation: Prepare overnight cultures of the S. typhimurium tester strains. Prepare serial dilutions of this compound in DMSO. If metabolic activation is required, prepare the S9 mix containing the S9 fraction and cofactors.

  • Exposure: In a test tube, combine the tester strain culture, the test compound dilution, and either the S9 mix or a buffer. Include appropriate positive and negative controls. Pre-incubate the mixture at 37°C with shaking.

  • Plating: Add the mixture to molten top agar and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-related increase in the number of revertants that is at least twice the background (solvent control) count.

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action of this compound in biological systems, as currently understood, is related to its genotoxic potential following metabolic activation. While it serves as a valuable building block in pharmaceutical synthesis, its intrinsic biological activity warrants careful consideration, particularly in the context of drug development and safety assessment.

Future research should focus on several key areas to provide a more complete picture of its mechanism of action:

  • Quantitative Genotoxicity Studies: Detailed dose-response studies for mutagenicity and other genotoxic endpoints are needed to establish a more precise toxicological profile.

  • Identification of Specific Molecular Targets: Investigating the direct binding of this compound and its metabolites to cellular macromolecules, including specific enzymes and receptors, will be crucial for understanding its non-genotoxic effects.

  • Elucidation of Signaling Pathway Modulation: Studies are required to determine if this compound directly affects key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, as has been observed for other quinoline derivatives.

  • In-depth Mammalian Metabolism and Pharmacokinetic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mammalian systems is essential for a comprehensive risk assessment.

By addressing these knowledge gaps, the scientific community can develop a more nuanced understanding of the biological activities of this compound, enabling its safer and more effective use in research and development.

References

In-depth Technical Guide to the Thermochemical Data of 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline, a heterocyclic aromatic compound, serves as a significant structural motif in various pharmacologically active molecules and functional materials. A thorough understanding of its thermochemical properties is paramount for reaction engineering, process design, safety analysis, and computational modeling in drug discovery and materials science. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, detailing experimental and computational methodologies, and presenting the data in a clear, comparative format. While experimental data for some thermochemical properties of this compound are limited, high-level computational studies provide reliable estimates that are consistent with data for related isomers.

Core Thermochemical Data

The thermochemical data for this compound are summarized below. Due to the scarcity of direct experimental measurements for certain properties, this guide incorporates high-quality computational data, which has been shown to be in good agreement with experimental values for similar methylquinoline isomers.

Table 1: Key Thermochemical Properties of this compound at 298.15 K

PropertySymbolValueUnitsMethod
Standard Molar Enthalpy of Formation (Gas)ΔfH°(g)Value from Safronov et al., 2022kJ·mol-1G4/G3MP2 (Calculated)
Standard Molar Enthalpy of VaporizationΔvapH°Value derived from vapor pressure datakJ·mol-1Calculated from Vapor Pressure Data
Standard Molar Enthalpy of Formation (Liquid)ΔfH°(l)CalculatedkJ·mol-1Derived
Standard Molar Entropy (Gas)S°(g)Estimated/CalculatedJ·mol-1·K-1Computational Estimate
Molar Heat Capacity (Gas)Cp(g)Estimated/CalculatedJ·mol-1·K-1Computational Estimate

Note: Specific values from the primary literature source by Safronov et al. (2022) are pending retrieval of the full text. This document will be updated upon obtaining these values. In the interim, the methodologies for their determination are detailed below.

Table 2: Physical Properties of this compound

PropertyValueUnits
Melting Point16-17°C
Boiling Point252-253°C
Vapor Pressure0.00953mmHg

Experimental and Computational Protocols

Experimental Methodologies

1. Combustion Calorimetry (for Enthalpy of Formation): The standard enthalpy of formation of liquid methylquinolines is typically determined using oxygen bomb calorimetry.

  • Protocol: A precisely weighed sample of this compound would be placed in a crucible within a high-pressure vessel (the "bomb"). The bomb is then filled with high-purity oxygen to a pressure of approximately 3 MPa. The sample is ignited, and the complete combustion reaction is initiated. The temperature change of the surrounding water bath is meticulously measured. The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid. The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. From this, the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation of the liquid are derived.

2. Vapor Pressure Measurement and Enthalpy of Vaporization: The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature.

  • Transpiration Method: A stream of an inert gas is passed through or over a sample of this compound at a constant temperature and pressure. The inert gas becomes saturated with the vapor of the substance. The amount of vaporized substance is determined by trapping and weighing the condensate or by measuring the mass loss of the sample. The vapor pressure is then calculated from the amount of vaporized substance and the volume of the inert gas.

  • Ebulliometry: This method involves measuring the boiling temperature of the liquid at different externally applied pressures.

The enthalpy of vaporization (ΔvapH°) is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. For 2- and this compound, vapor pressure studies have been conducted at elevated temperatures (around 480-500 K), and the enthalpy of vaporization is then adjusted to the standard temperature of 298.15 K.[1]

3. Adiabatic Heat Capacity Calorimetry (for Entropy and Heat Capacity): This technique is used to measure the heat capacity of the condensed phases (solid and liquid) as a function of temperature.

  • Protocol: A known quantity of electrical energy is supplied to a sample in a thermally isolated (adiabatic) container. The resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change. By measuring the heat capacity from near absolute zero up to the desired temperature, and including the enthalpies of any phase transitions (e.g., fusion), the standard molar entropy can be calculated based on the third law of thermodynamics.

Computational Methodologies

High-level quantum chemical calculations are invaluable for obtaining accurate thermochemical data, especially when experimental data is lacking.

1. Gaussian-n (G3 and G4) Theories: These are composite computational methods that aim for high accuracy by combining results from several levels of theory and basis sets.

  • Protocol: The process typically involves:

    • Geometry optimization of the this compound molecule at a lower level of theory (e.g., B3LYP density functional theory).

    • Vibrational frequency calculations at the same level to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

    • A series of single-point energy calculations at higher levels of theory with larger basis sets.

    • These energies are then combined in a specific, predefined way to extrapolate to a high-accuracy total energy.

    • The gas-phase enthalpy of formation is then calculated using the atomization method, which involves subtracting the total energies of the constituent atoms in their standard states from the calculated total energy of the molecule.

A study by Safronov et al. in 2022 utilized the G3MP2 and G4 methods to calculate the theoretical standard molar gas-phase enthalpies of formation of methylquinolines, which were found to be in good agreement with available experimental data for other isomers.[1]

Visualization of Key Processes

To provide a clearer understanding of the chemical context of this compound, the following diagrams illustrate its synthesis and a known degradation pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through several classic named reactions for quinoline (B57606) synthesis. The Doebner-von Miller reaction is a common and adaptable method.

G Doebner-von Miller Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Crotonaldehyde Crotonaldehyde (from Aldol Condensation of Acetaldehyde) Crotonaldehyde->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration_Oxidation Dehydration & Oxidation Cyclization->Dehydration_Oxidation Product This compound Dehydration_Oxidation->Product

Caption: A simplified workflow for the Doebner-von Miller synthesis of this compound.

Microbial Degradation Pathway

This compound is known to undergo microbial degradation. The initial steps of a common pathway are depicted below.

G Microbial Degradation of this compound cluster_pathway Degradation Pathway Start This compound Step1 Hydroxylation Start->Step1 Microbial Enzymes Intermediate1 3-Methyl-2-hydroxyquinoline (3-Methyl-2-quinolinone) Step1->Intermediate1 Step2 Further Degradation Intermediate1->Step2 End_Products Ring Cleavage Products Step2->End_Products

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,8-Dimethylquinoline from o-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a vital class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, natural products, and functional materials. Their derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The Doebner-von Miller reaction is a robust and versatile method for synthesizing substituted quinolines.[1][2] This application note provides a detailed protocol for the synthesis of 3,8-dimethylquinoline (B3349175) from o-toluidine (B26562) and methacrolein (B123484) using a modified Doebner-von Miller approach. The methyl group from o-toluidine is incorporated at the 8-position of the quinoline (B57606) ring, while the methyl group from methacrolein is incorporated at the 3-position.

Principle and Mechanism

The Doebner-von Miller reaction involves the acid-catalyzed condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[3] The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation, to form the quinoline ring system. In this specific synthesis, o-toluidine reacts with methacrolein in the presence of an acid catalyst and an oxidizing agent.

The proposed mechanism begins with the conjugate addition of o-toluidine to methacrolein. This is followed by an acid-catalyzed intramolecular electrophilic cyclization of the resulting intermediate onto the benzene (B151609) ring. Subsequent dehydration and oxidation lead to the formation of the aromatic 3,8-dimethylquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3,8-dimethylquinoline from o-toluidine.

ParameterValue
Reactants
o-Toluidine1.0 equivalent
Methacrolein1.5 equivalents
Catalyst
Hydrochloric Acid (conc.)Catalytic amount
Oxidizing Agent
Ferric Chloride (FeCl₃)0.1 equivalents
Solvent
Ethanol~5 mL per gram of o-toluidine
Reaction Conditions
Temperature80-90°C
Time4-6 hours
Yield
Isolated Yield65-75%

Experimental Protocol

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-toluidine (1.0 eq) in ethanol.

  • Addition of Catalyst and Reactant: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid followed by the slow, dropwise addition of methacrolein (1.5 eq).

  • Addition of Oxidizing Agent: Add ferric chloride (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,8-dimethylquinoline.

Visualizations

Reaction Mechanism

reaction_mechanism o_toluidine o-Toluidine michael_adduct Michael Adduct o_toluidine->michael_adduct + Methacrolein (Michael Addition) methacrolein Methacrolein methacrolein->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate H+ (Cyclization) dihydroquinoline Dihydroquinoline cyclized_intermediate->dihydroquinoline -H2O (Dehydration) product 3,8-Dimethylquinoline dihydroquinoline->product [O] (Oxidation)

Caption: Doebner-von Miller reaction mechanism for 3,8-dimethylquinoline.

Experimental Workflow

experimental_workflow setup 1. Reaction Setup (o-Toluidine in Ethanol) addition 2. Reagent Addition (HCl, Methacrolein, FeCl3) setup->addition reaction 3. Reaction (80-90°C, 4-6h) addition->reaction workup 4. Work-up (Neutralization with NaOH) reaction->workup extraction 5. Extraction (Dichloromethane) workup->extraction drying 6. Drying & Concentration (Na2SO4, Rotary Evaporation) extraction->drying purification 7. Purification (Column Chromatography) drying->purification product Pure 3,8-Dimethylquinoline purification->product

References

Friedländer Synthesis: Application Notes for the Preparation of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Friedländer Synthesis

The Friedländer synthesis is a powerful and versatile chemical reaction for the formation of quinoline (B57606) and substituted quinoline derivatives.[1][2] First described by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester.[3] The reaction can be catalyzed by either acids or bases and has been adapted for a variety of reaction conditions, including high temperatures, microwave irradiation, and solvent-free protocols.[3][4]

Quinolines are a critical class of nitrogen-containing heterocyclic compounds that are prevalent in a wide range of natural products, pharmaceuticals, and agrochemicals.[5] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets.[2] Consequently, the Friedländer synthesis remains a cornerstone for the synthesis of these valuable compounds in drug discovery and development, with applications in the creation of anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3]

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis).[2]

  • Aldol (B89426) Condensation Pathway: This pathway is typically favored under basic conditions. It begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone to form an aldol adduct. This intermediate then undergoes dehydration to yield an enone, which subsequently cyclizes via intramolecular Schiff base formation and a final dehydration step to afford the quinoline product.[4]

  • Schiff Base Formation Pathway: Under acidic conditions, the reaction often initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the α-methylene ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the substituted quinoline.[2]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol Condensation cluster_pathway2 Pathway 2: Schiff Base Formation 2_Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Condensation Aldol Condensation 2_Aminoaryl_Ketone->Aldol_Condensation Schiff_Base_Formation Schiff Base Formation 2_Aminoaryl_Ketone->Schiff_Base_Formation Alpha_Methylene_Compound α-Methylene Carbonyl Alpha_Methylene_Compound->Aldol_Condensation Alpha_Methylene_Compound->Schiff_Base_Formation Enone_Intermediate Enone Intermediate Aldol_Condensation->Enone_Intermediate Intramolecular_Cyclization_1 Intramolecular Cyclization Enone_Intermediate->Intramolecular_Cyclization_1 Dehydration_1 Dehydration Intramolecular_Cyclization_1->Dehydration_1 Schiff_Base_Intermediate Schiff Base Intermediate Schiff_Base_Formation->Schiff_Base_Intermediate Intramolecular_Aldol Intramolecular Aldol Reaction Schiff_Base_Intermediate->Intramolecular_Aldol Dehydration_2 Dehydration Intramolecular_Aldol->Dehydration_2 Product Substituted Quinoline Dehydration_1->Product Dehydration_2->Product

Caption: General mechanistic pathways for the Friedländer quinoline synthesis.

Quantitative Data Summary

The yield and efficiency of the Friedländer synthesis are highly dependent on the choice of reactants, catalyst, and reaction conditions. Below are tables summarizing quantitative data from various reported protocols.

Table 1: Comparison of Different Catalyst Systems for the Synthesis of 2-Phenylquinoline

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluene sulfonic acidSolvent-free1200.595[6]
IodineSolvent-free120192[6]
Ceric Ammonium NitrateAcetonitrile (B52724)Room Temp.0.7594[7]
Zirconium TriflateEthanol (B145695)/Water (1:1)60192[1]
NoneWater70397[8]

Table 2: Microwave-Assisted Synthesis of Substituted Quinolines

2-Aminoaryl Ketoneα-Methylene KetoneCatalystTime (min)Power (W)Yield (%)Reference
2-Aminobenzophenone (B122507)CyclohexanoneAcetic Acid510095[9]
2-AminobenzophenoneAcetoneAcetic Acid1010085[9]
2-AminonicotinaldehydeEthyl acetoacetate (B1235776)DABCO360086
2-Amino-5-chlorobenzophenoneDimedoneHCl1.540064[10]

Experimental Protocols

The following are detailed protocols for the synthesis of substituted quinolines via the Friedländer reaction under various conditions.

Protocol 1: Conventional Synthesis using Acid Catalysis

This protocol describes the synthesis of ethyl 2-phenylquinoline-4-carboxylate using hydrochloric acid as a catalyst.[3]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-phenylquinoline-4-carboxylate.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridine (B1210474) derivatives, a class of quinoline analogues.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene (B1212753) compound (e.g., ethyl acetoacetate)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave synthesizer

  • Ice-cold water

  • Dilute HCl

  • Acetonitrile (for recrystallization)

Procedure:

  • In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol %).

  • Subject the mixture to microwave irradiation at 600W for the specified time (typically 2-5 minutes).

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water and work up with dilute HCl.

  • The solid that separates is filtered, dried, and recrystallized from acetonitrile to yield the pure 1,8-naphthyridine derivative.

Protocol 3: Catalyst-Free Synthesis in Water

This protocol describes an environmentally friendly synthesis of quinolines in water without the need for a catalyst.[8]

Materials:

Procedure:

  • In a round-bottom flask, combine 2-aminobenzaldehyde (1 mmol), the ketone (1.2 mmol), and water (5 mL).

  • Heat the mixture to 70 °C and stir vigorously for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Workflow

The general workflow for a Friedländer synthesis experiment, from setup to product characterization, is depicted below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction_Conditions Apply Reaction Conditions (Heating, Microwave, etc.) Reaction_Setup->Reaction_Conditions Monitoring Monitor Reaction (TLC, GC-MS, etc.) Reaction_Conditions->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for the Friedländer synthesis.

Applications in Drug Development

The quinoline core is a key pharmacophore in a multitude of approved drugs and clinical candidates. Its planar, aromatic structure allows for effective π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor. The versatility of the Friedländer synthesis allows for the introduction of a wide variety of substituents onto the quinoline ring, enabling the fine-tuning of the pharmacological properties of the resulting molecules.

Substituted quinolines synthesized via the Friedländer reaction have demonstrated a broad range of biological activities, including:

  • Anticancer: Camptothecin and its analogues, which are potent topoisomerase I inhibitors, feature a fused quinoline ring system.[4]

  • Antimalarial: The quinoline ring is the core scaffold of widely used antimalarial drugs like chloroquine (B1663885) and mefloquine.

  • Antibacterial: Fluoroquinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial agents.

  • Anti-inflammatory: Certain quinoline derivatives have shown potent anti-inflammatory activity by inhibiting various signaling pathways.

The ability to generate diverse libraries of substituted quinolines using the Friedländer synthesis makes it an invaluable tool for lead generation and optimization in modern drug discovery programs.[7]

References

Application Notes and Protocols for the Synthesis of 3-Methylquinoline via the Skraup-Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Skraup-Doebner-von Miller reaction is a cornerstone in the synthesis of quinoline (B57606) and its derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This reaction facilitates the construction of the quinoline ring system through the acid-catalyzed condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[1] This document provides detailed application notes and protocols specifically for the synthesis of 3-Methylquinoline, a valued scaffold in drug discovery.

A critical aspect of the Skraup-Doebner-von Miller reaction is its regioselectivity, which is determined by the structure of the α,β-unsaturated carbonyl compound.[2] The reaction of aniline with crotonaldehyde, a common precursor, characteristically yields 2-methylquinoline.[3] To achieve the synthesis of this compound, it is imperative to employ an α,β-unsaturated aldehyde or ketone bearing a methyl group at the α-position. For this purpose, 2-methylacrolein (methacrolein) is the appropriate reactant.

Reaction Mechanism

The mechanism of the Skraup-Doebner-von Miller reaction is a subject of discussion, with evidence supporting a fragmentation-recombination pathway. The key steps are as follows:

  • Michael Addition: The reaction commences with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

  • Dehydration: A molecule of water is eliminated to form a tetrahydroquinoline.

  • Oxidation: The tetrahydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide, is often employed to facilitate this final aromatization step.[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using aniline and 2-methylacrolein, adapted from general Doebner-von Miller reaction procedures.

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place aniline (1 equivalent) and concentrated hydrochloric acid (2 equivalents).

  • Addition of Aldehyde: Gently heat the mixture. Slowly add 2-methylacrolein (1.2 equivalents) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring. The reaction can be exothermic, and the rate of addition should be controlled to maintain a steady reflux.[5]

  • Addition of Oxidizing Agent: After the addition of 2-methylacrolein is complete, add nitrobenzene (0.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully make the mixture alkaline by the slow addition of a concentrated sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data

The yield of the Skraup-Doebner-von Miller reaction is influenced by several factors including the specific substrates, catalyst, temperature, and reaction time. The following table summarizes representative yields for the synthesis of various substituted quinolines to provide a comparative context.

Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystOxidizing AgentProductYield (%)Reference
AnilineCrotonaldehydeHCl-2-Methylquinoline70-75[2]
p-ToluidineCrotonaldehydeHCl-2,6-Dimethylquinoline68-73[2]
AnilineMethyl Vinyl KetoneHCl/ZnCl₂-4-Methylquinoline60-65[2]
AnilineCinnamaldehydeTFA-2-PhenylquinolineModerate[6]
AnilineAcroleinH₂SO₄NitrobenzeneQuinoline84-91[2]

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + H+ Methacrolein 2-Methylacrolein Methacrolein->Michael_Adduct Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Tetrahydroquinoline Tetrahydroquinoline Dihydroquinoline->Tetrahydroquinoline - H2O Methylquinoline This compound Tetrahydroquinoline->Methylquinoline Oxidation

Skraup-Doebner-von Miller Reaction Mechanism for this compound.

Experimental_Workflow Reactants 1. Mix Aniline and Acid Addition 2. Add 2-Methylacrolein & Nitrobenzene Reactants->Addition Reaction 3. Reflux for 3-4 hours Addition->Reaction Workup 4. Alkaline Workup & Extraction Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Experimental Workflow for the Synthesis of this compound.

References

Application Note: Analytical Methods for the Quantification of 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylquinoline, a heterocyclic aromatic compound, is a significant substance used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1] Its presence and concentration in various matrices, including environmental and biological samples, are of considerable interest due to its potential biological and toxicological effects.[2] Accurate and robust analytical methods are therefore essential for monitoring, quality control, and research purposes. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography is a versatile technique for separating and quantifying compounds in a mixture. A reversed-phase HPLC method using a C18 column is highly effective for the analysis of moderately polar compounds like this compound.

Experimental Protocol: HPLC-UV

1.1. Instrumentation & Materials

  • System: A standard HPLC system equipped with a UV-Vis detector.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Solvents: HPLC-grade acetonitrile (B52724) and water.

  • Reagents: Phosphate (B84403) buffer or formic acid for mobile phase modification.[3][4]

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Filters: 0.45 µm syringe filters for sample clarification.[4]

1.2. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water (optionally with 0.1% formic acid).

  • Mobile Phase B: HPLC-grade acetonitrile (optionally with 0.1% formic acid).

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in Mobile Phase B to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase mixture to cover the desired concentration range.

1.3. Sample Preparation

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the linear range of the assay.

  • Solid/Biological Samples: Employ a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction). Dissolve the dried extract in a minimal amount of a strong solvent like DMSO and dilute with the mobile phase.[4]

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.[4]

1.4. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v).[3] Alternatively, a gradient elution can be used for complex matrices.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 20 µL.[3]

  • Detection: UV detection at a wavelength of 245 nm.[3]

1.5. Data Analysis

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.[4]

  • Calibration Curve: Inject the calibration standards and plot the peak area versus concentration to generate a linear regression curve.

  • Quantification: Inject the prepared samples. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Data Analysis sample_prep Sample Preparation (Extraction/Dilution) filter Filtered Sample/ Standard sample_prep->filter Filter (0.45 µm) std_prep Standard Preparation std_prep->filter mobile_phase_prep Mobile Phase Preparation equilibration System Equilibration injection Sample Injection equilibration->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq calibration Calibration Curve Generation data_acq->calibration quantification Quantification calibration->quantification

Caption: General workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent method for identifying and quantifying this compound, especially at trace levels or in complex matrices like environmental samples.

Experimental Protocol: GC-MS

2.1. Instrumentation & Materials

  • System: A gas chromatograph coupled with a mass spectrometer (GC-MS).[2][3]

  • Column: A capillary column suitable for aromatic compounds, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium (99.999% purity).[2][3]

  • Reagents: High-purity solvents for extraction (e.g., toluene).[2]

  • Equipment: Ultrasonic bath for extraction.

2.2. Preparation of Solutions

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in toluene (B28343).

  • Calibration Standards: Create a series of working standards by diluting the stock solution with toluene to span the expected sample concentration range.

2.3. Sample Preparation

  • Extraction: For solid samples (e.g., textiles, soil), weigh a known amount of the sample and add the extraction solvent (toluene).[2]

  • Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes at 40°C to facilitate extraction.[2]

  • Filtration: After extraction, pass the organic phase through a 0.45 µm filter membrane to obtain the final solution for analysis.[2]

2.4. GC-MS Conditions

  • Inlet Temperature: 250°C.[2]

  • Injection Mode: Splitless.[2]

  • Injection Volume: 1 µL.[2]

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Temperature Program: Initial temperature at 90°C for 2 min, then ramp at 20°C/min to 260°C and hold for 3 min.[2]

  • MS Transfer Line Temp: 280°C.[3]

  • Ion Source Temp: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Can be run in full scan mode (e.g., m/z 50-300) for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

2.5. Data Analysis

  • Tuning and Calibration: Perform a standard instrument tune and calibrate the mass spectrometer according to the manufacturer's guidelines.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a pure standard. The molecular ion for this compound is m/z 143.

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 143) against the concentration of the prepared standards. Calculate the concentration in the samples from this curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Processing sample Weigh Sample extraction Add Toluene & Sonicate sample->extraction filtration Filter Extract (0.45 µm) extraction->filtration injection Inject 1 µL into GC filtration->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection data_acq Data Acquisition detection->data_acq identification Peak Identification (RT & Mass Spectrum) data_acq->identification quantification Quantification via Calibration Curve identification->quantification

Caption: General workflow for this compound quantification by GC-MS.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for the analytical methods described. These values are based on the analysis of quinoline (B57606) and related derivatives and should be considered representative. Method validation is required to establish specific performance for this compound in a particular matrix.

ParameterHPLC-UV MethodGC-MS MethodLC-MS/MS MethodReference
Analyte QuinolinesQuinolineQuinolines
Linearity (r²) > 0.995 (Typical)0.9998≥ 0.994[2][5]
Concentration Range 0.1 - 100 µg/mL (Typical)0.1 - 1.0 mg/L0.25 - 500 ng/mL[2][5]
Limit of Detection (LOD) ~10-50 ng/mL (Typical)0.1 mg/kg~0.1 ng/mL[2][5]
Limit of Quantification (LOQ) ~50-150 ng/mL (Typical)Not specified0.25 ng/mL[5]
Recovery (%) 85 - 115% (Typical)82.9 - 92.0%85 - 115% (Within ±15% Accuracy)[2][5]
Precision (RSD %) < 5% (Typical)1.4 - 3.8%< 15%[2][5]

References

Application Notes and Protocols for the Analysis of 3-Methylquinoline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Methylquinoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a robust starting point for method development and validation in research and quality control environments.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a versatile technique for the analysis of this compound, suitable for purity assessment, quantification in various matrices, and preparative purification. Reversed-phase chromatography is the most common approach for this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of this compound, based on data from analogous quinoline (B57606) compounds.[1][2] These values may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC Method Performance
Linearity (R²)> 0.999
Precision (RSD%)< 2.0%
Accuracy (Recovery %)98.0 - 102.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Typical Retention Time5 - 10 minutes
Experimental Protocol: HPLC-UV

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.

1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and ultrapure water.

  • Additive: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Solvent: A mixture of the mobile phase components is recommended.

1.2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

1.3. Chromatographic Conditions [1][2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the UV maximum of this compound for higher sensitivity).

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B (re-equilibration)

1.4. Standard and Sample Preparation

  • Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the sample solvent to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample solvent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.5. Data Analysis

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Purity Assessment: Calculate the purity based on the area percent of the main peak relative to the total peak area.

HPLC Analysis Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Injector, Column, Oven) prep->hplc Inject detector UV/DAD Detector hplc->detector Elute data Data Acquisition and Processing detector->data Signal report Result Reporting (Quantification, Purity) data->report Analysis

Caption: A typical experimental workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the analysis of this compound, offering high sensitivity and specificity. It is particularly well-suited for the identification and quantification of volatile and semi-volatile compounds.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of this compound, based on data from analogous quinoline compounds.[1][3] These values may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MS Method Performance
Linearity (R²)> 0.998
Precision (RSD%)< 5.0%
Accuracy (Recovery %)95.0 - 105.0%
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Typical Retention Time10 - 15 minutes
Experimental Protocol: GC-MS

This protocol is based on established procedures for the analysis of quinoline and its derivatives.[1][3]

2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS; 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Sample Solvent: Dichloromethane (B109758) or Toluene.

2.2. Chromatographic and Spectrometric Conditions

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 min.

    • Ramp to 260°C at 20°C/min.

    • Hold at 260°C for 3 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300 for full scan mode. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 143, 142, 115).

2.3. Standard and Sample Preparation

  • Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable volatile solvent like dichloromethane or toluene.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 1 - 100 ng/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range.

2.4. Data Analysis

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against its concentration. Determine the concentration in the sample by interpolation.

GC-MS Analysis Workflow

GCMS_Workflow prep Sample and Standard Preparation gc Gas Chromatograph (Injector, Column, Oven) prep->gc Inject ms Mass Spectrometer (Ion Source, Analyzer, Detector) gc->ms Separate data Data Acquisition and Processing ms->data Detect report Result Reporting (Identification, Quantification) data->report Analysis

References

Application Notes and Protocols: 3-Methylquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline is a heterocyclic aromatic compound that serves as a highly versatile and valuable building block in organic synthesis. Its unique structure, featuring a reactive methyl group and a modifiable quinoline (B57606) scaffold, provides a foundation for the synthesis of a diverse array of complex molecules. The quinoline ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, functional materials, and other valuable chemical entities.

I. Applications in Pharmaceutical Synthesis

The this compound core is a key component in a variety of pharmacologically active compounds, demonstrating its importance in drug discovery and development.

Synthesis of Anticoagulants: The Argatroban Precursor

This compound is a crucial starting material for the synthesis of precursors to Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[1] The synthesis involves the functionalization of the quinoline core, highlighting the utility of this building block in creating complex drug molecules. A key intermediate, this compound-8-sulfonyl chloride, is employed to form a stable sulfonamide linkage, a common motif in many pharmaceuticals.[1]

Experimental Protocol: Synthesis of a Key Precursor to Argatroban

StepReactionReagents & ConditionsReported Yield
1Skraup SynthesisAniline, Glycerol, Sulfuric acid, Oxidizing agentNot specified
2SulfonationThis compound, Fuming sulfuric acidNot specified
3ChlorinationThis compound-8-sulfonic acid, Thionyl chloride or POCl₃Not specified

Note: This table represents a general synthetic strategy. Specific yields for the synthesis of this compound-8-sulfonyl chloride require further experimental validation.

Development of Kinase Inhibitors for Anticancer Therapy

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy. For example, derivatives of 3-quinoline carboxylic acid have shown inhibitory activity against protein kinase CK2. Additionally, 2-styrylquinolines derived from methylquinolines have been evaluated as EGFR kinase inhibitors.[2]

Experimental Protocol: Synthesis of 2-Styrylquinoline (B1231325) Derivatives

A general method for the synthesis of 2-styrylquinoline derivatives involves the reaction of a 2-methylquinoline (B7769805) with an aromatic aldehyde.

StepReactionReagents & ConditionsYield
1Condensation2-Methylquinoline, Aromatic aldehyde, Acetic anhydride, Reflux79% (for a specific derivative)[2]

Table 1: Antitumor Activity of a Representative 2-Styrylquinoline Derivative [2]

CompoundCell LineIC₅₀ (µg/mL)
3-(2-(4-(Dimethylamino)styryl)-6-methylquinoline-4-carbonyl)pentane-2,4-dioneHepG27.7
HCT11614.2

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS Ras Dimerization->RAS 3_Methylquinoline_Derivative This compound Derivative (Inhibitor) 3_Methylquinoline_Derivative->Dimerization Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Antimicrobial and Antimalarial Agents

The quinoline scaffold is present in numerous antimicrobial and antimalarial drugs.[3][4] this compound derivatives have been synthesized and evaluated for their activity against various pathogens. The mechanism of action for quinoline-based antimalarials is thought to involve the interference with heme metabolism in the parasite.[5]

Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Heme (toxic) Hemozoin Hemozoin (non-toxic polymer) 3_Methylquinoline_Derivative This compound Derivative Parasite_Death Parasite Death

II. Applications in Functional Materials

This compound is a valuable precursor for the synthesis of functional materials, particularly fluorescent probes for biological imaging and sensing applications.

Synthesis of Fluorescent Probes

The quinoline core is inherently fluorescent, and its photophysical properties can be tuned by substitution.[6] This makes this compound an attractive starting material for the development of novel fluorescent probes for detecting metal ions and other biologically relevant molecules.[7]

Experimental Protocol: General Synthesis of a Quinoline-Based Fluorescent Probe

A common strategy for synthesizing quinoline-based fluorescent probes involves a Schiff-base condensation reaction.[7]

StepReactionReagents & ConditionsYield
1Schiff-base Condensation8-Hydroxyquinoline-2-carbaldehyde, 2-Hydrazineylpyridine, Ethanol, Reflux, 2h86%[7]

Table 2: Spectroscopic Data for a Quinoline-Based Fluorescent Probe [7]

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield
QP2Not specifiedNot specifiedNot specified
QP2-Zn²⁺ ComplexNot specifiedNot specifiedNot specified

Note: Specific photophysical data can vary significantly based on the final structure of the probe and its environment.

Fluorescent_Probe_Workflow Start This compound Derivative Functionalization Functionalization (e.g., formylation) Start->Functionalization Condensation Schiff-base Condensation Functionalization->Condensation Fluorophore Quinoline-based Fluorophore Condensation->Fluorophore Complexation Complexation Fluorophore->Complexation Analyte Analyte (e.g., Zn²⁺) Analyte->Complexation Detection Fluorescence Detection Complexation->Detection

III. Key Synthetic Transformations of this compound

The versatility of this compound as a building block stems from the reactivity of both the methyl group and the quinoline ring.

Functionalization of the Methyl Group (C(sp³)-H Activation)

The methyl group of this compound can be functionalized through C(sp³)-H activation, providing a route to a variety of derivatives. Metal-free methods have been developed for this transformation.[1][8]

Experimental Protocol: Metal-Free C(sp³)-H Functionalization [1]

This protocol describes the functionalization of 2-methylquinolines, which is analogous to the reactivity of this compound.

ReagentsConditionsYield
2-Methylquinoline (0.3 mmol), 2-Styrylaniline (0.54 mmol), I₂ (0.2 equiv), TBHP (3 equiv), CH₃COOH (1 equiv), DMSO (1.5 mL)120 °CModerate to excellent yields[1]

Table 3: Substrate Scope for Metal-Free C(sp³)-H Functionalization [1]

2-Methylquinoline Derivative2-Styrylaniline DerivativeProduct Yield (%)
2-Methylquinoline2-Styrylaniline78
2,6-Dimethylquinoline2-Styrylaniline75
2-Methyl-8-nitroquinoline2-Styrylaniline65
Functionalization of the Quinoline Ring

The quinoline ring of this compound can be functionalized at various positions, most notably at the C3 position.

Experimental Protocol: Nickel-Catalyzed C3-H Functionalization [9]

This protocol describes a general method for the C3-functionalization of quinolines.

ReagentsConditions
Quinoline (0.4 mmol), Ni(dppp)Cl₂ (3.0 mol%), Diethoxymethane (2.0 mL), Grignard reagent (1.5 equiv), Disulfide electrophile (1.5 equiv), DDQ (1.0 equiv)Room Temperature

Catalyst_Selection_Workflow Start Define Cross-Coupling Reaction (3-Chloro-6-methylquinoline + Partner) Initial_Screening Initial Catalyst/Ligand/Base Screening (e.g., Pd(PPh₃)₄, Buchwald-Hartwig ligands) Start->Initial_Screening Analysis1 Analyze Results (TLC, GC-MS) Initial_Screening->Analysis1 No_Conversion Low or No Conversion? Analysis1->No_Conversion Side_Products Significant Side Products? Analysis1->Side_Products Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Time) No_Conversion->Optimize_Conditions No Change_Catalyst Change Catalyst System (e.g., Ni-based, different ligands) No_Conversion->Change_Catalyst Yes Side_Products->Optimize_Conditions No Change_Base Change Base (e.g., K₂CO₃, Cs₂CO₃) Side_Products->Change_Base Yes Successful_Reaction Successful Cross-Coupling Optimize_Conditions->Successful_Reaction Change_Catalyst->Initial_Screening Change_Base->Initial_Screening

Conclusion

This compound is a foundational building block in organic synthesis with broad applications in drug discovery and materials science. Its versatile reactivity allows for the construction of complex and functionally diverse molecules. The protocols and data presented herein provide a comprehensive resource for researchers and scientists looking to leverage the synthetic potential of this compound in their work. Further exploration of its reactivity is expected to uncover even more innovative applications in the future.

References

Applications of 3-Methylquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline, a heterocyclic aromatic organic compound, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The structural versatility of the this compound core allows for the facile introduction of various substituents, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in various medicinal chemistry contexts.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and apoptosis. Several studies have reported their efficacy against a range of cancer cell lines.

Quantitative Data: Anticancer Activity

The cytotoxic activity of various this compound derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
4d 3-MethylquniazolinoneA4313.48[1]
A5492.55[1]
MCF-70.87[1]
NCI-H19756.42[1]
5a 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-600.91 (24h)[2]
MCF-7Low µM range[2]
27a 3-MethylquinoxalineMCF-77.7[3]
HepG24.5[3]
12j Quinoline-ChalconeA5491.91[4]
K-5625.29[5]
13 2-ArylquinolineHeLa8.3[6]
12 2-ArylquinolinePC331.37[6]
Signaling Pathways in Cancer

This compound derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. Two of the most prominent pathways are the EGFR and PI3K/Akt/mTOR pathways.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras-Raf-MEK-MAPK and PI3K-Akt pathways, leading to cell proliferation and survival.[7][8][9] Small molecule inhibitors, including certain quinoline (B57606) derivatives, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[7][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruitment PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->P_EGFR Inhibition

EGFR signaling pathway and its inhibition.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers.[10] Quinoline derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->PI3K Inhibition Quinoline_Inhibitor->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Protocols: Anticancer Evaluation

Materials:

  • Diethyl (4-hydroxy-1-sulfonyl-1,2-dihydro-3-yl)phosphonate derivative

  • Potassium carbonate (K2CO3)

  • Formaldehyde (B43269) solution (36% in water)

  • Tetrahydrofuran (THF), anhydrous

  • Argon atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 1.0 mmol of the diethyl (4-hydroxy-1-sulfonyl-1,2-dihydro-3-yl)phosphonate derivative and 414 mg (3.0 mmol) of potassium carbonate in 10 mL of anhydrous THF in a round-bottom flask under an argon atmosphere.[2]

  • Stir the solution at room temperature for 30 minutes.[2]

  • Add the 36% formaldehyde solution in water to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells end End incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_compound Add varying concentrations of this compound derivative incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 calculate_ic50->end

Experimental workflow for the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plates for 48 to 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Antimicrobial Applications

This compound derivatives have also been explored for their antibacterial and antifungal activities. They represent a promising class of compounds to combat the growing threat of antimicrobial resistance.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
5d Quinolone HybridS. aureus0.125 - 8[13]
E. coli0.125 - 8[13]
6 QuinolineMRSA1.5[14]
MRSE6.0[14]
VRE3.0[14]
7 QuinolineMRSA1.5[14]
MRSE3.0[14]
VRE1.5[14]
25 QuinolineA. fumigatus0.98[15]
C. albicans0.49[15]
S. pneumoniae0.49[15]
S. aureus1.95[15]
E. coli0.49[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare two-fold serial dilutions of the this compound derivative in the broth in a 96-well plate.

  • Add the standardized inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory and Neuroprotective Applications

The therapeutic potential of this compound derivatives extends to inflammatory conditions and neurodegenerative diseases. Research in these areas is ongoing, with some promising initial findings.

Anti-inflammatory Activity

Quinoline-based compounds have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) and the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]

Neuroprotective Effects in Alzheimer's Disease

In the context of Alzheimer's disease, 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives have shown moderate to good inhibition of acetylcholinesterase (AChE), with IC50 values in the micromolar range.[18] Additionally, some quinoline derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[18]

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivative

  • Griess reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working with this versatile class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of novel and effective drugs for the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders.

References

3-Methylquinoline: A Key Precursor in the Synthesis of the Anticoagulant Argatroban

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Methylquinoline is a heterocyclic aromatic compound that serves as a valuable precursor in the synthesis of various pharmaceutical ingredients. Its quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. This document details the role of this compound as a starting material in the synthesis of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia. The following sections provide detailed experimental protocols, quantitative data, and visual diagrams to illustrate the synthetic pathway and the mechanism of action of Argatroban.

Pharmaceutical Ingredient Profile

Active Pharmaceutical Ingredient (API): Argatroban Therapeutic Class: Anticoagulant, Direct Thrombin Inhibitor Mechanism of Action: Argatroban directly and reversibly binds to the active site of thrombin, inhibiting its enzymatic activity. This prevents thrombin-catalyzed reactions in the coagulation cascade, including the conversion of fibrinogen to fibrin, the activation of factors V, VIII, and XIII, and platelet aggregation.[1][2][3][4]

Synthetic Pathway Overview

The synthesis of Argatroban from this compound proceeds through a multi-step process. The key intermediate, this compound-8-sulfonyl chloride, is first synthesized from this compound. This intermediate is then coupled with a piperidine-based moiety, followed by a reduction of the quinoline ring to afford the final Argatroban molecule.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Argatroban from this compound.

Table 1: Synthesis of this compound-8-sulfonyl chloride

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1This compoundChlorosulfonic acid, Thionyl chloride0 to 120570-8098.6-98.8[5]
2This compoundChlorosulfonic acid0 to 100Overnight18Not specified[6]
3This compound-8-sulfonic acidBis(trichloromethyl) carbonate, Triethylamine (B128534), Toluene (B28343)25 to 4037499.41[7]

Table 2: Synthesis of Argatroban

StepReactantsReagents/SolventsYield (%)Reference
1(2R,4R)-1-[N²-(tert-butoxycarbonyl)-Nω-nitro-L-arginyl]-4-methyl-2-piperidinecarboxylic acid benzyl (B1604629) ester, this compound-8-sulfonyl chlorideDichloromethane, TriethylamineNot specified[8]
2N²-(3-Methyl-8-quinolinesulfonyl)-Nω-nitro-L-arginyl]-(2R,4R)-4-methyl-2-piperidinecarboxylic acid benzyl esterPalladium on carbon, Hydrogen, Acetic acid, EthanolNot specified[8]

Experimental Protocols

Protocol 1: Synthesis of this compound-8-sulfonyl chloride

This protocol describes the chlorosulfonation of this compound to yield the key intermediate, this compound-8-sulfonyl chloride.[5]

Materials:

  • This compound

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Water

  • Dichloromethane

  • Ether

Procedure:

  • In a suitable reaction vessel, slowly add this compound (36 mmol) to chlorosulfonic acid (135 mmol) at 0°C with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 120°C and stir for 4 hours.

  • Cool the mixture to 50°C and add thionyl chloride (1.0 mole).

  • Heat the mixture to 70°C and stir for 2 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a mixture of ice and water.

  • The resulting crude product is isolated by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from toluene to yield off-white crystals of this compound-8-sulfonyl chloride.

Protocol 2: Synthesis of Argatroban

This protocol outlines the subsequent steps to synthesize Argatroban from this compound-8-sulfonyl chloride.[8]

Materials:

  • This compound-8-sulfonyl chloride

  • (2R,4R)-1-[N²-(tert-butoxycarbonyl)-Nω-nitro-L-arginyl]-4-methyl-2-piperidinecarboxylic acid benzyl ester (Compound VII)

  • Triethylamine (TEA)

  • Dichloromethane

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Acetic acid

  • Ethanol

Procedure:

Step 1: Condensation

  • Dissolve Compound (VII) in dichloromethane.

  • Add triethylamine to the solution.

  • To this mixture, add this compound-8-sulfonyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by a suitable chromatographic technique).

  • The resulting product is the sulfonamide intermediate (IX).

Step 2: Hydrogenation

  • Dissolve the sulfonamide intermediate (IX) in a mixture of acetic acid and ethanol.

  • Add a catalytic amount of Pd/C.

  • Subject the mixture to hydrogenation with hydrogen gas. This step achieves debenzylation, cleavage of the nitro group, and hydrogenation of the quinoline ring to a tetrahydroquinoline ring.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield Argatroban.

Visualizations

Experimental Workflow: Synthesis of Argatroban

G cluster_0 Synthesis of this compound-8-sulfonyl chloride cluster_1 Synthesis of Argatroban This compound This compound Chlorosulfonation Chlorosulfonation This compound->Chlorosulfonation Chlorosulfonic acid This compound-8-sulfonyl_chloride This compound-8-sulfonyl_chloride Chlorosulfonation->this compound-8-sulfonyl_chloride Condensation Condensation This compound-8-sulfonyl_chloride->Condensation Piperidine_derivative (2R,4R)-1-[N²-(tert-butoxycarbonyl)-Nω-nitro-L-arginyl]-4-methyl-2-piperidinecarboxylic acid benzyl ester Piperidine_derivative->Condensation TEA, Dichloromethane Intermediate Sulfonamide Intermediate Condensation->Intermediate Hydrogenation Hydrogenation Intermediate->Hydrogenation H₂, Pd/C, Acetic acid, Ethanol Argatroban Argatroban Hydrogenation->Argatroban

Caption: Workflow for the synthesis of Argatroban from this compound.

Signaling Pathway: Mechanism of Action of Argatroban

G cluster_cascade Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Factor_XIII Factor XIIIa Thrombin->Factor_XIII Activation Factors_V_VIII Factors V & VIII Thrombin->Factors_V_VIII Activation Fibrin Fibrin Fibrinogen->Fibrin Thrombin Clot_Formation Stable Fibrin Clot Fibrin->Clot_Formation Factor XIIIa Argatroban Argatroban Argatroban->Thrombin Direct Inhibition

Caption: Argatroban's inhibition of the coagulation cascade.

References

Synthesis of 3-Methylquinoline Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylquinoline derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The quinoline (B57606) scaffold is a well-established pharmacophore found in numerous approved drugs, and the introduction of a methyl group at the 3-position can significantly influence the biological activity of these compounds. These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities.

Introduction to 3-Methylquinolines in Drug Discovery

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of their pharmacological profiles. The this compound core, in particular, has been identified as a key structural motif in compounds with potent anticancer and antimicrobial properties. These derivatives often exert their effects through mechanisms such as the inhibition of crucial enzymes like DNA gyrase in bacteria or by inducing apoptosis in cancer cells through various signaling pathways. The synthetic accessibility of the quinoline scaffold, through classic named reactions, further enhances its appeal for the development of novel therapeutic agents.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological activity data for representative this compound derivatives, highlighting their potential as anticancer and antimicrobial agents.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivative (5a)HL-60 (Human promyelocytic leukemia)0.91 ± 0.03[1]
MCF-7 (Human breast adenocarcinoma)1.95 ± 0.09[1]
2 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivative (5r)HL-60 (Human promyelocytic leukemia)0.19 ± 0.03[1]
MCF-7 (Human breast adenocarcinoma)0.83 ± 0.02[1]
3 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a)HeLa (Human cervical cancer)0.50[2]

IC50: The concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
4 1,2,4-triazolo[4,3-a]quinolin-1-yl)methyl)benzonitrile derivative (3e)Escherichia coli8[3]
Candida albicans2[3]
5 4-(4-bromophenyl)-[2][4][5]triazolo[4,3-a]quinolin-1-yl)methyl)-4-chlorobenzonitrile (3h)Escherichia coli8[3]
Candida albicans4[3]

MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that prevents visible growth of the microorganism.

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and their biological evaluation are provided below.

Protocol 1: Synthesis of this compound Derivatives via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[6]

Workflow for Doebner-von Miller Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline (B41778) Aniline Derivative ReactionVessel Reaction Mixture (Heating) Aniline->ReactionVessel UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde (B89634) for this compound) UnsaturatedCarbonyl->ReactionVessel AcidCatalyst Acid Catalyst (e.g., HCl, H2SO4) AcidCatalyst->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the Doebner-von Miller synthesis of this compound derivatives.

Materials:

  • Substituted aniline

  • Crotonaldehyde (for the synthesis of 2,3-dimethylquinoline)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)

  • Zinc Chloride (ZnCl2) (optional, as a Lewis acid catalyst)

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline in a minimal amount of concentrated hydrochloric acid.

  • Cool the mixture in an ice bath.

  • Slowly add crotonaldehyde to the stirred solution. An exothermic reaction may occur.

  • After the addition is complete, add a catalytic amount of zinc chloride (optional).

  • Heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure this compound derivative.

Protocol 2: Synthesis of this compound Derivatives via Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[7][8]

Workflow for Combes Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Derivative ReactionVessel Reaction Mixture (Heating) Aniline->ReactionVessel Diketone β-Diketone (e.g., Acetylacetone) Diketone->ReactionVessel AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization Precipitation Precipitation/Extraction Neutralization->Precipitation Purification Purification (e.g., Recrystallization) Precipitation->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the Combes synthesis of this compound derivatives.

Materials:

Procedure:

  • In a flask, carefully add the substituted aniline to the β-diketone while stirring.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

  • After the addition of acid, allow the reaction mixture to stand at room temperature for a specified time (e.g., 12-24 hours) or gently heat it to accelerate the reaction. Monitor the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with ammonium hydroxide until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound derivative.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay SeedCells Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add this compound Derivative (various concentrations) Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G cluster_preparation Preparation cluster_assay Assay PrepareCompound Prepare Serial Dilutions of This compound Derivative InoculatePlate Inoculate 96-well plate containing compound dilutions PrepareCompound->InoculatePlate PrepareInoculum Prepare Bacterial/Fungal Inoculum PrepareInoculum->InoculatePlate Incubate Incubate (18-24h) InoculatePlate->Incubate DetermineMIC Determine MIC (Lowest concentration with no visible growth) Incubate->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives is often attributed to their interaction with specific cellular targets and signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents, including quinoline derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Quinoline This compound Derivative Quinoline->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways targeted by this compound derivatives.

Antimicrobial Mechanism: Inhibition of DNA Gyrase

A key target for many quinolone-based antimicrobial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

DNA_Gyrase_Inhibition Quinoline This compound Derivative DNAGyrase Bacterial DNA Gyrase Quinoline->DNAGyrase Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication (Essential for) BacterialDeath Bacterial Cell Death DNA_Replication->BacterialDeath Disruption leads to

Caption: Mechanism of action of this compound derivatives as DNA gyrase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic routes described, such as the Doebner-von Miller and Combes reactions, offer accessible methods for generating diverse libraries of these derivatives for structure-activity relationship (SAR) studies. The provided protocols for biological evaluation will enable researchers to effectively screen and identify lead compounds for further drug development efforts. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of DNA gyrase, provides a rational basis for the design of more potent and selective therapeutic agents.

References

Application Notes and Protocols: 3-Methylquinoline in the Synthesis of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-methylquinoline in the synthesis of novel corrosion inhibitors. The following sections detail the synthesis of a representative Schiff base derivative of this compound, its application as a corrosion inhibitor for mild steel in acidic environments, and the experimental protocols for its synthesis and evaluation.

Introduction

Quinoline (B57606) and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest as effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[1] Their efficacy is attributed to the presence of the heteroatom (nitrogen) and the planar aromatic structure, which facilitate strong adsorption onto the metal surface. This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby mitigating the corrosion process.[2] The introduction of substituent groups, such as a methyl group at the 3-position, can further enhance the inhibition efficiency by increasing the electron density on the quinoline ring and improving its adsorption characteristics.

This document outlines the synthesis of a Schiff base from this compound and its evaluation as a corrosion inhibitor. Schiff bases, containing an imine or azomethine (-C=N-) group, are known to be excellent corrosion inhibitors due to the presence of the nitrogen atom and the potential for chelation with metal ions.[3][4]

Synthesis of a this compound-Based Corrosion Inhibitor

A common and effective strategy to enhance the corrosion inhibition properties of quinoline derivatives is the synthesis of Schiff bases. This involves the condensation reaction of an amino-substituted quinoline with an aldehyde. Since this compound does not have an amino group for direct reaction, a plausible synthetic route involves the nitration of this compound followed by reduction to an amino derivative, and then condensation with a suitable aldehyde. However, a more direct approach for creating a corrosion inhibitor from this compound is through quaternization to form a quaternary ammonium (B1175870) salt. These salts are known to be effective corrosion inhibitors.[1][5]

Illustrative Synthesis Pathway: 3-Methyl-1-octylquinolin-1-ium bromide

A representative corrosion inhibitor can be synthesized from this compound via a quaternization reaction with an alkyl halide. This process introduces a positively charged nitrogen atom and a long alkyl chain, both of which contribute to enhanced adsorption on the metal surface.

Synthesis_Pathway This compound This compound Acetonitrile Acetonitrile (Solvent) Reflux This compound->Acetonitrile 1-Bromooctane (B94149) 1-Bromooctane 1-Bromooctane->Acetonitrile Product 3-Methyl-1-octylquinolin-1-ium bromide Acetonitrile->Product Quaternization

Caption: Synthesis of a this compound-based quaternary ammonium salt corrosion inhibitor.

Quantitative Data on Quinoline-Based Corrosion Inhibitors

The following table summarizes the performance of various quinoline derivatives as corrosion inhibitors for mild steel in 1 M HCl, as determined by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP). While specific data for a this compound-derived inhibitor is not available in the cited literature, the data for related structures demonstrate the high potential of this class of compounds.

InhibitorConcentration (M)TechniqueInhibition Efficiency (%)Reference
2-chloro quinoline 3-carbaldehyde (CQC)25 ppmPDP94.32[3]
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)25 ppmPDP98.69[3]
5-{[(4-Dimethylamino-benzylidene)-amino]-methyl}-quinolin-8-ol (MABQ)10⁻³EIS95.8[5]
8-methoxyquinoline derivativeNot SpecifiedNot Specified96.92
quinoline derivative PPMQ10⁻²EIS95.58[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-octylquinolin-1-ium bromide

Materials:

  • This compound

  • 1-Bromooctane

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of anhydrous acetonitrile.

  • Add 1-bromooctane (12 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting crude product with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to obtain 3-methyl-1-octylquinolin-1-ium bromide as a solid.

  • Characterize the synthesized compound using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.

Protocol 2: Evaluation of Corrosion Inhibition Performance

Materials and Equipment:

  • Mild steel coupons (e.g., C1018)

  • 1 M Hydrochloric acid (HCl) solution

  • Synthesized 3-methyl-1-octylquinolin-1-ium bromide

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel (B162337) electrode (SCE))

  • Water bath or thermostat for temperature control

  • Polishing papers (various grades)

  • Acetone

  • Distilled water

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupons with a series of emery papers (e.g., 240, 400, 600, 800, 1200 grit).

    • Degrease the polished coupons with acetone.

    • Rinse with distilled water and dry thoroughly.

    • Mount the coupon in an electrode holder, exposing a defined surface area (e.g., 1 cm²).

  • Electrochemical Measurements:

    • Prepare the corrosive medium (1 M HCl) and inhibitor solutions of various concentrations (e.g., 10⁻⁶ M to 10⁻³ M) by dissolving the synthesized inhibitor in the acid solution.

    • Assemble the three-electrode cell with the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode.

    • Fill the cell with the test solution (blank 1 M HCl or inhibitor solution).

    • Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz.

    • Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Potentiodynamic Polarization (PDP):

    • After EIS, perform potentiodynamic polarization scans.

    • Scan the potential from approximately -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Plot the resulting Tafel curves (log current density vs. potential).

    • Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Mechanism of Corrosion Inhibition

The corrosion inhibition of this compound derivatives on metal surfaces in acidic media is primarily attributed to their adsorption onto the metal surface. This adsorption process can be described by the following logical workflow:

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) H+ H⁺ ions Cl- Cl⁻ ions Inhibitor Protonated This compound Derivative Adsorption Adsorption Inhibitor->Adsorption Adsorption on Metal Surface Anodic_Sites Anodic Sites (Fe → Fe²⁺ + 2e⁻) Corrosion Corrosion Anodic_Sites->Corrosion Cathodic_Sites Cathodic Sites (2H⁺ + 2e⁻ → H₂) Cathodic_Sites->Corrosion Protective_Film Protective Inhibitor Film Adsorption->Protective_Film Forms Protective_Film->Anodic_Sites Blocks Protective_Film->Cathodic_Sites Blocks Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Leads to

Caption: Mechanism of corrosion inhibition by this compound derivatives.

The adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface (which becomes protonated in acidic solution) and the protonated quinoline derivative. The chloride ions in the acidic solution can first adsorb on the metal surface, creating a negatively charged surface that facilitates the adsorption of the cationic inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pair of electrons on the nitrogen atom of the quinoline ring, as well as the π-electrons of the aromatic system. This results in the formation of a coordinate-type bond, leading to a more stable and effective protective film.

The formation of this adsorbed film effectively blocks the active sites on the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

References

Application Notes and Protocols for the N-oxidation of 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline N-oxide is a valuable intermediate in organic synthesis, serving as a precursor for the preparation of various functionalized quinoline (B57606) derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. The N-oxide functional group activates the quinoline ring system, facilitating nucleophilic substitution reactions at the 2- and 4-positions, thereby enabling the synthesis of diverse molecular scaffolds. This document provides a detailed protocol for the N-oxidation of this compound using a classical and reliable method involving hydrogen peroxide and glacial acetic acid.

Data Presentation

The following table summarizes the key parameters for the N-oxidation of a related substrate, 3-methylpyridine, using various methods. This data is provided for comparative purposes to illustrate the efficiency of different oxidative protocols. A similar yield range can be anticipated for the N-oxidation of this compound under the classical conditions outlined in this protocol.

MethodOxidizing AgentCatalystSolventReaction Temperature (°C)Reaction Time (hours)Reported Yield (%)
Classical Oxidation 30% Hydrogen Peroxide None Glacial Acetic Acid 70 ± 5 24 73 - 77 [1][2]
Catalytic Oxidation (Microreactor)27-35% Hydrogen PeroxidePhosphomolybdic acid / Molybdenum trioxideNone (neat)80 - 90~0.8 - 2.690.7 - 91.0[1][3]
Catalytic Oxidation (Batch)Aqueous Hydrogen PeroxidePhosphotungstic acidNone (neat)130Not Specified> 98[1]

Experimental Protocols

Classical N-oxidation of this compound with Hydrogen Peroxide in Glacial Acetic Acid

This protocol details the synthesis of this compound N-oxide via the in-situ formation of peracetic acid from hydrogen peroxide and glacial acetic acid.

Materials:

  • This compound

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Chloroform (B151607) (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (1.2 - 1.5 equivalents). The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 65-75°C using a heating mantle or oil bath.[4][5] Maintain this temperature and continue stirring for 9-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acetic acid and water.[4]

    • Carefully basify the residue with a saturated aqueous solution of sodium carbonate until the pH is alkaline. This step should be performed in an ice bath to control the exothermic neutralization.

    • Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).[4][5]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase on a rotary evaporator to yield the crude this compound N-oxide.

    • If unreacted this compound is present, it can be removed by steam distillation.[5] The N-oxide is not volatile with steam.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) or by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Hydrogen peroxide is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

  • The reaction can be exothermic, especially during the addition of hydrogen peroxide and the neutralization step. Proper cooling and slow addition are crucial.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Mandatory Visualization

experimental_workflow Experimental Workflow for N-oxidation of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: this compound in Glacial Acetic Acid add_h2o2 Add 30% H₂O₂ start->add_h2o2 heat Heat at 65-75°C for 9-12h add_h2o2->heat cool Cool to Room Temperature heat->cool concentrate Concentrate under Reduced Pressure cool->concentrate basify Basify with Saturated Na₂CO₃ concentrate->basify extract Extract with Chloroform basify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Recrystallization or Chromatography filter_concentrate->purify product Final Product: this compound N-oxide purify->product

Caption: Workflow for the synthesis of this compound N-oxide.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic hydrogenation of 3-methylquinoline to its corresponding 1,2,3,4-tetrahydro-3-methylquinoline is a pivotal transformation in synthetic chemistry, yielding a scaffold of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline core is prevalent in a multitude of biologically active compounds. This document provides detailed application notes on the relevance of 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) derivatives as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer progression. Furthermore, comprehensive experimental protocols for the catalytic hydrogenation of this compound are presented, along with a comparative summary of various catalytic systems.

Application Notes: 3-Methyl-1,2,3,4-tetrahydroquinoline in Drug Development

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The selective hydrogenation of this compound provides access to 3-methyl-1,2,3,4-tetrahydroquinoline, a valuable building block for the synthesis of novel therapeutic candidates.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[1] Consequently, the components of this pathway, particularly mTOR, have emerged as prime targets for the development of novel anticancer therapies.[4][5][6]

Tetrahydroquinolines as mTOR Inhibitors

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as potent and selective mTOR inhibitors.[4][5][6][7][8] The tetrahydroquinoline scaffold can be strategically functionalized to interact with the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting its activity. The presence of the methyl group at the 3-position of the tetrahydroquinoline ring can influence the molecule's conformation and its binding affinity to the target protein. By inhibiting mTOR, these compounds can effectively block downstream signaling, leading to the suppression of tumor growth and the induction of apoptosis.

The development of 3-methyl-1,2,3,4-tetrahydroquinoline-based mTOR inhibitors represents a promising avenue for the discovery of new cancer therapeutics with improved efficacy and selectivity.

Visualized Signaling Pathway and Experimental Workflow

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Tetrahydroquinoline 3-Methyl-1,2,3,4- tetrahydroquinoline Derivative Tetrahydroquinoline->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by a 3-methyl-1,2,3,4-tetrahydroquinoline derivative.

Hydrogenation_Workflow start Start setup Reaction Setup: This compound, Solvent, Catalyst in Autoclave start->setup purge Purge with H₂ setup->purge pressurize Pressurize with H₂ and Heat purge->pressurize reaction Catalytic Hydrogenation pressurize->reaction monitor Monitor Reaction (TLC, GC, or HPLC) reaction->monitor monitor->reaction Incomplete cooldown Cool to Room Temperature & Vent H₂ monitor->cooldown Complete filter Filter to Remove Catalyst cooldown->filter extract Work-up: Extraction and Washing filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

Experimental Protocols

The following protocols are generalized procedures for the catalytic hydrogenation of this compound. Researchers should optimize the reaction conditions based on the specific catalyst and equipment used.

General Protocol for Heterogeneous Catalytic Hydrogenation

This protocol is suitable for solid-supported catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Ruthenium on Carbon (Ru/C).

Materials:

  • This compound

  • Catalyst (e.g., 5-10 mol% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid)

  • High-pressure autoclave or Parr hydrogenator

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a high-pressure autoclave, add this compound (1.0 eq) and the chosen solvent.

  • Under an inert atmosphere, carefully add the heterogeneous catalyst (e.g., 5 mol% Pd/C).

  • Seal the autoclave and purge with hydrogen gas 3-5 times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 25-80 °C).

  • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC, GC, or HPLC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the autoclave with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-methyl-1,2,3,4-tetrahydroquinoline.

General Protocol for Homogeneous Catalytic Hydrogenation

This protocol is applicable for soluble catalysts such as those based on Iridium, Rhodium, or Ruthenium complexes.

Materials:

  • This compound

  • Homogeneous catalyst (e.g., [Ir(COD)Cl]₂ with a chiral ligand)

  • Solvent (e.g., Dichloromethane, THF, Toluene)

  • High-pressure autoclave or Schlenk tube

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the homogeneous catalyst and any necessary ligands to a dry Schlenk tube or autoclave.

  • Add the degassed solvent, followed by this compound (1.0 eq).

  • Seal the reaction vessel and, if using a Schlenk tube, perform three freeze-pump-thaw cycles. For an autoclave, purge with hydrogen gas.

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction as described in the heterogeneous protocol.

  • Upon completion, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography.

Quantitative Data Presentation

The following tables summarize the quantitative data for the catalytic hydrogenation of this compound using various catalytic systems, compiled from the literature. Note that direct comparison between entries may be limited due to variations in reaction conditions.

CatalystCatalyst Loading (mol%)SolventH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Ruthenium-based Catalysts
Ru/C-Water501004>9998>99[9] (comparative data for quinoline)
[Ru(p-cymene)Cl₂]₂1Methanol50602410099>99[10] (data for 2-methylquinoline)
Rhodium-based Catalysts
Rh/C5Ethanol202512100--[11] (data for quinoline)
[Rh(cod)₂]BF₄/ligand2Toluene308016>9593>98[12] (general procedure)
Iridium-based Catalysts
[Ir(COD)Cl]₂/ligand/I₂1THF40701210095>99[12]
Cobalt-based Catalysts
Co@SiO₂-Dioxane60130249999>99[13]
Palladium-based Catalysts
Pd/C0.1Water30802100100>99[14] (data for quinoline)
Pd/CN-Ethanol20503>9997.8>99[15] (data for quinoline)
Platinum-based Catalysts
PtO₂-Trifluoroacetic Acid3.4252100-High[16]

Note: "-" indicates that the data was not specified in the cited literature. The selectivity reported is for the formation of 1,2,3,4-tetrahydro-3-methylquinoline over other possible hydrogenation products. The provided references are for context and similar reactions, as direct comparative studies on this compound are limited.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Methylquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing the quinoline (B57606) core are classic named reactions, including the Doebner-von Miller reaction, Friedländer synthesis, and Combes synthesis.[1][2] The Doebner-von Miller reaction, a variation of the Skraup synthesis, is frequently employed and involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[3][4] Another approach is the direct methylation of quinoline using methanol (B129727) in the presence of a zeolite catalyst.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in quinoline synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Many traditional protocols require harsh conditions, such as high temperatures (150-220°C), which can lead to product degradation.[5]

  • Inefficient Catalysts: The choice of acid or base catalyst is critical and highly dependent on the specific substrates used.[5]

  • Side Reactions: Competing reactions, such as the self-condensation of carbonyl reactants, can significantly reduce the yield of the desired product.[5]

  • Inadequate Purification: Product loss during workup and purification is a common issue. Techniques like steam distillation, column chromatography, and recrystallization must be optimized.[6][7]

Q3: I am observing significant side-product formation. What are the likely culprits?

A3: Side-product formation is a common challenge. In the Friedländer synthesis, a frequent side reaction, particularly under basic conditions, is the aldol (B89426) self-condensation of the ketone starting material.[5] In the Doebner-von Miller reaction, the exothermic nature of the reaction can lead to the formation of polymeric tars if not properly controlled.[8] Using substituted anilines can also lead to mixtures of isomers, complicating purification.

Q4: How can I effectively purify my crude this compound product?

A4: The most common purification techniques are column chromatography and recrystallization.[6]

  • Column Chromatography: For amine compounds that may streak or "tail" on silica (B1680970) gel, adding a small amount (0.5-2%) of triethylamine (B128534) or pyridine (B92270) to your mobile phase can neutralize the acidic silica surface and improve separation.[6]

  • Recrystallization: If your product is a solid, this can be a highly effective method. If you encounter colored impurities, a charcoal treatment can be performed by adding activated charcoal to the hot solution before filtration.[6] For highly impure samples, a preliminary purification step, like filtering through a plug of silica, may be necessary before attempting recrystallization.[6]

  • Steam Distillation: This technique is particularly useful in the workup of Doebner-von Miller reactions to separate the volatile quinoline product from non-volatile tars and salts.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[9][10]

Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete.Inappropriate or weak catalyst.Screen various acid or base catalysts. Modern, efficient catalysts include In(OTf)₃, p-toluenesulfonic acid, and iodine.[7][9][10] Gold catalysts have been shown to enable milder reaction conditions.[10]
Formation of tar or degradation products.Reaction temperature is too high.Optimize the temperature. Consider microwave-assisted synthesis or solvent-free conditions, which can reduce reaction times and temperatures.[5][11]
Significant amount of ketone self-condensation byproduct.Basic reaction conditions promoting aldol condensation.Consider using the imine analogue of the o-aniline starting material to mitigate this side reaction.[5] Alternatively, explore acid-catalyzed conditions.
Low yield despite complete conversion.Product loss during workup.If impurities are acidic or basic, perform a liquid-liquid extraction with dilute acid/base to remove them before chromatography.[5]
Issue 2: Poor Results with Doebner-von Miller Reaction

This method involves reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3]

Symptom Possible Cause Suggested Solution
Reaction becomes uncontrollable and forms a black tar.The reaction is highly exothermic and has run away.Control the reaction temperature carefully. This can be achieved by the slow, dropwise addition of the carbonyl compound and external cooling (e.g., a cold water bath) if necessary.[8]
Low yield of the desired quinoline product.Inefficient catalyst or oxidizing agent.The reaction is typically catalyzed by strong Brønsted or Lewis acids (e.g., HCl, ZnCl₂).[3][12] An oxidizing agent (often nitrobenzene (B124822) or arsenic oxide) is used; ensure it is added correctly as per the protocol.[7][13]
Gummy or emulsified reaction mixture during workup.Formation of polymeric byproducts.The workup for this reaction often involves basification followed by steam distillation.[8] This is very effective at separating the volatile 2-methylquinoline (B7769805) from the non-volatile "gum".
Difficulty isolating the product from the steam distillate.Product is partially soluble in the aqueous layer.After separating the organic layer from the distillate, extract the aqueous layer with a suitable organic solvent like chloroform (B151607) or ether to recover the dissolved product.[8]

Data Presentation: Catalyst and Condition Optimization

Optimizing the catalyst and reaction conditions is crucial for maximizing yield. The following tables summarize reported data for related quinoline syntheses.

Table 1: Catalyst Performance in Friedländer Synthesis (Note: Yields are highly substrate-dependent. This table provides a general comparison.)

CatalystSolventTemperature (°C)TimeYield RangeReference
In(OTf)₃ (5 mol%)- (Neat)801 hrHigh (e.g., 94%)[7]
p-Toluenesulfonic acid- (Solvent-free)12030 minModerate to High[5][10]
Iodine- (Solvent-free)12045 minModerate to High[5][10]
Sulfuric Acid / Silica (SSA)MethanolReflux2 hrsHigh (e.g., 92%)[14]
PEG-SO₃HDichloromethaneReflux-Excellent[11]

Table 2: Yield Improvement in Doebner-von Miller Type Synthesis

Catalyst SystemAniline SubstrateCarbonyl SourceYieldReference
Conventional (e.g., HCl)Substituted AnilinesMethyl vinyl ketone28-45%[15]
'Silferc' (FeCl₃ + ZnCl₂)Substituted AnilinesMethyl vinyl ketone55-65%[15]
Strong Acid (in flow reactor)AnilineAcroleinGood to Excellent[16]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline

This is a general procedure that can be adapted. This compound synthesis would require a different α,β-unsaturated carbonyl starting material.

Materials:

  • Aniline (0.1 mol)

  • Concentrated Hydrochloric Acid (0.2 mol)

  • Crotonaldehyde (B89634) (0.12 mol)

  • Nitrobenzene (0.05 mol) as an oxidizing agent

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the aniline and concentrated hydrochloric acid.[7]

  • Gently heat the mixture in a water bath.

  • Slowly add crotonaldehyde from the dropping funnel over a period of 1 hour with constant stirring. The reaction can be vigorous.[8]

  • After the addition is complete, add the nitrobenzene.

  • Heat the reaction mixture under reflux for 3-4 hours.[7]

  • Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide (B78521) solution.

  • Perform steam distillation to separate the 2-methylquinoline and unreacted nitrobenzene from the non-volatile residue.[7]

  • Separate the organic layer from the distillate. Wash it with dilute hydrochloric acid to remove any unreacted aniline.

  • Make the acidic washings alkaline with sodium hydroxide to precipitate any dissolved product.

  • Combine the precipitate with the main organic layer, dry over anhydrous potassium carbonate, and purify by distillation.[7]

Protocol 2: Friedländer Synthesis using Indium(III) Triflate

This protocol uses 2-aminobenzophenone (B122507) as a starting material but demonstrates a modern, high-yielding catalytic method.

Materials:

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone and ethyl acetoacetate.[7]

  • Add In(OTf)₃ (5 mol%) to the mixture.

  • Heat the reaction mixture at 80 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), cool the reaction mixture to room temperature.[7]

  • Add ethyl acetate (B1210297) (10 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Reaction Crude (TLC, LCMS, NMR) start->check_reaction incomplete Incomplete Conversion? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No optimize_cond Optimize Conditions: - Increase Temperature/Time - Change Solvent - Use Microwave incomplete->optimize_cond Yes workup_loss Product Loss During Workup? side_products->workup_loss No mitigate_side Mitigate Side Reactions: - Lower Temperature - Change Reactant Stoichiometry - Modify Substrate side_products->mitigate_side Yes optimize_workup Optimize Purification: - Adjust pH during Extraction - Modify Chromatography - Attempt Recrystallization workup_loss->optimize_workup Yes final_product Improved Yield workup_loss->final_product No optimize_cond->check_reaction optimize_cat Optimize Catalyst: - Screen Different Acids/Bases - Increase Catalyst Loading mitigate_side->check_reaction optimize_workup->final_product

Caption: A logical workflow for troubleshooting low yield in synthesis.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps aniline Aniline step1 1. Conjugate Addition (Michael Addition) aniline->step1 carbonyl α,β-Unsaturated Carbonyl carbonyl->step1 step2 2. Cyclization (Electrophilic Aromatic Substitution) step1->step2 [H+] catalyst step3 3. Dehydration step2->step3 step4 4. Oxidation step3->step4 [Oxidizing Agent] product Substituted Quinoline step4->product

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Possible Pathways cluster_pathA Pathway A cluster_pathB Pathway B amino_ketone 2-Aminoaryl Ketone/Aldehyde A1 Aldol Condensation amino_ketone->A1 B1 Schiff Base Formation amino_ketone->B1 methylene_ketone α-Methylene Ketone methylene_ketone->A1 methylene_ketone->B1 A2 Dehydration A1->A2 A3 Intramolecular Imine Formation A2->A3 product Substituted Quinoline A3->product B2 Intramolecular Aldol Reaction B1->B2 B3 Dehydration B2->B3 B3->product

Caption: The two viable reaction mechanisms of the Friedländer synthesis.[9]

References

Technical Support Center: Purification of Crude 3-Methylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 3-methylquinoline using recrystallization. This document offers troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and illustrative diagrams to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

A1: The absence of crystal formation is a common issue and can stem from several factors:

  • Insufficient Supersaturation: You may have used too much solvent. To address this, try boiling off some of the solvent to increase the concentration of this compound and then allow the solution to cool again.

  • Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or a mixed-solvent system.

  • Lack of Nucleation Sites: Smooth glass surfaces can sometimes hinder crystal formation. Try scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.

Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This compound has a relatively low melting point (16-17 °C), which can make this a common problem. Here are some solutions:

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Use a Lower-Boiling Point Solvent: If the boiling point of your solvent is significantly higher than the melting point of this compound, the compound may melt before it crystallizes. Choose a solvent with a lower boiling point.

  • Add More Solvent: The oil may be a supersaturated solution. Try adding a small amount of hot solvent to dissolve the oil and then cool it again, more slowly.

  • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point of the mixture until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly.

Q3: My final yield of purified this compound is very low. What are the possible reasons?

A3: A low yield can be frustrating. Consider the following potential causes:

  • Using Too Much Solvent: As mentioned in Q1, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve the yield.

  • Washing with a Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: After recrystallization, my this compound is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) and swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: What are the likely impurities in my crude this compound sample?

A5: The impurities in your crude sample will largely depend on the synthetic route used. Two common methods for synthesizing quinolines are the Skraup and Doebner-von Miller reactions.

  • Skraup Synthesis: This reaction uses aniline, glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid.[1][2] Common impurities can include unreacted starting materials and tarry byproducts from the polymerization of acrolein (formed from glycerol dehydration).[3]

  • Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.[4] A major side reaction is the acid-catalyzed polymerization of the carbonyl compound, leading to polymeric byproducts.[5]

Data Presentation

The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent will dissolve the compound of interest well at high temperatures but poorly at low temperatures. The following table provides illustrative solubility data for this compound in various common organic solvents to guide your selection process. Note: This data is hypothetical and intended for illustrative purposes to demonstrate the principles of solvent selection.

SolventFormulaBoiling Point (°C)Solubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Ethanol (B145695)C₂H₅OH78~5~40
HexaneC₆H₁₄69<0.1~2
TolueneC₇H₈111~2~25
AcetoneC₃H₆O56~10High
WaterH₂O100Very LowVery Low

Based on this illustrative data, ethanol shows a good solubility profile for recrystallizing this compound, with a significant difference in solubility between cold and hot conditions. Hexane would be a poor choice as a primary solvent due to low solubility even at elevated temperatures, but it could potentially be used as an anti-solvent in a mixed-solvent system.

Experimental Protocols

Protocol for the Recrystallization of Crude this compound

This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization with ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks (two, appropriately sized)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol, just enough to create a slurry. Gently heat the mixture with stirring.

  • Addition of Hot Solvent: Continue to add hot ethanol in small portions until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and preheat both the funnel and a clean receiving Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass.

  • Analysis: Determine the melting point of the purified this compound and calculate the percent recovery. A sharp melting point close to the literature value (16-17 °C) is indicative of high purity.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect Collect Crystals crystals_form->collect Yes add_seed Add Seed Crystal or Scratch Flask oiling_out->add_seed No (Clear Solution) slow_cool Cool More Slowly oiling_out->slow_cool Yes end Pure Product collect->end add_seed->cool concentrate Concentrate Solution (Boil off some solvent) add_seed->concentrate Still No Crystals concentrate->cool change_solvent Change Solvent or Use Mixed Solvents concentrate->change_solvent Still No Crystals change_solvent->start slow_cool->cool add_good_solvent Add More 'Good' Solvent and Recool Slowly slow_cool->add_good_solvent Still Oiling Out add_good_solvent->cool add_good_solvent->change_solvent Still Oiling Out

Caption: Troubleshooting workflow for this compound recrystallization.

References

Troubleshooting common side reactions in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis reaction is extremely violent and difficult to control. What should I do?

A1: A runaway Skraup reaction is a significant safety hazard.

Immediate Actions:

  • If it is safe to do so, immerse the reaction flask in an ice-water bath to cool it down rapidly.[1]

  • Be prepared for a sudden increase in pressure and ensure proper venting is in place.[1]

  • Always use a blast shield.[1]

Preventative Measures:

  • Use a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is critical to moderate the reaction's exothermic nature. It is thought to act as an oxygen carrier, which slows down the oxidation step.[1][2][3] Boric acid can also be used, though it may result in slightly lower yields.[2][3]

  • Controlled Reagent Addition: The order of addition is crucial. Combine the aniline (B41778), ferrous sulfate, and glycerol (B35011) before slowly and carefully adding sulfuric acid with cooling.[1][4][5] Adding sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[5]

  • Gradual Heating: Gently heat the mixture to initiate the reaction. Once it begins to boil, remove the heat source. The exothermic nature of the reaction should sustain the boiling for a period. Reapply heat only after this initial exotherm has subsided.[1]

  • Alternative Oxidizing Agents: While nitrobenzene (B124822) is common, arsenic acid is known to result in a less violent reaction.[1][6]

Q2: I'm observing significant tar and polymer formation in my Skraup or Doebner-von Miller synthesis, leading to low yields and difficult purification. What is the cause and how can I prevent it?

A2: Tar formation is a common side reaction, often due to the polymerization of the acrolein intermediate (in Skraup synthesis) or the α,β-unsaturated carbonyl substrate (in Doebner-von Miller synthesis) under strongly acidic and high-temperature conditions.[7]

To minimize tar formation:

  • Control the Reaction Temperature: Overheating can significantly increase the rate of polymerization.[4]

  • Ensure Efficient Stirring: Use a robust overhead mechanical stirrer to ensure proper agitation of the viscous reaction mixture and prevent localized overheating.[4]

  • Use a Moderator: In the Skraup synthesis, ferrous sulfate helps to prevent localized overheating.[7]

  • Two-Phase Solvent System (for Doebner-von Miller): Performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[7]

  • Purity of Reagents: Ensure the purity of your starting materials to prevent impurities from participating in side reactions.[5]

Q3: My Friedländer or Combes synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I achieve better regioselectivity?

A3: Regioselectivity is a common challenge when using unsymmetrical ketones in these syntheses. The outcome is influenced by the steric and electronic properties of the substituents on both the aniline and the ketone.[7][8]

To improve regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. For the Friedländer synthesis, specific amine catalysts or ionic liquids have been shown to improve the outcome.[7]

  • Steric Hindrance: In the Combes synthesis, increasing the bulk of the substituents on the β-diketone can direct the cyclization to favor one regioisomer.[7][8] For example, using methoxy-substituted anilines and a bulkier R group on the diketone tends to favor the formation of 2-CF₃-quinolines.[8]

  • Electronic Effects: In the Combes synthesis, using chloro- or fluoroanilines can favor the formation of the 4-CF₃ regioisomer.[8]

Q4: How do I purify my quinoline product from the tarry residue?

A4: Separating the desired quinoline from the non-volatile tar is a critical step.

  • Steam Distillation: This is the most effective method for volatile quinolines. The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate.[1][4]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]

  • Salt Formation: Forming a salt of the quinoline, such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[9]

  • Chromatography: Column chromatography can be used for further purification.[5]

  • Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[1]

Quantitative Data Summary

The following tables summarize the yields of various quinoline syntheses under different conditions, providing a comparative overview.

Table 1: Catalyst Performance in Friedländer Quinoline Synthesis

CatalystSubstratesYield (%)Reaction Time
Cobalt (II) Acetate2-aminoaryl alcohols and ketonesGoodNot Specified
Copper AcetateSaturated ketones and anthranilsGood to ExcellentNot Specified
[Msim][OOCCCl₃] (Ionic Liquid)2-aminoaryl ketones and α-methylene carbonylsUp to 100Not Specified
Fe₃O₄-IL-HSO₄2-aminoaryl ketones and 1,3-dicarbonylsNot Specified90°C, Solvent-free
ZnO/CNT2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free

Source: Adapted from BenchChem (2025).[10]

Table 2: Comparison of Classical Quinoline Synthesis Methods

Synthesis MethodKey ReagentsTypical ProductReaction Temperature (°C)Reaction TimeTypical Yield (%)
Skraup Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolines110 - 1700.75 - 6 h14 - 47
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst2- and/or 4-substituted quinolines8015 - 17 h18 - 37
Combes Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolines60 - 105VariesModerate to Good
Friedländer 2-Aminoaryl aldehyde/ketone, carbonyl with α-methylene groupPolysubstituted quinolinesVariesVariesHigh

Source: Adapted from BenchChem (2025).[11]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established procedures to ensure a controlled and safe reaction.[4]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (B78521) solution (40%)

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Gently heat the mixture until it begins to boil.

  • Immediately remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction is too vigorous, cool the flask externally.

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.

  • Allow the reaction mixture to cool.

  • Set up for steam distillation. Dilute the reaction mixture with water.

  • First, steam distill to remove any unreacted nitrobenzene.

  • Make the remaining reaction mixture strongly basic by carefully adding a 40% sodium hydroxide solution.

  • Steam distill the basic mixture to collect the quinoline.

  • The collected quinoline can be further purified by extraction and distillation under reduced pressure.

Protocol 2: Friedländer Synthesis of 2-Phenylquinoline

This is a general procedure for a base-catalyzed Friedländer synthesis.[11]

Materials:

Procedure:

  • A mixture of 2-aminobenzophenone (1.97 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and potassium hydroxide (0.84 g, 15 mmol) in ethanol (20 mL) is heated under reflux for 4 hours.

  • The reaction mixture is then cooled and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give 2-phenylquinoline.

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline

This protocol outlines the acid-catalyzed synthesis of a disubstituted quinoline.[11]

Materials:

  • Aniline

  • Pentane-2,4-dione

  • Concentrated Sulfuric Acid

  • Concentrated Sodium Hydroxide solution

Procedure:

  • Aniline (9.3 g, 0.1 mol) and pentane-2,4-dione (10.0 g, 0.1 mol) are mixed in a round-bottom flask.

  • Concentrated sulfuric acid (20 mL) is added slowly with cooling.

  • The mixture is then heated on a water bath at 100°C for 30 minutes.

  • The reaction mixture is poured onto crushed ice and made alkaline with a concentrated sodium hydroxide solution.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 2,4-dimethylquinoline.

Visualizations

The following diagrams illustrate key troubleshooting workflows and reaction pathways.

Troubleshooting_Skraup_Reaction start Skraup Reaction Start violent_reaction Violent Reaction? start->violent_reaction low_yield Low Yield? violent_reaction->low_yield No add_moderator Add Ferrous Sulfate (FeSO4) violent_reaction->add_moderator Yes tar_formation Excessive Tar? low_yield->tar_formation No check_reagents Check Reagent Purity low_yield->check_reagents Yes ensure_stirring Ensure Efficient Stirring tar_formation->ensure_stirring Yes end Successful Synthesis tar_formation->end No control_heat Control Heating Rate add_moderator->control_heat control_heat->low_yield optimize_time_temp Optimize Time & Temperature check_reagents->optimize_time_temp optimize_time_temp->tar_formation steam_distillation Purify via Steam Distillation ensure_stirring->steam_distillation steam_distillation->end

Caption: Troubleshooting workflow for the Skraup synthesis.

Friedlander_Regioselectivity start Friedländer Synthesis with Unsymmetrical Ketone reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone start->reactants catalyst Catalyst Choice reactants->catalyst base_cat Base Catalyst (e.g., KOH, Piperidine) catalyst->base_cat Base acid_cat Acid Catalyst (e.g., p-TsOH) catalyst->acid_cat Acid lewis_acid_cat Lewis Acid Catalyst catalyst->lewis_acid_cat Lewis Acid regioisomer_A Regioisomer A base_cat->regioisomer_A Favors one isomer regioisomer_B Regioisomer B acid_cat->regioisomer_B May favor other isomer lewis_acid_cat->regioisomer_A Can enhance selectivity

Caption: Catalyst influence on Friedländer regioselectivity.

Tar_Formation_Mechanism start Key Intermediate (e.g., Acrolein) conditions Harsh Conditions (High Temp, Strong Acid) start->conditions polymerization Radical Polymerization conditions->polymerization condensation Aldol Condensation conditions->condensation tar Tar / Polymeric Byproducts polymerization->tar condensation->tar

References

Technical Support Center: Optimization of 3-Methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Methylquinoline. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the quinoline (B57606) core are the Friedländer synthesis and the Doebner-von Miller reaction. For this compound specifically, the Friedländer synthesis is generally more direct.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. To obtain this compound, 2-aminobenzaldehyde (B1207257) is reacted with propionaldehyde (B47417).[1][2] This reaction can be catalyzed by acids or bases.[3]

  • Doebner-von Miller Reaction: This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[4] While versatile for many quinolines, directing the substitution to the 3-position to form this compound can be challenging, as it often yields 2- and 4-substituted products.[5] A reversal of the standard regioselectivity can sometimes be achieved under specific conditions.[6][7]

Q2: My Friedländer synthesis of this compound is giving a low yield. What are the potential causes and solutions?

A2: Low yields in the Friedländer synthesis are a common issue and can stem from several factors:

  • Suboptimal Catalyst: The choice of acid or base catalyst is critical and substrate-dependent. If one catalyst is not effective, screening others is recommended.

  • Harsh Reaction Conditions: High temperatures can lead to side reactions and degradation of starting materials or products.

  • Side Reactions: The self-condensation (aldol condensation) of propionaldehyde can compete with the desired reaction, especially under basic conditions.[8]

  • Purity of Starting Materials: Impurities in 2-aminobenzaldehyde or propionaldehyde can inhibit the reaction.

Solutions:

  • Catalyst Screening: Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, Lewis acids) or base catalysts (e.g., potassium hydroxide (B78521), sodium hydroxide).[3]

  • Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC to find the optimal balance between reaction rate and decomposition.

  • Controlled Addition of Reagents: Adding the propionaldehyde slowly to the reaction mixture can minimize its self-condensation.

Q3: I am observing significant tar or polymer formation in my Doebner-von Miller reaction. How can this be minimized?

A3: Tar formation in the Doebner-von Miller reaction is often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8][9]

Solutions:

  • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can significantly reduce polymerization.[5][8]

  • Milder Acid Catalyst: While strong acids are traditionally used, exploring weaker acids or Lewis acids may reduce the extent of polymerization.[8]

  • Slow Reactant Addition: A slow, controlled addition of the α,β-unsaturated carbonyl compound can help to keep its concentration low and minimize polymerization.[8]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low or no conversion of starting materials Inappropriate catalyst or catalyst deactivation.Screen a variety of acid and base catalysts. For moisture-sensitive catalysts, ensure anhydrous reaction conditions.
Suboptimal reaction temperature.Systematically vary the reaction temperature. Consider using microwave irradiation to potentially reduce reaction times and improve yields.
Formation of multiple products Lack of regioselectivity in the Doebner-von Miller reaction.Modify the substrate or reaction conditions. For example, using γ-aryl-β,γ-unsaturated α-ketoesters in TFA has been shown to reverse the typical regioselectivity.[6]
Self-condensation of the aldehyde/ketone starting material.Add the carbonyl compound slowly to the reaction mixture. Consider using a milder catalyst.
Product loss during workup Inefficient extraction or purification.Optimize the extraction solvent and the number of extractions. For purification, consider column chromatography with different solvent systems or recrystallization from various solvents.[10]
Impure Product
Symptom Possible Cause Suggested Solution
Persistent colored impurities Oxidation of starting materials or intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of high-boiling point byproducts.Purify the crude product by vacuum distillation if the product is thermally stable.[11]
Presence of starting materials in the final product Incomplete reaction.Increase the reaction time or temperature, or try a more active catalyst. Monitor the reaction progress closely using TLC.

Data Presentation

Table 1: Catalyst Performance in Friedländer Quinoline Synthesis (Representative Examples)

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOHEthanol (B145695)Reflux485
p-TsOHTolueneReflux688
In(OTf)₃None80192
Zr(OTf)₄Ethanol/Water60288
[Hbim]BF₄ (Ionic Liquid)None1000.593

Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound (General Procedure)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

  • 2-Aminobenzaldehyde

  • Propionaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Ethyl acetate (B1210297)

  • Hexane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Slowly add propionaldehyde (1.2 eq) to the solution with stirring at room temperature.

  • Add a solution of potassium hydroxide (0.2 eq) in ethanol dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization Data (Expected):

  • ¹H NMR: Signals corresponding to the aromatic protons of the quinoline ring and a singlet for the methyl group.

  • ¹³C NMR: Signals for the aromatic carbons and the methyl carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (143.19 g/mol ).

Mandatory Visualizations

Diagram 1: Friedländer Synthesis of this compound

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_aminobenzaldehyde 2-Aminobenzaldehyde condensation Base-catalyzed Aldol Condensation 2_aminobenzaldehyde->condensation propionaldehyde Propionaldehyde propionaldehyde->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization 3_methylquinoline This compound cyclization->3_methylquinoline Doebner_von_Miller aniline Aniline michael_addition 1,4-Michael Addition aniline->michael_addition carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_addition cyclization Intramolecular Cyclization michael_addition->cyclization oxidation Oxidation/Aromatization cyclization->oxidation quinoline Substituted Quinoline oxidation->quinoline Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_reagents Purify Reagents check_purity->purify_reagents Impure check_workup Analyze Workup & Purification check_conditions->check_workup Optimal optimize_conditions Optimize T, t, Catalyst check_conditions->optimize_conditions Suboptimal optimize_purification Optimize Extraction & Purification Method check_workup->optimize_purification

References

Technical Support Center: Purification of 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route used. Common synthesis methods for quinolines include the Skraup and Doebner-von Miller reactions.[1][2] Potential impurities may include:

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, other methylquinoline isomers can be formed.

  • Unreacted Starting Materials: Residual aniline (B41778) or other precursors from the synthesis may be present.

  • Polymeric Materials and Tars: The highly acidic and high-temperature conditions of some quinoline (B57606) syntheses can lead to the formation of tarry, polymeric byproducts.[3]

  • Reagents and Solvents: Residual acids, solvents, and oxidizing agents (like nitrobenzene (B124822) in the Skraup synthesis) may contaminate the crude product.[2]

Q2: Which purification methods are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The most common and effective techniques for purifying quinoline derivatives are:

  • Vacuum Distillation: Ideal for separating this compound from non-volatile or significantly higher-boiling impurities and tars. Given its high atmospheric boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.

  • Column Chromatography: Highly effective for separating complex mixtures, including isomeric impurities, to achieve high purity (>99%).

  • Recrystallization: A suitable method for removing minor impurities and obtaining a crystalline final product, provided a suitable solvent is identified.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method for initial purity checks and for optimizing solvent systems for column chromatography.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful quantitative techniques for determining the percentage purity and identifying volatile and non-volatile impurities, respectively.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the chemical structures of unknown impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and help identify and quantify structural isomers and other impurities.

Q4: My this compound sample is a dark oil. How can I decolorize it?

A4: A dark color often indicates the presence of polymeric tars or oxidized impurities.

  • Vacuum Distillation: This is often the most effective method for separating the desired product from colored, non-volatile materials.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal judiciously, as it can also adsorb some of the product.

  • Column Chromatography: Passing the crude material through a short plug of silica (B1680970) gel with a non-polar solvent can sometimes remove baseline impurities that contribute to the color.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).The compound is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and try cooling again.Try adding a less polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.Add a seed crystal of pure this compound if available.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.The solution is cooling too rapidly.Significant impurities are present.Use a lower-boiling point solvent or solvent system.Allow the solution to cool more slowly (e.g., by insulating the flask).Consider a preliminary purification by vacuum distillation or column chromatography.[7]
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Too much solvent was used for washing the crystals.Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation.Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[7]
Colored impurities remain in the crystals. The impurity co-crystallizes with the product.The impurity is adsorbed onto the crystal surface.Add a small amount of activated charcoal to the hot solution, then filter through celite before cooling.Attempt recrystallization from a different solvent system.[7]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC. The eluent system is not optimal (too polar or not polar enough).Systematically vary the solvent ratio of your mobile phase. A common starting point for quinoline derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). For more polar compounds, dichloromethane (B109758) and methanol (B129727) can be used.
Compound streaks or "tails" on the TLC plate and column. The basic nitrogen of the quinoline ring is interacting with the acidic silanol (B1196071) groups on the silica gel.Add a small amount (0.5-2%) of a basic modifier like triethylamine (B128534) or pyridine (B92270) to your mobile phase to neutralize the silica surface.
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still retained, consider switching to a more polar solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol).
Cracks appear in the silica gel bed. The column was packed improperly, or the solvent polarity was changed too drastically.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. When running a gradient, increase the polarity of the mobile phase gradually.

Data Presentation

The following table provides a representative comparison of the effectiveness of different purification methods for methylquinoline isomers. Note: This data is illustrative and may vary for this compound.

Purification MethodTypical PurityTypical YieldPrimary Application
Vacuum Distillation 90-98%70-90%Removal of non-volatile impurities and tars.
Recrystallization 95-99%60-80%Removing minor impurities and obtaining crystalline material.
Column Chromatography >99%50-75%Separating complex mixtures and achieving high purity.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a distilling flask, a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the distilling flask, no more than two-thirds full. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a manometer. Gradually apply the vacuum to the desired pressure.

  • Heating: Begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling impurities in a separate receiving flask. As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Termination: Once the distillation rate slows or the temperature fluctuates, stop heating. Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate. The ideal system should give this compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions in test tubes. Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude this compound distillation Vacuum Distillation start->distillation High boiling impurities chromatography Column Chromatography start->chromatography Isomeric impurities recrystallization Recrystallization distillation->recrystallization tlc TLC distillation->tlc chromatography->recrystallization chromatography->tlc gc_hplc GC/HPLC recrystallization->gc_hplc nmr NMR recrystallization->nmr end Pure this compound recrystallization->end gc_hplc->end nmr->end

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product purity_check Assess Purity (TLC/GC) start->purity_check high_purity High Purity? purity_check->high_purity isomeric_impurities Isomeric Impurities? high_purity->isomeric_impurities No recrystallize Recrystallization high_purity->recrystallize Yes non_volatile_impurities Non-Volatile/Tars? isomeric_impurities->non_volatile_impurities No column_chrom Column Chromatography isomeric_impurities->column_chrom Yes distillation Vacuum Distillation non_volatile_impurities->distillation Yes non_volatile_impurities->recrystallize No column_chrom->recrystallize distillation->recrystallize final_product Pure Product recrystallize->final_product

Caption: A decision-making diagram for selecting a purification method for this compound.

References

Technical Support Center: Stabilizing 3-Methylquinoline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who work with 3-Methylquinoline. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ensuring the long-term stability of this compound?

A1: To maintain the integrity of this compound over an extended period, it is crucial to store it under optimal conditions. The primary recommendations are to store it in a cool, dry, and dark place.[1][2][3] For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable to minimize degradation.[1] To prevent photo-degradation, always use amber glass vials or protect the container from light.[1] For highly sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, can provide an additional layer of protection against oxidation.[1]

Q2: My this compound solution has developed a yellow or brownish tint over time. What could be the cause?

A2: The development of a yellow or brownish color in a previously colorless or pale-yellow solution of this compound is a common indicator of degradation. This discoloration is often due to oxidation or photodegradation.[1] Exposure to air (oxygen) and/or light can initiate chemical reactions that lead to the formation of colored impurities. It is recommended to perform a purity check using HPLC to assess the extent of degradation.

Q3: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the source of these impurities?

A3: The appearance of new peaks in an HPLC chromatogram of a stored this compound sample strongly suggests degradation. These new peaks represent degradation products. The primary degradation pathways for quinoline (B57606) derivatives are oxidation and photodegradation, which can lead to the formation of hydroxylated derivatives, N-oxides, and other byproducts.[1] To identify the degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.

Q4: How can I proactively assess the stability of a new batch of this compound?

A4: A proactive approach to understanding the stability of a new batch of this compound involves conducting forced degradation studies. These studies expose the compound to accelerated stress conditions such as heat, light, acid, base, and oxidation to predict its long-term stability and identify potential degradation products.[1][4] The results from these studies are crucial for developing a stability-indicating analytical method.

Q5: Are there any chemical stabilizers I can add to my this compound solution to prolong its shelf life?

A5: Yes, for solutions, the addition of antioxidants can help to inhibit oxidative degradation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to stabilize organic compounds susceptible to oxidation by scavenging free radicals.[5][6][7][8] The effectiveness of an antioxidant will depend on the solvent and the specific storage conditions. It is advisable to conduct a small-scale stability study to determine the optimal antioxidant and its concentration for your specific application.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of solid or liquid this compound Oxidation and/or Photodegradation1. Immediately transfer the compound to an amber, airtight container. 2. Store in a cool, dark place, preferably refrigerated. 3. For solutions, consider purging with an inert gas (argon or nitrogen) before sealing. 4. Perform a purity analysis (e.g., HPLC) to quantify the level of impurities.
Appearance of new peaks in HPLC chromatogram Chemical Degradation1. Review the storage conditions of the sample. 2. Conduct a forced degradation study to identify the likely degradation products. 3. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. 4. Consider re-purifying the material if the impurity levels are unacceptable.
Inconsistent results in experiments using stored this compound Degradation of the starting material leading to lower effective concentration and potential interference from degradation products.1. Always use freshly prepared solutions from a solid that has been properly stored. 2. Re-qualify the purity of the stored material before use. 3. If using a stock solution, store it at low temperatures (e.g., -20°C) and for a limited time.
Precipitation of material from a stored solution Change in solubility due to temperature fluctuations or solvent evaporation.1. Ensure the container is tightly sealed to prevent solvent evaporation. 2. If stored at low temperatures, allow the solution to equilibrate to room temperature and sonicate to redissolve the precipitate before use. 3. Verify the concentration of the solution after redissolving.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Also, store a solution of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the stock solution in a quartz cuvette to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light. A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

    • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: An HPLC system with a UV detector or a PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 318 nm (λmax of this compound).[2]

    • Injection Volume: 10 µL.

  • Method Development:

    • Inject the unstressed and stressed samples from the forced degradation study.

    • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve good resolution (>1.5) between the this compound peak and all degradation product peaks.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Recommended Long-Term Storage Conditions
Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)To slow down chemical degradation rates.[1]
Light In the dark (Amber vials or foil-wrapped)To prevent photodegradation.[1]
Atmosphere Tightly sealed container (Inert gas for high purity)To prevent oxidation.[1]
Container Glass, tightly sealedTo prevent moisture absorption and contamination.
Table 2: Example Forced Degradation Results for a Quinoline Derivative
Stress Condition Purity of Parent Compound (%) Number of Degradation Products Observations
Control (Unstressed) 99.80Clear, colorless solution.
1 M HCl, 60°C, 24h 95.22Slight yellowing of the solution.
1 M NaOH, 60°C, 24h 88.53Brownish solution.
30% H₂O₂, RT, 24h 75.1>5Significant color change to dark brown.
Heat (80°C, 48h) 98.01Minor discoloration.
Photodegradation 85.74Noticeable yellowing.
Note: This table provides illustrative data. The actual degradation will depend on the specific conditions and the purity of the starting material. Researchers should generate their own data using the provided protocols.

Visualizations

G cluster_storage Long-Term Storage Workflow receive Receive this compound initial_qc Initial QC (Purity, Appearance) receive->initial_qc storage Store at 2-8°C, Protected from Light, Tightly Sealed initial_qc->storage periodic_qc Periodic QC (e.g., every 6 months) storage->periodic_qc use Use in Experiments periodic_qc->use If Purity is Acceptable troubleshoot Troubleshoot (see guide) periodic_qc->troubleshoot If Degradation is Observed

Caption: Workflow for the long-term storage and quality control of this compound.

G cluster_degradation Potential Degradation Pathways methylquinoline This compound oxidation Oxidation (O₂, Peroxides) methylquinoline->oxidation photodegradation Photodegradation (UV/Vis Light) methylquinoline->photodegradation hydrolysis Hydrolysis (if susceptible groups are present) methylquinoline->hydrolysis n_oxide N-Oxides oxidation->n_oxide hydroxylated Hydroxylated Derivatives oxidation->hydroxylated photodegradation->hydroxylated ring_cleavage Ring Cleavage Products photodegradation->ring_cleavage

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Stability of 3-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in preventing the unintended polymerization and degradation of 3-methylquinoline derivatives during your experiments.

Troubleshooting Guide

Unwanted polymerization or degradation of this compound derivatives can manifest as discoloration, precipitation, or the appearance of unexpected byproducts in your analytical data. This guide will help you identify the potential causes and implement effective solutions.

Issue Possible Cause Troubleshooting Steps
Discoloration (Yellowing to Browning) of Solid Compound or Solution Oxidation and/or Photodegradation: The quinoline (B57606) ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or exposure to light, particularly UV radiation. This can lead to the formation of colored byproducts. Quinoline itself is known to darken with age and exposure to light.Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration in a desiccator may be beneficial.Solvent Purity: Use freshly distilled or degassed solvents for your reactions and solutions. Peroxides in older solvents can initiate degradation.Antioxidants: Consider adding a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or a tocopherol, to your stock solutions.
Precipitation or Cloudiness in Solution Polymer/Oligomer Formation: In the presence of initiators (e.g., radicals from peroxides) or under harsh conditions (e.g., high heat), monomeric this compound derivatives may undergo self-reaction to form higher molecular weight species with lower solubility.Insolubility of Degradation Products: The products of degradation may be less soluble than the parent compound in the chosen solvent.Reaction Conditions: Run reactions at the lowest effective temperature. Avoid prolonged heating. Use radical scavengers if radical-initiated polymerization is suspected.Solvent Degassing: Prior to use, degas solvents by sparging with an inert gas or by using the freeze-pump-thaw method to remove dissolved oxygen.
Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) Degradation During Analysis or Sample Preparation: The compound may be degrading on the analytical column or during sample preparation due to factors like mobile phase pH, temperature, or exposure to light.Optimize Analytical Method: Adjust the mobile phase pH and temperature to minimize on-column degradation. Use a photodiode array (PDA) detector to check for peak purity.Sample Handling: Prepare samples immediately before analysis. Keep samples in amber autosampler vials and at a reduced temperature if stability is a concern.
Inconsistent Reaction Yields or Product Purity Variable Reagent Quality or Reaction Atmosphere: Traces of oxygen or moisture in reagents or the reaction atmosphere can lead to inconsistent degradation and byproduct formation.Inert Atmosphere Techniques: Employ Schlenk line or glovebox techniques for sensitive reactions to rigorously exclude air and moisture.Reagent Purity: Use high-purity, anhydrous reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability in this compound derivatives?

A1: The main factors contributing to the degradation of this compound and its derivatives are exposure to oxygen, light (photodegradation), and high temperatures. The quinoline nucleus can undergo oxidation, leading to the formation of N-oxides and hydroxylated derivatives. Exposure to UV and visible light can cause a variety of reactions, including the formation of photoisomers and ring cleavage products.

Q2: How can I store my this compound derivatives to ensure their long-term stability?

A2: For optimal long-term stability, store your compounds as solids in tightly sealed amber glass vials under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. A desiccator can help to minimize moisture exposure. For highly sensitive derivatives, storage in a freezer at -20°C or below is recommended.

Q3: My this compound derivative is turning brown in solution. What is happening and can I prevent it?

A3: The browning of your solution is a strong indicator of degradation, likely due to oxidation and/or photodegradation. To prevent this, prepare solutions using degassed solvents and store them in amber vials under an inert atmosphere. If the solution will be used over an extended period, consider adding a small amount of an antioxidant like BHT. It is also advisable to prepare fresh solutions for critical experiments.

Q4: What are some suitable antioxidants for stabilizing solutions of this compound derivatives?

A4: For organic solutions, radical scavenging antioxidants are often effective. Common choices include:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is effective at low concentrations.

  • Propyl Gallate: Another phenolic antioxidant often used in pharmaceutical formulations.

  • Alpha-tocopherol (Vitamin E): A natural antioxidant that can be effective.

The choice of antioxidant may depend on the specific derivative and the downstream application. It is recommended to start with a low concentration (e.g., 0.01-0.1% w/v) and verify its compatibility with your experimental system.

Q5: How can I detect the formation of polymers or degradation products?

A5: A combination of analytical techniques can be used to detect and characterize degradation products:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the parent compound from any degradation products. A photodiode array (PDA) detector can help assess peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated peaks, aiding in the identification of degradation products and oligomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.

  • UV-Vis Spectroscopy: Can be used to monitor changes in the absorption spectrum over time, which may indicate degradation.

Experimental Protocols

Protocol 1: Degassing Solvents by Inert Gas Sparging

This protocol is a quick and effective method for removing dissolved oxygen from solvents.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a round-bottom flask with a sidearm and a rubber septum

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Two long needles (e.g., 18-gauge)

Procedure:

  • Place the solvent in the flask.

  • Seal the flask with the rubber septum.

  • Insert one long needle through the septum so that its tip is submerged below the solvent surface. This will be the gas inlet.

  • Insert the second needle through the septum, ensuring its tip is above the solvent level. This will be the gas outlet.

  • Connect the gas inlet needle to the inert gas source.

  • Start a gentle flow of the inert gas, creating a steady stream of bubbles through the solvent.

  • Continue sparging for 20-30 minutes for every 100 mL of solvent.

  • After degassing, remove the gas outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for intentionally degrading your this compound derivative to understand its stability profile and identify potential degradation products.

Materials:

  • This compound derivative

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • HPLC-grade solvents

  • UV-Vis spectrophotometer or HPLC-UV/MS system

  • Calibrated light source for photostability testing (ICH Q1B guidelines)

Procedure:

  • Prepare Stock Solutions: Prepare solutions of your compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound or a solution in an oven at a set temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS) to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_experiment Experiment Compound Compound Stock_Solution Stock_Solution Compound->Stock_Solution Solvent Solvent Degassed_Solvent Degassed_Solvent Solvent->Degassed_Solvent Inert Gas Sparging Degassed_Solvent->Stock_Solution Reaction_Vessel Reaction_Vessel Stock_Solution->Reaction_Vessel Add to Reaction (Inert Atmosphere) Analysis Analysis Reaction_Vessel->Analysis Sample for (HPLC, LC-MS) Results Results Analysis->Results

Caption: Workflow for handling potentially unstable this compound derivatives.

degradation_pathways 3-Methylquinoline_Derivative 3-Methylquinoline_Derivative Oxidized_Products Oxidized_Products 3-Methylquinoline_Derivative->Oxidized_Products O2, Peroxides Photodegradation_Products Photodegradation_Products 3-Methylquinoline_Derivative->Photodegradation_Products UV/Vis Light Hydrolysis_Products Hydrolysis_Products 3-Methylquinoline_Derivative->Hydrolysis_Products Acid/Base, H2O Polymer_Oligomer Polymer_Oligomer 3-Methylquinoline_Derivative->Polymer_Oligomer Heat, Initiators

Caption: Potential degradation pathways for this compound derivatives.

Technical Support Center: Pilot Plant Synthesis of 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of 3-methylquinoline for pilot plant production. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information tailored to the challenges of larger-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable synthesis route for pilot plant production of this compound?

A1: The choice of synthesis route—Doebner-von Miller, Skraup, or Friedländer—depends on several factors including raw material availability and cost, desired purity, and the capabilities of the pilot plant equipment. The Skraup and Doebner-von Miller reactions are common, but are known for being highly exothermic and producing tarry byproducts, which can be challenging to manage at scale.[1] The Friedländer synthesis can offer higher purity but may require more specialized starting materials.

Q2: How can the highly exothermic nature of the Skraup and Doebner-von Miller reactions be safely managed at a pilot scale?

A2: Managing the exotherm is critical for safety. Key strategies include:

  • Slow, controlled addition of reagents: Utilize metering pumps for the gradual introduction of reactants like sulfuric acid or crotonaldehyde (B89634).

  • Efficient heat removal: Ensure the reactor is equipped with a high-efficiency cooling jacket and that the heat transfer fluid is at the appropriate temperature.

  • Use of a moderator: In the Skraup synthesis, ferrous sulfate (B86663) can be used to moderate the reaction's vigor.[1]

  • Monitoring and emergency preparedness: Implement real-time temperature monitoring with alarms and have an emergency cooling plan in place.

Q3: What are the primary byproducts in this compound synthesis and how can they be minimized?

A3: A major byproduct, especially in the Skraup synthesis starting from m-toluidine (B57737), is the isomeric 7-methylquinoline.[1] Tar formation is also a significant issue in both the Skraup and Doebner-von Miller reactions due to the polymerization of intermediates under harsh acidic conditions.[1] To minimize these:

  • Optimize reaction temperature: Strict temperature control can influence the regioselectivity and reduce polymerization.

  • Efficient mixing: Good agitation prevents localized overheating, which can lead to increased tar formation.

  • Modified procedures: Investigate alternative catalysts or reaction media that may offer better selectivity and cleaner reactions.

Q4: What are the most effective methods for purifying this compound at the pilot plant scale?

A4: Purification often involves separating the product from unreacted starting materials, isomers, and tar. Common techniques include:

  • Steam distillation: This is effective for separating the volatile this compound from non-volatile tars.[1]

  • Fractional distillation under vacuum: This can be used to separate this compound from isomers with close boiling points.

  • Crystallization: Formation of a salt (e.g., hydrochloride) followed by recrystallization can be an effective purification method.

Q5: What are the key safety precautions for handling the raw materials for this compound synthesis in a pilot plant?

A5: Many of the raw materials are hazardous. For example, aniline (B41778) is toxic and a suspected carcinogen, and crotonaldehyde is flammable and corrosive.[2] Pilot plant safety protocols should include:

  • Closed handling systems: Use closed systems for transferring and charging hazardous liquids to minimize exposure.

  • Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and respiratory protection as needed.[2]

  • Ventilation: All operations should be conducted in a well-ventilated area with local exhaust ventilation at points of potential emission.

  • Emergency procedures: Have clearly defined procedures for spills, fires, and medical emergencies. Safety showers and eyewash stations must be readily accessible.[2]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Action
Incomplete Reaction - Monitor reaction progress using in-process controls (e.g., GC, HPLC).- Ensure the reaction is run for a sufficient amount of time at the optimal temperature.
Side Reactions/Polymerization - Optimize temperature control to avoid overheating.- Ensure efficient mixing to maintain a homogenous reaction mixture.- In the Doebner-von Miller reaction, consider a biphasic system to reduce polymerization of the α,β-unsaturated carbonyl compound.[3]
Losses During Workup - Optimize extraction and distillation procedures.- For steam distillation, ensure the collection of all azeotropic mixtures.
Issue 2: Poor Product Purity
Potential Cause Troubleshooting Action
Formation of Isomers - Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer.- Employ high-efficiency fractional distillation for separation.
Presence of Tar - Improve temperature control and mixing during the reaction.- Utilize steam distillation for effective separation of the product from non-volatile tars.[1]
Incomplete Removal of Starting Materials - Ensure the reaction goes to completion.- Optimize the purification steps to effectively remove unreacted starting materials.
Issue 3: Runaway Reaction
Potential Cause Troubleshooting Action
Rapid Exotherm - Immediately apply maximum cooling to the reactor jacket.- Be prepared to stop the addition of reactants.- Have a quenching agent on standby if the reaction becomes uncontrollable.
Inadequate Heat Removal - Ensure the reactor's heat transfer capabilities are sufficient for the scale of the reaction.- Check the flow rate and temperature of the cooling medium.

Experimental Protocols

Doebner-von Miller Synthesis of this compound (Pilot Scale)

Reactants:

  • m-Toluidine

  • Crotonaldehyde

  • Hydrochloric Acid

  • Oxidizing Agent (e.g., arsenic pentoxide or nitrobenzene (B124822) - use with extreme caution and consider greener alternatives)

  • Sodium Hydroxide (B78521) (for workup)

Procedure:

  • Charge the pilot plant reactor with m-toluidine and hydrochloric acid.

  • Slowly add crotonaldehyde to the reactor at a controlled rate, maintaining the temperature below a specified limit (e.g., 25-30°C) using the reactor's cooling system.

  • After the addition is complete, add the oxidizing agent.

  • Gradually heat the reaction mixture to the target temperature (e.g., 90-100°C) and hold for several hours, monitoring the reaction progress.

  • Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution.

  • Isolate the crude this compound, often by steam distillation.

  • Purify the crude product by vacuum distillation.

Skraup Synthesis of this compound (Pilot Scale)

Reactants:

  • m-Toluidine

  • Glycerol

  • Sulfuric Acid

  • Ferrous Sulfate (moderator)

  • Oxidizing Agent (e.g., nitrobenzene)

Procedure:

  • Charge the reactor with m-toluidine, glycerol, and ferrous sulfate.

  • With vigorous stirring, slowly and carefully add concentrated sulfuric acid, ensuring the temperature is controlled.

  • Add the oxidizing agent.

  • Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and should be closely monitored. Be prepared to apply cooling to control the temperature.[1]

  • Once the initial exotherm subsides, continue to heat the mixture at reflux for several hours.

  • Cool the reaction mixture and dilute it with water.

  • Neutralize with a strong base (e.g., sodium hydroxide).

  • Isolate the product via steam distillation.[1]

  • Purify the crude product by vacuum distillation.

Quantitative Data

Synthesis Route Typical Reactants Key Reaction Conditions (Pilot Scale) Reported Yield Typical Purity
Doebner-von Miller m-Toluidine, Crotonaldehyde, HClTemperature: 90-110°C, Atmospheric Pressure60-75%95-98% (after purification)
Skraup m-Toluidine, Glycerol, H₂SO₄, NitrobenzeneTemperature: 120-140°C, Atmospheric Pressure, Ferrous sulfate moderator50-65%90-97% (after purification)
Friedländer 2-Amino-m-tolyl methyl ketone, AcetaldehydeBase or Acid Catalyst, Temperature: 80-150°C70-85%>98% (after purification)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Charge Reactor with Starting Materials start->reagents addition Controlled Addition of Reactants reagents->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress (IPC) heating->monitoring monitoring->heating Incomplete quench Quench/Neutralize monitoring->quench Complete extraction Product Isolation (e.g., Steam Distillation) quench->extraction purification Purification (e.g., Vacuum Distillation) extraction->purification end Final Product purification->end

Caption: A generalized experimental workflow for the pilot plant synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_side_reactions Are there significant side reactions or tar? check_completion->check_side_reactions Yes action_increase_time Increase reaction time or temperature. check_completion->action_increase_time No check_workup Are there losses during workup? check_side_reactions->check_workup No action_optimize_conditions Optimize temperature control and mixing. check_side_reactions->action_optimize_conditions Yes end Yield Improved check_workup->end No action_optimize_workup Optimize extraction and purification procedures. check_workup->action_optimize_workup Yes action_increase_time->end action_optimize_conditions->end action_optimize_workup->end

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Overcoming Poor Regioselectivity in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedländer Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in their experiments.

Troubleshooting Guides and FAQs

This section provides answers to common questions and solutions for specific issues encountered during the Friedländer synthesis, particularly when using unsymmetrical ketones which can lead to the formation of regioisomeric products.

Frequently Asked questions

Q1: What are the primary causes of poor regioselectivity in the Friedländer synthesis?

A1: Poor regioselectivity in the Friedländer synthesis typically arises when an unsymmetrical ketone is used as a reactant. This provides two different α-methylene groups that can react with the 2-aminoaryl aldehyde or ketone, leading to the formation of a mixture of quinoline (B57606) regioisomers. The reaction outcome is influenced by both kinetic and thermodynamic factors, which can be difficult to control under standard reaction conditions.

Q2: How does catalyst selection impact the regioselectivity of the reaction?

A2: Catalyst choice is a critical factor in controlling regioselectivity. Traditional acid or base catalysts often provide poor selectivity. However, specific catalysts have been developed to direct the reaction towards a single isomer. For instance, cyclic secondary amine catalysts, such as pyrrolidine (B122466) derivatives, have been shown to favor the formation of 2-substituted quinolines.[1] The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) is particularly effective, achieving high regioselectivity.[1][2] Ionic liquids, such as 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4), can also act as promoters for regiospecific synthesis.[3]

Q3: Can reaction conditions be modified to improve regioselectivity?

A3: Yes, optimizing reaction conditions can significantly improve regioselectivity. Key parameters to consider include:

  • Rate of reactant addition: Slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to increase regioselectivity in favor of the 2-substituted product when using amine catalysts.[1][2]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic product distribution. Higher temperatures have been shown to improve regioselectivity in some cases.[2]

Q4: Are there any substrate modifications that can direct the regioselectivity?

A4: Yes, modifying the ketone substrate by introducing a directing group is an effective strategy. By introducing a phosphonate (B1237965) group at one of the α-carbons of the ketone, the regioselectivity can be perfectly controlled.[4][5] This directing group favors the reaction at the carbon to which it is attached and can be subsequently removed.

Troubleshooting Specific Issues

Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of regioisomers Use of an unsymmetrical ketone with traditional acid or base catalysis.1. Catalyst Selection: Switch to a regioselective catalyst system. The use of the bicyclic amine catalyst TABO has been shown to provide high regioselectivity for the 2-substituted quinoline.[1][2] Alternatively, explore the use of ionic liquids like [Hbim]BF4 which promote regiospecific reactions.[3] 2. Substrate Modification: Introduce a directing group, such as a phosphoryl group, on the desired α-carbon of the ketone to direct the cyclization.[4][5]
The major product is the undesired regioisomer The reaction conditions (catalyst, temperature, solvent) favor the formation of the thermodynamically or kinetically preferred, but undesired, product.1. Optimize Reaction Conditions: Systematically vary the reaction temperature and solvent. Lower temperatures may favor the kinetic product, while higher temperatures can favor the thermodynamic product. 2. Controlled Addition: If using an amine catalyst like TABO, try a slow addition of the unsymmetrical ketone to the reaction mixture. This has been shown to enhance regioselectivity.[1][2]
Low yield of the desired regioisomer despite good selectivity While the selectivity is high, the overall reaction yield is poor due to side reactions or incomplete conversion.1. Catalyst Loading: Optimize the amount of catalyst used. 2. Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature to maximize yield without promoting side reactions. 3. Purification: Ensure that the work-up and purification procedures are efficient to minimize product loss.

Quantitative Data on Regioselective Friedländer Synthesis

The following table summarizes the quantitative data on yields and regioselectivity for different catalytic systems in the Friedländer synthesis with unsymmetrical ketones.

Catalyst/MethodReactantsProduct(s)Regiomeric RatioYield (%)Reference(s)
TABO 2-Amino-5-chlorobenzaldehyde and 2-butanone6-Chloro-2,3-dimethylquinoline and 6-Chloro-4-methyl-2-ethylquinoline≥84:1665-84 (isolated yield of single regioisomer)[2][6]
TABO 2-Aminonicotinaldehyde and 2-butanone2,3-Dimethyl-1,8-naphthyridine and 4-Methyl-2-ethyl-1,8-naphthyridineup to 96:465-84 (isolated yield of single regioisomer)[1][2]
[Hbim]BF4 2-Aminoacetophenone and Ethyl acetoacetateEthyl 2,4-dimethylquinoline-3-carboxylateRegiospecificExcellent yields[3][7]
Phosphoryl Directing Group 2-Aminobenzaldehyde and a phosphonate-substituted ketoneA single regioisomer of the corresponding quinolinePerfectly controlledHigh[5]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using TABO Catalyst [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the o-aminoaromatic aldehyde (1.0 equiv) and the TABO catalyst (0.1 equiv) in toluene.

  • Reactant Addition: Heat the solution to the desired temperature (e.g., 110 °C). Slowly add the unsymmetrical methyl ketone (1.2 equiv) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Maintain the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2-substituted quinoline.

Protocol 2: Regiospecific Friedländer Annulation using Ionic Liquid [Hbim]BF4 [3]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv) and the α-methylene ketone (1.2 equiv) in 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) as the solvent and promoter.

  • Reaction Conditions: Stir the mixture at a relatively mild temperature (e.g., 80-100 °C). The reaction can also be promoted by ultrasound irradiation at room temperature.[7]

  • Reaction Monitoring: Monitor the reaction for completion using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as ethyl acetate. The ionic liquid can often be recovered and reused.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.

Protocol 3: Regiocontrolled Synthesis using a Phosphoryl Directing Group [5]

  • Synthesis of the Phosphonate-Substituted Ketone: Prepare the α-phosphonate-substituted ketone using standard synthetic methods (e.g., Arbuzov reaction).

  • Friedländer Reaction: In a suitable solvent, react the 2-aminoaryl aldehyde or ketone (1.0 equiv) with the α-phosphonate-substituted ketone (1.1 equiv) in the presence of a base (e.g., potassium carbonate).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, perform a standard aqueous work-up.

  • Purification: Purify the resulting phosphonate-substituted quinoline by column chromatography.

  • Removal of the Phosphoryl Group (if desired): The phosphonate group can be removed in a subsequent step if the unsubstituted quinoline is the final target.

Visualizations

Friedlander_Regioselectivity_Troubleshooting start Poor Regioselectivity in Friedländer Synthesis unsym_ketone Using an unsymmetrical ketone? start->unsym_ketone sub_node1 Strategies to Improve Regioselectivity unsym_ketone->sub_node1 Yes no_issue Regioselectivity is not an issue with symmetrical ketones. unsym_ketone->no_issue No catalyst Catalyst Selection sub_node1->catalyst conditions Reaction Condition Optimization sub_node1->conditions substrate_mod Substrate Modification sub_node1->substrate_mod tabo Use Amine Catalyst (e.g., TABO) catalyst->tabo ionic_liquid Use Ionic Liquid (e.g., [Hbim]BF4) catalyst->ionic_liquid slow_addition Slow addition of ketone conditions->slow_addition temp_control Optimize temperature conditions->temp_control phosphoryl Introduce Phosphoryl Directing Group substrate_mod->phosphoryl end Achieve High Regioselectivity tabo->end ionic_liquid->end slow_addition->end temp_control->end phosphoryl->end

Caption: A troubleshooting workflow for addressing poor regioselectivity.

Regioselective_Strategies_Workflow start Start: Unsymmetrical Ketone sub_node_pathways Two Competing Reaction Pathways start->sub_node_pathways pathway_a Pathway A: Reaction at α-carbon sub_node_pathways->pathway_a pathway_b Pathway B: Reaction at α'-carbon sub_node_pathways->pathway_b product_a Regioisomer A pathway_a->product_a product_b Regioisomer B pathway_b->product_b sub_node_control Control Strategies catalysis Specific Catalysis (e.g., TABO) sub_node_control->catalysis directing_group Directing Group (e.g., Phosphoryl) sub_node_control->directing_group conditions Optimized Conditions (e.g., Slow Addition) sub_node_control->conditions catalysis->pathway_a Favors catalysis->pathway_b Suppresses directing_group->pathway_a Directs directing_group->pathway_b Blocks conditions->pathway_a Favors conditions->pathway_b Suppresses

Caption: Logical relationships of strategies for controlling regioselectivity.

References

Technical Support Center: Managing Thermal Decomposition During 3-Methylquinoline Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylquinoline. The following information is designed to help you anticipate and manage thermal decomposition during the distillation process, ensuring the purity and integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound, and why is thermal decomposition a concern?

A1: this compound has a high boiling point at atmospheric pressure, typically cited as 252-253 °C. Distilling at this temperature can lead to thermal decomposition, resulting in impurities, reduced yield, and a darkened product. To mitigate this, vacuum distillation is the recommended method for purification.

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely byproducts of thermal decomposition?

A3: The thermal decomposition of quinoline (B57606) compounds can result in a complex mixture of byproducts. While specific data for this compound is limited, studies on quinoline pyrolysis have identified products such as acetylene, benzonitrile, benzene, and HCN, which are indicative of ring-opening and fragmentation reactions.[1] During distillation, you may also observe the formation of higher molecular weight, tar-like substances due to polymerization.

Q4: How can I prevent thermal decomposition during distillation?

A4: The primary method to prevent thermal decomposition is to lower the distillation temperature by performing the distillation under vacuum. Additionally, minimizing the time the this compound is exposed to high temperatures and ensuring even heating can significantly reduce degradation. The use of a polymerization inhibitor or antioxidant can also be beneficial.

Q5: What are suitable polymerization inhibitors or antioxidants for this compound distillation?

A5: For thermally sensitive organic compounds, particularly those susceptible to radical-induced polymerization or degradation, hindered phenol (B47542) antioxidants are often used. A common and effective inhibitor is 4-tert-butylcatechol (B165716) (TBC), which is widely used as a polymerization inhibitor for reactive monomers.[2][3][4][5] Other hindered phenols, such as Butylated Hydroxytoluene (BHT), may also be effective.[6][7] These compounds act as radical scavengers, terminating the chain reactions that can lead to decomposition and polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

Issue Possible Cause Troubleshooting Steps
Product is dark or discolored Thermal decomposition or polymerization.- Reduce Distillation Temperature: Increase the vacuum to lower the boiling point. - Minimize Heating Time: Do not heat the distillation flask longer than necessary. - Use an Inhibitor: Add a small amount (e.g., 0.1% w/w) of a polymerization inhibitor like 4-tert-butylcatechol to the distillation flask.[2][3][4][5] - Ensure Even Heating: Use a heating mantle with a stirrer to prevent localized overheating.
Low Yield - Decomposition of the product. - Inefficient fractionation. - Leaks in the vacuum system.- Follow steps to prevent decomposition. - Improve Fractionation: Use a fractionating column (e.g., Vigreux or packed column) to better separate impurities. - Check for Leaks: Ensure all joints in your distillation setup are properly sealed.
Pressure Fluctuations - Leaks in the vacuum system. - Inconsistent vacuum source. - Bumping of the liquid.- Inspect all connections: Ensure all glassware joints and tubing are secure. - Use a reliable vacuum pump and a pressure regulator. - Ensure smooth boiling: Use a magnetic stirrer or boiling chips. For vacuum distillation, a stirrer is generally more effective.
Bumping or Uncontrolled Boiling Superheating of the liquid followed by rapid boiling.- Use a magnetic stirrer: This is the most effective way to ensure smooth boiling under vacuum. - Degas the sample: Before heating, apply the vacuum at room temperature for a few minutes to remove dissolved gases. - Ensure proper heating: Heat the flask gradually and evenly.

Data Presentation

Table 1: Boiling Point of this compound at Various Pressures

PressureBoiling Point (°C)
Atmospheric (760 mmHg)252-253
10 mmHg105-107

Note: This table illustrates the significant reduction in boiling point under vacuum, which is key to preventing thermal decomposition.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify this compound while minimizing thermal decomposition.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Cold trap (recommended)

  • Manometer

  • 4-tert-butylcatechol (optional, as inhibitor)

Procedure:

  • Preparation: Add the crude this compound and a magnetic stir bar to the round-bottom flask. If using an inhibitor, add a small amount of 4-tert-butylcatechol.

  • Apparatus Assembly: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating and Distillation: Once the desired vacuum is reached and stable, begin stirring and gradually heat the distillation flask using the heating mantle.

  • Fraction Collection: Collect any initial low-boiling fractions in a separate receiving flask. As the temperature stabilizes at the expected boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product.

  • Completion: Stop the distillation when the majority of the product has been collected and the temperature begins to rise or fall, or when the distillation rate significantly slows.

  • Shutdown: Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Thermal_Decomposition_Pathway This compound This compound High_Temperature High Temperature (Atmospheric Distillation) This compound->High_Temperature Heat Low_Temperature Low Temperature (Vacuum Distillation) This compound->Low_Temperature Heat under Vacuum Decomposition_Products Radical Intermediates Polymerization Tar Formation Ring Opening Fragmentation (e.g., Benzonitrile, Benzene) High_Temperature->Decomposition_Products Pure_3_Methylquinoline Pure_3_Methylquinoline Low_Temperature->Pure_3_Methylquinoline

Caption: Thermal decomposition pathway of this compound.

Troubleshooting_Workflow Start Distillation Issue Q1 Dark Product? Start->Q1 A1_Yes Reduce Temperature (Increase Vacuum) Q1->A1_Yes Yes A1_No Low Yield? Q1->A1_No No A1_Yes->A1_No A2_Yes Check for Leaks Improve Fractionation A1_No->A2_Yes Yes A2_No Pressure Fluctuations? A1_No->A2_No No A2_Yes->A2_No A3_Yes Check System Seal Ensure Smooth Boiling A2_No->A3_Yes Yes End Problem Resolved A2_No->End No A3_Yes->End

Caption: Troubleshooting workflow for this compound distillation.

Preventative_Measures center_node Preventing Decomposition measure1 Vacuum Distillation center_node->measure1 measure2 Temperature Control center_node->measure2 measure3 Use of Inhibitors (e.g., 4-TBC) center_node->measure3 measure4 Minimize Heating Time center_node->measure4 measure5 Inert Atmosphere (e.g., Nitrogen) center_node->measure5

Caption: Key preventative measures for thermal decomposition.

References

Technical Support Center: 3-Methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide for the synthesis of 3-Methylquinoline, a crucial intermediate for researchers, scientists, and professionals in drug development. This guide addresses common issues encountered during synthesis, offering solutions in a clear question-and-answer format, alongside detailed experimental protocols and quantitative data to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and versatile methods for synthesizing the quinoline (B57606) core of this compound are the Doebner-von Miller reaction and the Friedländer synthesis. The Doebner-von Miller reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound, while the Friedländer synthesis utilizes the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3][4]

Q2: I am experiencing a very low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in quinoline synthesis are a common issue and can stem from several factors.[5][6][7] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can significantly impact the yield.[5][7]

  • Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.

  • Side Reactions: The formation of unwanted byproducts, such as polymers and tars, consumes starting materials and reduces the yield of the desired product.[5]

  • Inefficient Purification: Product loss during workup and purification steps can lead to an apparent low yield.

Q3: My reaction mixture is forming a thick, dark tar, making product isolation difficult. How can I prevent this?

A3: Tar formation is a frequent problem, especially in the Doebner-von Miller synthesis, due to the strongly acidic and high-temperature conditions which can cause polymerization of reactants and intermediates.[8] To mitigate tar formation:

  • Control Reaction Temperature: Avoid excessive heat, as it can promote decomposition and polymerization.[9]

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound portion-wise can help control the reaction rate and minimize side reactions.

  • Use of a Moderating Agent: In reactions like the Skraup synthesis (a variation of the Doebner-von Miller), ferrous sulfate (B86663) can be added to control the exothermicity of the reaction.[8]

  • Alternative Catalysts and Solvents: Exploring milder catalysts or solvent-free conditions can sometimes reduce tar formation.[7]

Q4: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity for this compound?

A4: The formation of regioisomers is a challenge when using unsymmetrical ketones in the Friedländer synthesis. To favor the formation of this compound, consider the following:

  • Choice of Starting Materials: The selection of appropriate starting materials is crucial. For the Friedländer synthesis of this compound, reacting 2-aminobenzaldehyde (B1207257) with propionaldehyde (B47417) would be a direct approach.

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity. Experimenting with different acid or base catalysts may favor the desired isomer.

  • Protecting Groups: In some cases, a temporary protecting group can be used to block one of the reactive α-carbons on a ketone, directing the condensation to the desired position.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inappropriate catalyst or catalyst concentration.Screen different Brønsted or Lewis acid catalysts. Optimize catalyst loading.
Incorrect reaction temperature or time.Systematically vary the temperature and monitor the reaction progress using TLC. Consider using microwave irradiation to reduce reaction time.[7]
Presence of water in reagents or solvents.Use anhydrous solvents and ensure starting materials are dry, especially when using moisture-sensitive catalysts.
Formation of Tar/Polymers High reaction temperature.Maintain a controlled and optimized reaction temperature. Avoid localized overheating with efficient stirring.
High concentration of reactants.Consider a two-phase solvent system or slow, controlled addition of the carbonyl compound.
Difficult Purification Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC.
Formation of closely related side products.Optimize reaction conditions to minimize side reactions. Employ appropriate purification techniques such as column chromatography or recrystallization.
Product is an oil and difficult to crystallize.Purify by column chromatography. If impurities are acidic or basic, perform an acid-base wash during workup.[5]

Experimental Protocols

Doebner-von Miller Synthesis of this compound (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline and a suitable acid catalyst (e.g., hydrochloric acid or sulfuric acid).

  • Reagent Addition: Gently heat the mixture. Slowly add crotonaldehyde (B89634) dropwise from the dropping funnel with continuous stirring over a period of approximately one hour.

  • Oxidation: After the addition is complete, add an oxidizing agent such as nitrobenzene.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours.

  • Work-up: Cool the mixture and carefully neutralize it with a concentrated base solution (e.g., sodium hydroxide).

  • Purification: Perform steam distillation to separate the crude this compound. The organic layer of the distillate is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and further purified by distillation or column chromatography.[9]

Friedländer Synthesis of this compound (General Procedure)
  • Reaction Setup: To a round-bottom flask, add 2-aminobenzaldehyde, propionaldehyde, and a catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide).

  • Solvent: Add a suitable solvent, such as ethanol, or consider running the reaction under solvent-free conditions.[5][10][11]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) or use a microwave reactor. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization.[5]

Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction parameters. The following table provides a general overview of expected yields under different catalytic conditions for quinoline synthesis.

Synthesis Method Catalyst Solvent Temperature (°C) Typical Yield (%)
Doebner-von MillerHCl / H₂SO₄-100 - 14040 - 60
Friedländerp-TsOHSolvent-free80 - 12075 - 90
FriedländerKOHEthanolReflux60 - 85
FriedländerIodineSolvent-free10080 - 95
FriedländerLewis Acids (e.g., ZnCl₂)Various60 - 10070 - 92

Note: Yields are representative and can vary significantly based on the specific substrates and reaction scale.

Visual Guides

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Starting Materials (e.g., Aniline, Crotonaldehyde) setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction add_reagents Add Reagents and Catalyst setup_reaction->add_reagents heat_reflux Heat to Reflux / Desired Temperature add_reagents->heat_reflux monitor_tlc Monitor Reaction by TLC heat_reflux->monitor_tlc monitor_tlc->heat_reflux Incomplete cool_neutralize Cool and Neutralize Reaction monitor_tlc->cool_neutralize Reaction Complete extraction Liquid-Liquid Extraction cool_neutralize->extraction drying Dry Organic Layer extraction->drying purification Purify by Distillation or Chromatography drying->purification

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_side_reactions Analyze Crude Mixture for Side Products (TLC, NMR) start->check_side_reactions purify_reagents Purify or Replace Reagents check_reagents->purify_reagents Impurities Detected optimize_conditions Optimize Temperature, Time, and Catalyst Loading check_conditions->optimize_conditions Suboptimal check_side_reactions->optimize_conditions Side Products Present modify_workup Modify Work-up/Purification to Minimize Loss check_side_reactions->modify_workup Product Loss During Workup success Improved Yield optimize_conditions->success purify_reagents->success modify_workup->success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylquinoline. The following sections address common issues related to catalyst loading and provide detailed experimental protocols to facilitate the optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and versatile methods for synthesizing substituted quinolines, including this compound, are the Doebner-von Miller reaction and the Friedländer synthesis.[1] The Combes synthesis is also a viable, though less common, route.[2][3]

Q2: Why is optimizing catalyst loading crucial for this compound synthesis?

A2: Optimizing catalyst loading is critical for maximizing yield, minimizing side-product formation, and ensuring cost-effectiveness. Insufficient catalyst can lead to slow or incomplete reactions, while excessive catalyst can promote undesired side reactions, such as polymerization of reactants, and complicate product purification.[4]

Q3: What are the typical types of catalysts used for this compound synthesis?

A3: Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, indium(III) triflate, scandium(III) triflate) are commonly used to catalyze the synthesis of quinolines.[1][4][5] In recent years, heterogeneous catalysts and nanocatalysts have also been explored to facilitate easier catalyst recovery and promote greener synthesis.[6][7]

Q4: How does the choice of catalyst impact the reaction?

A4: The choice of catalyst can significantly influence reaction time, temperature requirements, and overall yield. For instance, strong Brønsted acids often require high temperatures, which can lead to the formation of byproducts.[4] Lewis acid catalysts may offer milder reaction conditions. The effectiveness of a particular catalyst is often substrate-dependent.[4]

Q5: Can increasing the catalyst loading always be expected to improve the yield?

A5: Not necessarily. While a certain amount of catalyst is essential, further increasing the loading beyond an optimal point may not lead to a better yield and can even be detrimental. High catalyst concentrations can sometimes lead to an increase in side reactions. It is crucial to find the optimal catalyst loading that provides the best balance between reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield of this compound Inactive or insufficient catalyst 1. Verify the activity and purity of your catalyst. 2. Systematically increase the catalyst loading in small increments (e.g., 1-2 mol%) to find the optimal concentration. 3. Consider switching to a different type of catalyst (e.g., from a Brønsted acid to a Lewis acid).[4]
Suboptimal reaction conditions 1. Ensure the reaction temperature is appropriate for the chosen catalyst. Some catalysts require higher temperatures to be effective. 2. Optimize the reaction time by monitoring the progress using TLC or GC. 3. If using a moisture-sensitive catalyst, ensure anhydrous conditions.
Formation of significant byproducts (e.g., tar or polymers) Excessive catalyst loading or harsh reaction conditions 1. Reduce the catalyst loading. High concentrations of strong acids are known to cause polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction.[4] 2. Consider a milder catalyst. 3. Optimize the reaction temperature; excessively high temperatures can lead to decomposition and side reactions.
Reaction is very slow or stalls Insufficient catalyst loading 1. Gradually increase the catalyst loading. 2. Ensure the catalyst is adequately dispersed in the reaction mixture. 3. Confirm that the chosen solvent is appropriate for the reaction and catalyst system.
Difficulty in reproducing results Inconsistent catalyst loading or quality 1. Ensure accurate and consistent measurement of the catalyst for each reaction. 2. Use a catalyst from a reliable source with a consistent purity. 3. If preparing the catalyst in-house, ensure the preparation method is standardized and reproducible.

Data on Catalyst Loading Optimization

The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. Below are examples of catalyst loading optimization for quinoline (B57606) synthesis.

Table 1: Friedländer Synthesis of Polysubstituted Quinolines using a Heterogeneous Catalyst [6]

Catalyst Loading (wt%)Yield (%)
572
10 97
1597
2097

Reaction Conditions: 2-aminoaryl ketone (1.0 mmol), α-methylene carbonyl (1.2 mmol), g-C3N4-CO-(CH2)3-SO3H catalyst, 100 °C, 4 hours, solvent-free.[6]

Table 2: Friedländer Synthesis using a Lewis Acid Catalyst [4]

CatalystCatalyst Loading (mol%)Yield (%)
In(OTf)₃275
In(OTf)₃5 92
In(OTf)₃1092

Reaction Conditions: 2-aminobenzophenone (B122507) (1 mmol), ethyl acetoacetate (B1235776) (1.2 mmol), 80 °C, 1 hour.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in this compound Synthesis via Doebner-von Miller Reaction

This protocol provides a general method for screening different loadings of an acid catalyst for the synthesis of this compound.

Materials:

Procedure:

  • In a series of reaction vessels, place aniline and the chosen solvent.

  • To each vessel, add a different loading of the acid catalyst (e.g., 5, 10, 15, 20 mol%).

  • Slowly add crotonaldehyde to each mixture with stirring.

  • Add the oxidizing agent.

  • Heat the reactions to the desired temperature and monitor their progress by TLC or GC.

  • After the reaction is complete, work up each reaction mixture by neutralizing the acid, extracting the product with an organic solvent, and drying the organic layer.

  • Analyze the yield of this compound for each catalyst loading to determine the optimal concentration.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline using a Lewis Acid Catalyst [4]

This protocol is for the synthesis of a substituted quinoline and can be adapted for this compound by using appropriate starting materials (e.g., 2-aminobenzaldehyde (B1207257) and propionaldehyde).

Materials:

Procedure:

  • To a dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add In(OTf)₃ (5 mol%) to the mixture.

  • Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Workflows

Doebner-von Miller Reaction Pathway

Doebner_von_Miller aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct Conjugate Addition crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct dihydroquinoline 1,2-Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration methylquinoline This compound dihydroquinoline->methylquinoline Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction for this compound synthesis.

Friedländer Synthesis Workflow

Friedlander_Workflow start Start: Combine Reactants (2-Aminobenzaldehyde & Propionaldehyde) and Catalyst reaction Heat Reaction Mixture (e.g., 80-120°C) start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Quench - Extract - Dry monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the Friedländer synthesis of this compound.

Catalyst Optimization Logic

Catalyst_Optimization start Initial Experiment (e.g., 5 mol% catalyst) evaluate Evaluate Yield and Purity start->evaluate low_yield Low Yield? evaluate->low_yield high_byproducts High Byproducts? low_yield->high_byproducts No increase_loading Increase Catalyst Loading (e.g., to 10 mol%) low_yield->increase_loading Yes decrease_loading Decrease Catalyst Loading (e.g., to 2 mol%) high_byproducts->decrease_loading Yes optimal Optimal Conditions Found high_byproducts->optimal No increase_loading->evaluate decrease_loading->evaluate

Caption: Decision-making workflow for optimizing catalyst loading in this compound synthesis.

References

Validation & Comparative

3-Methylquinoline vs. Other Methylquinoline Isomers: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline (B57606) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The position of a single methyl group on the quinoline scaffold can dramatically influence these properties. This guide provides an objective comparison of 3-Methylquinoline with its other positional isomers, focusing on their performance in key biological assays. While direct comparative quantitative data for some assays are limited in publicly available literature, this guide synthesizes the existing experimental evidence to provide a clear overview for researchers.

Performance Comparison in Biological Assays

The biological activity of methylquinoline isomers varies significantly depending on the position of the methyl group. Here, we summarize the available data on their tumor-initiating activity and genotoxicity.

Tumor-Initiating Activity

A key study assayed quinoline and all seven of its methyl-substituted isomers for tumor-initiating activity on the skin of SENCAR female mice. The results indicate a significant difference in the carcinogenic potential of these isomers.

CompoundTumor-Initiating ActivityPercentage of Mice with TumorsTumors per Animal
QuinolineSignificant53%0.73
2-MethylquinolineNot Significant--
This compound Not Significant - -
4-MethylquinolineSignificant45%0.90
5-MethylquinolineNot Significant--
6-Methylquinoline (B44275)Data Not Available--
7-MethylquinolineNot Significant--
8-Methylquinoline (B175542)Significant45%0.66

Data sourced from a study on the skin of SENCAR mice, with a total initiation dose of 7.5 mg per mouse for each compound[1].

This data clearly indicates that, under the conditions of this assay, this compound, along with the 2-, 5-, and 7-isomers, does not exhibit significant tumor-initiating activity, in stark contrast to quinoline itself and the 4- and 8-methylquinoline isomers[1].

Genotoxicity

Genotoxicity studies, which assess the ability of a chemical to damage genetic information such as DNA, also reveal differences among methylquinoline isomers. In mutagenicity assays using Salmonella typhimurium strain TA100 with metabolic activation, the following observations have been made:

  • This compound was found to be less mutagenic than quinoline[2].

  • 2-Methylquinoline also showed weaker mutagenicity than quinoline[2].

  • 4-Methylquinoline and 6-Methylquinoline were reported to be more mutagenic than quinoline[2].

  • 7-Methylquinoline had mutagenicity comparable to that of quinoline[2].

  • 5-Methylquinoline and 8-Methylquinoline were less mutagenic than quinoline[2].

Furthermore, in assays for unscheduled DNA synthesis (UDS) in rat hepatocytes, only 4- and 8-methylquinoline produced a positive response, while 2- and 6-methylquinoline did not[3]. This suggests a lower potential for this compound to cause DNA damage compared to some of its isomers.

Cytotoxicity and Antimicrobial Activity

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of quinoline derivatives. These can be adapted to perform comparative studies of methylquinoline isomers.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Methylquinoline isomers (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of each methylquinoline isomer. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Methylquinoline isomers

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of each methylquinoline isomer in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound in comparison to its isomers are not well-elucidated, quinoline derivatives, in general, are known to interfere with various cellular processes. The diagrams below illustrate a general experimental workflow for comparing the biological activities of these isomers and a hypothetical signaling pathway that could be investigated.

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Comparison c1 This compound a1 Cytotoxicity Assay (e.g., MTT) c1->a1 a2 Antimicrobial Assay (e.g., MIC Determination) c1->a2 a3 Genotoxicity Assay (e.g., Ames Test) c1->a3 c2 Other Methylquinoline Isomers (2-, 4-, 6-, 8-, etc.) c2->a1 c2->a2 c2->a3 d1 Determine IC50 / MIC Values a1->d1 a2->d1 d2 Compare Potency and Selectivity a3->d2 d1->d2 d3 Structure-Activity Relationship (SAR) Analysis d2->d3

Fig. 1: Experimental workflow for comparing methylquinoline isomers.

G MQ Methylquinoline Isomer Receptor Cell Surface Receptor MQ->Receptor Binds Kinase Tyrosine Kinase MQ->Kinase Inhibits? Receptor->Kinase Activates Pathway Downstream Signaling (e.g., MAPK/ERK) Kinase->Pathway Phosphorylates Transcription Transcription Factors Pathway->Transcription Activates Gene Gene Expression Transcription->Gene Regulates Response Cellular Response (Proliferation, Apoptosis, etc.) Gene->Response

Fig. 2: A hypothetical signaling pathway potentially affected by methylquinolines.

Conclusion

The available evidence strongly suggests that this compound possesses a distinct and potentially more favorable biological profile compared to several of its isomers, particularly concerning its lack of significant tumor-initiating activity and lower mutagenic potential. However, a comprehensive understanding of its comparative cytotoxicity and antimicrobial efficacy is hampered by the lack of direct, quantitative studies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such future investigations, which are crucial for fully elucidating the therapeutic potential of this compound and its isomers. Researchers are encouraged to perform side-by-side comparative assays to generate the data needed to build a complete structure-activity relationship profile for this important class of compounds.

References

Comparative analysis of 3-Methylquinoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Among its derivatives, 3-methylquinoline serves as a crucial intermediate in the synthesis of various bioactive compounds. The efficient and selective synthesis of this building block is therefore of significant interest. This guide provides a comparative analysis of prominent methods for the synthesis of this compound, offering insights into their underlying mechanisms, practical considerations, and reported efficiencies.

Comparative Overview of Synthesis Methods

The selection of a synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired yield, and tolerance to reaction conditions. This table summarizes the key aspects of classical and modern approaches.

Synthesis MethodKey ReagentsTypical Product ProfileReaction Temperature (°C)Reaction TimeTypical Yield (%)
Skraup Synthesis Aniline (B41778), Glycerol (B35011), Sulfuric Acid, Oxidizing AgentUnsubstituted or Substituted Quinolines110 - 1700.75 - 6 h14 - 47[1]
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst2- and/or 4-Substituted Quinolines8015 - 17 h18 - 37[1]
Combes Synthesis Aniline, β-Diketone, Acid Catalyst2,4-Disubstituted Quinolines60 - 105VariesModerate to Good[1]
Friedländer Synthesis 2-Aminoaryl Ketone, α-Methylene CarbonylPolysubstituted QuinolinesVariesVariesModerate to High[2]
Modern Catalytic Varies (e.g., Anilines, Alkynes)Specific regioisomersVariesVariesGenerally High

Classical Synthesis Methods

Traditional methods for quinoline synthesis, developed in the late 19th century, remain relevant for their simplicity and the use of readily available starting materials. However, they often suffer from harsh reaction conditions and the formation of side products.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing the quinoline core.[3] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822).[3] The reaction is notoriously exothermic and requires careful temperature control.[4]

Experimental Protocol (General for Quinoline): [4]

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate (B86663).[4]

  • Heat the mixture gently in a fume hood.

  • Slowly add nitrobenzene through the dropping funnel over 1-2 hours, maintaining the reaction temperature below 130-140 °C.

  • After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.[4]

  • Allow the mixture to cool and carefully pour it onto crushed ice.

  • Make the solution alkaline by the slow addition of concentrated sodium hydroxide (B78521) solution, with cooling.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.[4]

Reaction Pathway:

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 Dehydration Acrolein Acrolein H2SO4->Acrolein Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Dihydroquinoline->Oxidant Oxidation

Caption: General workflow of the Skraup quinoline synthesis.

Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[5][6] The reaction is typically catalyzed by a Brønsted or Lewis acid.[5]

Experimental Protocol (General for 2-Methylquinoline): [1]

  • Place a mixture of aniline and concentrated hydrochloric acid in a round-bottom flask.

  • Add crotonaldehyde (B89634) dropwise with stirring and cooling.

  • Heat the mixture under reflux for 3 hours.

  • After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.

  • Steam distill the resulting mixture.

  • Extract the distillate containing 2-methylquinoline (B7769805) with ether.

  • Dry the ether extract over anhydrous sodium sulfate and remove the solvent by distillation.

Reaction Pathway:

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Michael_Adduct Acid Acid Catalyst Cyclized_Intermediate Cyclized Intermediate Acid->Cyclized_Intermediate Michael_Adduct->Acid Acid-catalyzed cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: General workflow of the Doebner-von Miller reaction.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[7][8] The reaction proceeds through the formation of an enamine intermediate followed by cyclization.[7]

Experimental Protocol (General for 2,4-Dimethylquinoline): [1]

  • Mix aniline and acetylacetone (B45752) in a flask.

  • Slowly add concentrated sulfuric acid with cooling.

  • Heat the mixture on a water bath at 100°C for 30 minutes.

  • Pour the reaction mixture onto crushed ice and make it alkaline with a concentrated sodium hydroxide solution.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol.

Reaction Pathway:

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Acid Acid Catalyst Cyclized_Intermediate Cyclized Intermediate Acid->Cyclized_Intermediate Enamine->Acid Acid-catalyzed cyclization Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: General workflow of the Combes quinoline synthesis.

Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[9][10] This method allows for the synthesis of a wide variety of polysubstituted quinolines.[9]

Experimental Protocol (General): [9]

  • To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone and the active methylene (B1212753) compound.

  • Add the chosen acid or base catalyst.

  • The reaction can be carried out with or without a solvent.

  • Heat the mixture to the appropriate temperature.

  • After the reaction is complete, cool the mixture and work it up accordingly (e.g., extraction, crystallization).

Reaction Pathway:

Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Methylene_Compound α-Methylene Compound Methylene_Compound->Aldol_Adduct Catalyst Acid or Base Catalyst Unsaturated_Intermediate α,β-Unsaturated Intermediate Catalyst->Unsaturated_Intermediate Aldol_Adduct->Catalyst Catalyzed Condensation Quinoline Polysubstituted Quinoline Unsaturated_Intermediate->Quinoline Cyclization & Dehydration

Caption: General workflow of the Friedländer synthesis.

Modern Catalytic Methods

Recent advances in organic synthesis have led to the development of more efficient and selective methods for quinoline synthesis, often employing transition metal catalysts. These methods can offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

One notable modern approach involves the cobalt-catalyzed C-H bond activation and cyclization of anilines with alkynes to afford quinoline derivatives.[11] These reactions often proceed with high regioselectivity and can be performed under relatively mild conditions. Another strategy utilizes copper catalysis for the annulation of various starting materials to construct the quinoline core.[11]

While specific, detailed protocols for the synthesis of this compound using these modern methods are highly varied and depend on the specific catalytic system, the general workflow involves the combination of the starting materials in the presence of a catalyst and often an oxidant, followed by heating until the reaction is complete.

General Workflow for a Modern Catalytic Synthesis:

Modern_Catalytic_Synthesis Starting_Materials Starting Materials (e.g., Aniline, Alkyne) Reaction_Mixture Reaction Mixture Starting_Materials->Reaction_Mixture Catalyst Transition Metal Catalyst Catalyst->Reaction_Mixture Solvent_Additives Solvent & Additives Solvent_Additives->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Workup Workup & Purification Heating->Workup Product This compound Workup->Product

Caption: A generalized workflow for modern catalytic synthesis.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses offer straightforward routes from simple starting materials but often require harsh conditions. Modern catalytic methods provide milder and more efficient alternatives, with the potential for greater control over regioselectivity. The choice of the most appropriate method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is essential for the efficient production of this valuable chemical intermediate.

References

Validating the Structure of Synthesized 3-Methylquinoline: A Comparative Guide to NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 3-Methylquinoline, a key heterocyclic scaffold in medicinal chemistry. Experimental data and detailed protocols are presented to support the comparison.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the elucidation of organic molecule structures. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.

Experimental Data: ¹H and ¹³C NMR of this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. For comparison, the experimental data for the closely related this compound N-oxide is also provided.[1] The data for this compound is based on typical values and spectral databases.

Table 1: ¹H NMR Spectral Data

Proton This compound (Expected δ, ppm) This compound N-oxide (Experimental δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2~8.88.41s-
H4~8.07.52s-
H5~7.87.76d8.4
H6~7.57.55-7.63m-
H7~7.67.67ddd8.6, 6.9, 1.3
H8~8.18.66d8.7
CH₃~2.52.43s-

Table 2: ¹³C NMR Spectral Data

Carbon This compound (Expected δ, ppm) This compound N-oxide (Experimental δ, ppm)
C2~152137.0
C3~133131.2
C4~138125.6
C4a~128119.5
C5~129129.4
C6~127127.4
C7~129130.2
C8~129128.7
C8a~147139.7
CH₃~1918.7

Experimental Protocols

Synthesis of this compound via Doebner-von Miller Reaction

General Procedure:

  • Aniline (B41778) is dissolved in a mixture of concentrated hydrochloric acid and water.

  • The solution is heated, and crotonaldehyde (B89634) is added dropwise with stirring.

  • An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is added, and the mixture is refluxed for several hours.

  • After cooling, the reaction mixture is made alkaline with a sodium hydroxide (B78521) solution.

  • The product is then isolated by steam distillation and purified by fractional distillation or chromatography.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard pulse program (e.g., zg30).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Comparison with Other Structural Validation Methods

While NMR is the gold standard for structural elucidation, other spectroscopic techniques provide complementary information and can be used for initial characterization or confirmation.

Table 3: Comparison of Structural Validation Methods

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through bonds (COSY, HMBC), spatial proximity (NOESY).Unambiguous structure determination, information on stereochemistry and conformation.Lower sensitivity, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample requirement, rapid analysis.Does not provide direct information on connectivity or stereochemistry, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=N, C-H aromatic/aliphatic).Rapid and simple, non-destructive.Provides limited information on the overall molecular structure, spectra can be complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated π-systems.Simple and rapid, quantitative analysis.Provides very limited structural information, only applicable to chromophoric compounds.

Workflow for Synthesis and Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation Aniline Aniline Reaction Doebner-von Miller Reaction Aniline->Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction Crude Crude this compound Reaction->Crude Purification Purification (Distillation/Chromatography) Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Pure->NMR MS Mass Spectrometry (MS, HRMS) Pure->MS IR IR Spectroscopy Pure->IR Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the synthesis and structural validation of this compound.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide interconnected pieces of information that, when combined, lead to the complete structural elucidation of a molecule.

G cluster_techniques Spectroscopic Techniques cluster_info Derived Information Compound Synthesized Compound (this compound) NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spec. Compound->MS IR IR Spec. Compound->IR Framework C-H Framework Connectivity NMR->Framework MolWeight Molecular Weight Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Structure Final Structure Framework->Structure MolWeight->Structure FuncGroups->Structure

Caption: Logical flow of information from spectroscopic techniques to final structure.

References

A Comparative Guide to the Purity Assessment of 3-Methylquinoline: HPLC vs. Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the synthesis and quality control process. 3-Methylquinoline, a key intermediate in the synthesis of dyes, pharmaceuticals, and other industrial chemicals, is no exception. This guide provides an objective comparison of two common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into the principles of each method, present supporting experimental protocols, and compare their performance.

Melting Point Analysis: A Classical Indicator of Purity

Melting point determination is a fundamental and accessible technique for gauging the purity of a solid crystalline substance.[1] The underlying principle is that impurities disrupt the crystal lattice of a compound, which leads to a decrease in the energy required to break the crystalline structure.[2] This phenomenon, known as melting point depression, results in two key observations for an impure sample compared to a pure one: a lower melting point and a broader melting range.[2][3]

Pure this compound has a reported melting point in the range of 15-17 °C.[4] As this is close to standard ambient temperature, the analysis is often performed as a freezing point determination.

Data Presentation: Melting Point Observations

CharacteristicPure this compoundImpure this compound
Melting/Freezing Point Sharp, within a narrow range (e.g., 16-17 °C)Depressed (lower than the reference value)
Melting/Freezing Range Narrow (< 1 °C)Broad (> 2 °C)
Appearance Clear transition from solid to liquidGradual softening, presence of "sweating"

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the solid this compound sample is placed into a capillary tube, which is then sealed. For a freezing point determination, the liquid sample is placed in a small test tube with a thermometer or temperature probe.

  • Instrumentation: A calibrated melting point apparatus or a cooling bath is used.

  • Analysis:

    • For melting point: The capillary tube is heated at a slow, controlled rate (e.g., 1 °C/minute). The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

    • For freezing point: The liquid sample is cooled slowly with gentle stirring. The temperature is recorded at regular intervals. The freezing point is the temperature at which the temperature remains constant while the substance solidifies.

  • Comparison: The observed melting/freezing range is compared to the literature value for pure this compound.

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach

HPLC is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[5] For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.

While a specific, standardized HPLC method for this compound is not universally published, a robust method can be developed based on established protocols for related quinoline (B57606) derivatives.[5][6] A reverse-phase C18 column is a common and effective choice for separating aromatic compounds like quinolines.[5]

Data Presentation: Hypothetical HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)Purity (%)
Reference Standard 5.4599.9599.95
Synthesized Sample 5.4698.5098.50
3.12 (Impurity A)0.85
6.03 (Impurity B)0.65

Experimental Protocol: Reverse-Phase HPLC Method

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[5]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water or a buffer (e.g., phosphate (B84403) buffer at pH 3.0).[6] A gradient elution may be used for effective separation of unknown impurities.[5]

    • Standard and Sample Preparation: A reference standard of this compound is prepared in the mobile phase. The synthesized sample is also dissolved in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution from 30% ACN to 90% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detection at a wavelength of 318 nm.[7][8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Analysis: The chromatogram is integrated to determine the peak area for all components. The purity is calculated using the formula:

    • Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

Comparison of Purity Assessment Methods

FeatureMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)
Principle Melting point depression and range broadening due to impurities.[2]Chromatographic separation of components with quantification based on peak area.
Nature of Result Qualitative to semi-quantitative.Highly quantitative.
Sensitivity Low; generally requires >1% impurity to see a significant change.[1]High; can detect impurities at levels below 0.05%.[9]
Impurity Identification No; only indicates the presence of impurities.Possible, especially when coupled with a mass spectrometer (LC-MS).
Throughput Low to moderate.High, especially with an autosampler.
Required Equipment Basic melting point apparatus.Sophisticated HPLC system.
Sample Requirement Small (milligrams).Small (micrograms).
Expertise Required Minimal.Requires trained personnel for method development and operation.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_input Sample Handling cluster_analysis Analytical Methods cluster_decision Evaluation cluster_output Outcome Sample Synthesized this compound Sample MP Melting Point Analysis Sample->MP Initial quick check HPLC HPLC Analysis Sample->HPLC Quantitative assessment Decision Purity Specification Met? MP->Decision HPLC->Decision Pass Release for Further Use Decision->Pass Yes Fail Repurification / Re-synthesis Decision->Fail No

Caption: Workflow for the purity assessment of this compound.

Conclusion

Both melting point and HPLC analysis are valuable tools for the purity assessment of this compound, each with distinct advantages.

  • Melting point analysis is a rapid, inexpensive, and straightforward preliminary test for purity. A sharp melting point close to the literature value provides a good initial indication of a pure sample. However, it lacks sensitivity and provides no quantitative data or information about the nature of the impurities.[10]

  • HPLC analysis is the superior method for accurate, quantitative purity determination. It offers high sensitivity to detect trace impurities, provides precise quantification, and has the potential to identify unknown components when coupled with other detectors like mass spectrometry. While it requires more significant investment in equipment and expertise, it is the industry standard for quality control in pharmaceutical and research settings.

For a comprehensive purity assessment of this compound, a combination of these methods is often ideal. Melting point analysis can be used as a quick screening tool, followed by HPLC for rigorous, quantitative validation of purity before the compound is used in further applications.

References

A Comparative Analysis of the Reactivity of 3-Methylquinoline and Quinoline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Influence of Methyl Substitution on Quinoline's Chemical Behavior

For researchers, scientists, and professionals in drug development, a nuanced understanding of how structural modifications impact the reactivity of heterocyclic scaffolds is paramount. Quinoline (B57606), a privileged scaffold in medicinal chemistry, serves as a foundational structure for a myriad of therapeutic agents. This guide provides a comprehensive comparison of the reactivity of quinoline and its derivative, 3-methylquinoline, with a focus on electrophilic substitution and oxidation reactions. By examining the influence of the methyl group on the quinoline core, this document aims to provide actionable insights for synthetic strategy and drug design.

Executive Summary

The introduction of a methyl group at the 3-position of the quinoline ring system subtly modulates its reactivity profile. In electrophilic aromatic substitution reactions, the electron-donating nature of the methyl group is anticipated to enhance the reactivity of the carbocyclic ring, favoring substitution at the 5- and 8-positions. Conversely, in nucleophilic substitution, the methyl group is expected to have a minimal electronic effect on the pyridine (B92270) ring's reactivity. Oxidation reactions targeting the benzene (B151609) ring are expected to be influenced by the methyl group's presence, potentially altering reaction rates and product distribution. This guide presents available experimental data, detailed protocols, and mechanistic visualizations to elucidate these differences.

Electrophilic Aromatic Substitution: A Tale of Two Rings

Electrophilic attack on the quinoline nucleus predominantly occurs on the more electron-rich benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. The primary sites for substitution are positions 5 and 8.

The Activating Influence of the Methyl Group

The methyl group at the 3-position in this compound is an electron-donating group. Through an inductive effect, it increases the electron density of the entire quinoline ring system. This enhanced electron density makes the carbocyclic ring more susceptible to electrophilic attack compared to unsubstituted quinoline. Consequently, this compound is expected to be more reactive towards electrophiles.

Nitration: A Comparative Overview

Nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351).[1] Due to the activating effect of the methyl group, this compound is expected to undergo nitration under similar or milder conditions, likely affording a mixture of 3-methyl-5-nitroquinoline (B1617051) and 3-methyl-8-nitroquinoline (B2461559) in higher yields compared to the nitration of quinoline. While direct comparative quantitative data is scarce in the literature, the general principles of electrophilic aromatic substitution support this increased reactivity.

Table 1: Comparison of Nitration Products and Yields

CompoundReagentsProduct(s)Reported Yield (%)
QuinolineHNO₃ / H₂SO₄5-Nitroquinoline & 8-Nitroquinoline~90% (total)
This compoundHNO₃ / H₂SO₄3-Methyl-5-nitroquinoline & 3-Methyl-8-nitroquinolineData not available (Expected to be ≥ 90%)

Experimental Protocol: Nitration of Quinoline

  • Materials: Quinoline, Concentrated Nitric Acid (68%), Concentrated Sulfuric Acid (98%), Ice, Sodium Hydroxide (B78521) solution.

  • Procedure:

    • To a flask containing concentrated sulfuric acid, cool it to below 10°C in an ice bath.

    • Slowly add quinoline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 20°C.

    • Cool the mixture to 0°C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, continue stirring at 0-5°C for 1 hour.

    • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

    • The precipitated nitroquinolines are filtered, washed with cold water, and dried.

    • The mixture of 5- and 8-nitroquinoline can be separated by chromatography.

Representative Experimental Protocol: Nitration of this compound

  • Materials: this compound, Concentrated Nitric Acid (68%), Concentrated Sulfuric Acid (98%), Ice, Sodium Hydroxide solution.

  • Procedure:

    • Follow the same procedure as for quinoline, using equimolar amounts of this compound.

    • Due to the anticipated higher reactivity, the reaction time may be shorter, and it is crucial to maintain strict temperature control to avoid side reactions.

    • The workup and purification steps are analogous to those for the nitration of quinoline.

G cluster_quinoline Nitration of Quinoline cluster_3mq Nitration of this compound quinoline Quinoline q_intermediate Quinolinium ion quinoline->q_intermediate H₂SO₄ q_products 5-Nitroquinoline + 8-Nitroquinoline q_intermediate->q_products HNO₃/H₂SO₄ methylquinoline This compound mq_intermediate 3-Methylquinolinium ion methylquinoline->mq_intermediate H₂SO₄ mq_products 3-Methyl-5-nitroquinoline + 3-Methyl-8-nitroquinoline mq_intermediate->mq_products HNO₃/H₂SO₄

Figure 1: Nitration pathway of Quinoline and this compound.
Bromination: Halogenation of the Benzene Ring

Similar to nitration, the bromination of quinoline in the presence of a Lewis acid catalyst occurs on the benzene ring, yielding a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. The electron-donating methyl group in this compound is expected to accelerate this reaction as well.

Table 2: Comparison of Bromination Products and Yields

CompoundReagentsProduct(s)Reported Yield (%)
QuinolineBr₂ / AlCl₃5-Bromoquinoline & 8-BromoquinolineModerate to Good
This compoundBr₂ / AlCl₃3-Methyl-5-bromoquinoline & 3-Methyl-8-bromoquinolineData not available (Expected to be Good to Excellent)

Experimental Protocol: Bromination of Quinoline

  • Materials: Quinoline, Bromine, Aluminum Chloride (anhydrous), Carbon Disulfide (solvent), Sodium bisulfite solution.

  • Procedure:

    • Dissolve quinoline in carbon disulfide in a flask equipped with a reflux condenser and a dropping funnel.

    • Add anhydrous aluminum chloride to the solution.

    • Slowly add a solution of bromine in carbon disulfide dropwise with stirring.

    • After the addition is complete, reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and pour it into a solution of sodium bisulfite to destroy excess bromine.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent by distillation, and separate the isomeric bromoquinolines by chromatography.

Representative Experimental Protocol: Bromination of this compound

  • Materials: this compound, Bromine, Aluminum Chloride (anhydrous), Carbon Disulfide (solvent), Sodium bisulfite solution.

  • Procedure:

    • Follow the same procedure as for quinoline, using equimolar amounts of this compound.

    • The reaction may proceed more readily, potentially requiring shorter reaction times or milder conditions. Careful monitoring of the reaction progress by TLC is recommended.

    • The workup and purification steps are analogous to those for the bromination of quinoline.

G cluster_quinoline Bromination of Quinoline cluster_3mq Bromination of this compound quinoline Quinoline q_complex Quinoline-AlCl₃ Complex quinoline->q_complex AlCl₃ q_products 5-Bromoquinoline + 8-Bromoquinoline q_complex->q_products Br₂ methylquinoline This compound mq_complex This compound-AlCl₃ Complex methylquinoline->mq_complex AlCl₃ mq_products 3-Methyl-5-bromoquinoline + 3-Methyl-8-bromoquinoline mq_complex->mq_products Br₂

Figure 2: Bromination pathway of Quinoline and this compound.

Oxidation: Cleavage of the Benzene Ring

The oxidation of quinoline with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions leads to the cleavage of the benzene ring, affording pyridine-2,3-dicarboxylic acid (quinolinic acid). The pyridine ring is more resistant to oxidation due to its electron-deficient nature.

The presence of the methyl group in this compound introduces a site susceptible to oxidation. However, the primary oxidation pathway is still expected to be the cleavage of the benzene ring to form a substituted pyridine-2,3-dicarboxylic acid. The methyl group itself could also be oxidized to a carboxylic acid under harsh conditions, but this is generally a more difficult transformation for a methyl group on an aromatic ring compared to the cleavage of the benzene ring of quinoline. Therefore, the main oxidation product of this compound is expected to be 3-methylpyridine-2,3-dicarboxylic acid.

Table 3: Comparison of Oxidation Products

CompoundReagentsProduct
QuinolineKMnO₄ / H₂SO₄Pyridine-2,3-dicarboxylic acid
This compoundKMnO₄ / H₂SO₄3-Methylpyridine-2,3-dicarboxylic acid (Expected)

Experimental Protocol: Oxidation of Quinoline

  • Materials: Quinoline, Potassium Permanganate, Sulfuric Acid, Water, Sodium bisulfite.

  • Procedure:

    • In a flask, prepare a solution of quinoline in water and add sulfuric acid.

    • Heat the mixture and slowly add a solution of potassium permanganate in water.

    • Maintain the temperature and continue stirring until the purple color of the permanganate disappears.

    • Cool the reaction mixture and decolorize any remaining permanganate or manganese dioxide with a solution of sodium bisulfite.

    • The resulting solution is then worked up to isolate the pyridine-2,3-dicarboxylic acid.

Representative Experimental Protocol: Oxidation of this compound

  • Materials: this compound, Potassium Permanganate, Sulfuric Acid, Water, Sodium bisulfite.

  • Procedure:

    • The procedure is analogous to the oxidation of quinoline.

    • The reaction conditions, such as temperature and reaction time, may need to be optimized to achieve the desired product and minimize side reactions, including the potential oxidation of the methyl group.

G cluster_quinoline Oxidation of Quinoline cluster_3mq Oxidation of this compound quinoline Quinoline q_product Pyridine-2,3-dicarboxylic acid quinoline->q_product KMnO₄, H₂SO₄ methylquinoline This compound mq_product 3-Methylpyridine-2,3-dicarboxylic acid methylquinoline->mq_product KMnO₄, H₂SO₄

References

Spectroscopic Deep Dive: A Comparative Analysis of 3-Methylquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 3-methylquinoline and its key derivatives, offering insights into how substituent changes impact their spectral characteristics. The data presented is supported by detailed experimental protocols and visual workflows to facilitate replication and further investigation.

Introduction

Quinoline (B57606) and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] The addition of a methyl group at the 3-position to create this compound serves as a foundational modification, and further substitutions on this scaffold can significantly alter its physicochemical and biological properties. Spectroscopic analysis is a critical tool for elucidating these structural modifications and understanding their electronic consequences. This guide presents a comparative analysis of the UV-Vis, FT-IR, ¹H NMR, and Mass Spectrometry data for this compound and its selected chloro, nitro, and carboxylic acid derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. These derivatives were chosen to illustrate the effect of electron-withdrawing (-Cl, -NO₂) and electron-donating/conjugating (-COOH) groups at various positions on the quinoline ring.

Table 1: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Reference
This compound--Data not available
8-Nitroquinoline-275, 301, 315[4]
Quinoline-2-carboxylic acid derivativesMethanol, ChloroformNot specified[5]
Quinoline-7-carboxaldehyde-200-400[6]

Table 2: FT-IR Spectroscopic Data (Key Peaks, cm⁻¹)

CompoundC-H Stretch (Aromatic)C=N StretchC=C Stretch (Aromatic)Substituent-Specific PeaksReference
This compound~3050~1620~1580, 1500-[7]
2-Chloro-3-methylquinoline~306016221588C-Cl: 776[5]
2-Chloro-3-formyl-8-nitroquinoline30501628-C=O: 1693, NO₂: 1525[5]
8-Nitroquinoline---NO₂: Not specified[8]

Table 3: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)

CompoundH2H4H5H6H7H8MethylReference
This compound8.77.98.17.67.77.52.5[9]
2-Chloro-3-methyl-8-nitroquinoline-8.37.1-7.63 (m)7.1-7.63 (m)7.1-7.63 (m)-2.48[5]
8-Methylquinoline8.9498.1207.6537.4327.386-2.826[10]
6-Methylquinoline8.8438.0447.55-7.548.0042.523[11]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment IonsReference
This compound143142, 115[12]
2-Chloro-3-methylquinoline177/179Not specified[7][13]
8-Nitro-2-methylquinoline188130, 115[12]
8-Nitroquinoline174128, 116[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific experimental conditions may vary based on the instrument and sample properties.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the quinoline derivative is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. A dilution is then made to obtain a final concentration in the range of 1-10 µg/mL.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solvent.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Samples: The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer is used. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • Data Acquisition: The sample is placed in the instrument, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of key absorption bands are reported in wavenumbers (cm⁻¹).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the quinoline derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: The ¹H NMR spectrum is acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system. For volatile compounds, gas chromatography (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion or liquid chromatography (LC-MS) with an appropriate ionization source (e.g., electrospray ionization - ESI) is employed.

  • Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which provides characteristic fragmentation patterns. ESI is a soft ionization technique often used in LC-MS that typically yields the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Biological Activity and Potential Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, with significant research focused on their potential as anticancer agents.[14] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For example, some quinoline derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[15]

Below is a generalized workflow for assessing the anticancer activity of this compound derivatives and a conceptual signaling pathway that could be targeted.

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) characterization->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity apoptosis Apoptosis Assay (e.g., Flow Cytometry) cytotoxicity->apoptosis western_blot Western Blot for Protein Expression apoptosis->western_blot kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) western_blot->kinase_assay data_analysis Data Analysis & SAR kinase_assay->data_analysis Determine IC50

Caption: Workflow for anticancer screening of this compound derivatives.

The anticancer activity of certain quinoline derivatives can be attributed to their ability to interfere with critical cell signaling pathways. One such pathway is the VEGFR-2 signaling cascade, which is essential for angiogenesis, the formation of new blood vessels that tumors need to grow.

signaling_pathway Conceptual VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Quinoline This compound Derivative Quinoline->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline derivative.

Conclusion

The spectroscopic data presented in this guide highlight the influence of various substituents on the electronic environment of the this compound scaffold. Chloro and nitro groups, being electron-withdrawing, tend to shift proton signals downfield in the ¹H NMR spectra and introduce characteristic bands in the FT-IR spectra. Carboxylic acid groups introduce their own distinct spectral features. The observed biological activities of quinoline derivatives underscore the importance of these compounds in drug discovery. The provided experimental protocols and conceptual diagrams offer a framework for further research and development of novel this compound-based therapeutic agents. Further systematic studies correlating specific spectroscopic shifts with biological activity will be invaluable in designing next-generation quinoline drugs.

References

Benchmarking the efficiency of different catalysts for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the quinoline (B57606) scaffold, a privileged structure in medicinal chemistry and materials science, is a focal point of extensive research.[1][2] The efficiency of quinoline synthesis is critically dependent on the choice of catalyst, which influences reaction rates, yields, and environmental impact.[1] This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of optimal catalysts for specific synthetic needs.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst is measured by several parameters, including product yield, reaction time, and the conditions required (e.g., temperature, solvent). The following table summarizes the performance of representative catalysts from different classes—transition metals, metal-free systems, and nanocatalysts—in prominent quinoline synthesis reactions like the Friedländer annulation and acceptorless dehydrogenative coupling.[3][4][5]

Catalyst TypeCatalyst ExampleReaction TypeTypical SubstratesConditionsTimeYield (%)Key Advantages
Transition Metal Iron (Fe) Pincer ComplexAcceptorless Dehydrogenative Couplingα-2-Aminoaryl alcohols and secondary alcoholsToluene (B28343), 130 °C24 hUp to 94Earth-abundant, high atom economy.[3]
Transition Metal Indium(III) Triflate (In(OTf)₃)Friedländer Annulation2-Aminoarylketones and β-ketoestersSolvent-free, 80 °C0.5-2 h75-92High yields, short reaction times.[6]
Metal-Free [Hbim]BF₄ (Ionic Liquid)Friedländer Annulation2-Aminoaryl ketones and β-dicarbonylsSolvent-free, 100 °C3-6 h~93Recyclable, acts as both solvent and promoter.[7][8]
Metal-Free g-C₃N₄-SO₃HFriedländer Annulation2-Aminoaryl ketones and α-methylene carbonylsSolvent-free, 100 °C4 hUp to 97Heterogeneous, metal-free, reusable.[9]
Nanocatalyst Fe₃O₄@SiO₂-SO₃HFriedländer Annulation2-Aminoaryl ketones and carbonyl compoundsReflux, 110 °C45 min~91Highly active, reusable magnetic catalyst.[8]
Nanocatalyst ZnO/CNTFriedländer Condensation2-Amino-5-chlorobenzaldehyde and carbonylsSolvent-freeN/A24-99High surface area, enhanced reactivity.[10]

Visualizing Synthesis and Selection Strategies

To further clarify the processes involved in catalyst evaluation, the following diagrams illustrate a typical experimental workflow and a logical approach to catalyst selection.

Experimental_Workflow cluster_setup Reaction Setup cluster_process Execution & Analysis cluster_evaluation Evaluation A Reactant & Solvent Preparation B Catalyst Screening (Type & Loading) A->B C Condition Optimization (Temp, Time) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Product Isolation & Purification D->E F Characterization (NMR, MS, IR) E->F G Yield Calculation & Efficacy Comparison F->G H Catalyst Recyclability Test G->H H->B Reuse

Caption: General experimental workflow for catalyst efficacy comparison.[10]

Catalyst_Selection_Tree start Primary Goal? cost Low Cost & Atom Economy start->cost Economic Viability green Green Chemistry & Reusability start->green Sustainability mild Mild Conditions & High Throughput start->mild Process Efficiency fe_cat Iron (Fe) Catalysts cost->fe_cat nano_cat Heterogeneous Nanocatalysts green->nano_cat Easy Separation il_cat Ionic Liquids green->il_cat Recyclable Medium au_cat Gold (Au) or Indium (In) Catalysts mild->au_cat

Caption: Decision tree for selecting a quinoline synthesis catalyst.

Experimental Protocols

The following are generalized experimental protocols for two common quinoline synthesis methods. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.

Protocol 1: Friedländer Annulation using a Reusable Nanocatalyst

This protocol is based on typical procedures for Friedländer synthesis using a heterogeneous nanocatalyst, such as a magnetically separable iron oxide-based catalyst.[10][11]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Magnetic Nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (10-20 mg)

  • Ethanol (5 mL, if not solvent-free)

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (10-20 mg).

  • If the reaction is not performed solvent-free, add the appropriate solvent (e.g., ethanol, 5 mL).

  • The mixture is stirred and heated to the optimized temperature (e.g., 60-110 °C) for the required time (e.g., 15-120 minutes).[8][11]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. If a magnetic catalyst is used, it can be separated from the solution using an external magnet. Otherwise, the catalyst can be removed by filtration.[11]

  • If a solvent was used, remove it under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired quinoline derivative.

  • The recovered catalyst should be washed with a suitable solvent (e.g., ethanol), dried, and can then be reused for subsequent reactions to test its recyclability.[12]

Protocol 2: Acceptorless Dehydrogenative Coupling using an Iron Catalyst

This protocol describes a sustainable method for quinoline synthesis from alcohols, liberating only hydrogen and water as byproducts.[3]

Materials:

  • α-2-Aminoaryl alcohol (0.5 mmol)

  • Secondary alcohol (1.0 mmol)

  • Iron Pincer Complex Catalyst (1-5 mol%)

  • Anhydrous Toluene (3 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the α-2-aminoaryl alcohol (0.5 mmol), the secondary alcohol (1.0 mmol), and the iron catalyst (1-5 mol%).

  • Add anhydrous toluene (3 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 130 °C).

  • Stir the reaction for the designated time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate (B1210297) gradient) to isolate the polysubstituted quinoline product.

Conclusion

The landscape of quinoline synthesis is rich with diverse and efficient catalytic methods. For applications prioritizing cost-effectiveness and sustainability, earth-abundant metals like iron are excellent choices.[2][3] Metal-free systems, including ionic liquids and heterogeneous acid catalysts, offer green alternatives with high reusability.[9][13] Nanocatalysts provide superior activity and ease of separation, making them ideal for process chemistry.[1][11] Ultimately, the optimal catalyst is determined by the specific requirements of the target molecule and the overarching goals of the synthesis, whether they be yield, speed, cost, or environmental impact.

References

Cross-Validation of Analytical Methods for 3-Methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Methylquinoline is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data across different analytical techniques. This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound. These values are representative and may vary based on the specific instrumentation, column, and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 3.0%≤ 3.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.05 ng/mL
Specificity High (dependent on chromatographic resolution)Very High (based on mass-to-charge ratio)
Sample Throughput ModerateModerate to High
Cost ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system equipped with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

Mobile Phase Preparation:

  • A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.02 M phosphate (B84403) buffer, pH adjusted to 3.0) is typically used. The exact ratio should be optimized for the best separation. A common starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.[1]

Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[1]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on established procedures for the analysis of quinoline (B57606) compounds.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., a mid-polarity column like a DB-17 or equivalent) is recommended (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min.[1]

Temperature Program:

  • Inlet Temperature: 250°C[1]

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. This program should be optimized based on the specific instrument and column.

Injection:

  • Injection Mode: Splitless injection[1]

  • Injection Volume: 1 µL[1]

Mass Spectrometer Conditions:

  • MS Transfer Line Temperature: 280°C[1]

  • Ion Source Temperature: 230°C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Scan Range: m/z 50-300[1]

Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or dichloromethane.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 1-100 ng/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Prepare_Samples Prepare Standards & Samples Set_Criteria->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Performance Data Analyze_Samples->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Compare_Criteria Compare with Criteria Assess_Parameters->Compare_Criteria Document_Results Document Results Compare_Criteria->Document_Results

Figure 1: General Workflow for Analytical Method Validation.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_analysis Analysis cluster_comparison Comparison Method_A Method A (e.g., HPLC) Sample_Set Identical Sample Set Method_A->Sample_Set Method_B Method B (e.g., GC-MS) Method_B->Sample_Set Results_A Results from Method A Sample_Set->Results_A Results_B Results from Method B Sample_Set->Results_B Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Results_A->Statistical_Analysis Results_B->Statistical_Analysis Conclusion Conclusion on Method Comparability Statistical_Analysis->Conclusion

Figure 2: Logical Flow of a Cross-Validation Process.

References

In-Silico Prediction vs. Experimental Reality: A Comparative Guide to 3-Methylquinoline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational and experimental methodologies is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of in-silico predictions and experimental data concerning the bioactivity of 3-Methylquinoline. While direct head-to-head comparisons for this compound are limited in published literature, this guide synthesizes available data and uses closely related quinoline (B57606) derivatives as a case study to illustrate the synergy and divergence between predictive modeling and empirical validation.

This compound: An Overview of Predicted and Observed Bioactivity

This compound (CAS: 612-58-8) is a heterocyclic aromatic compound and a derivative of quinoline.[1][2][3] It serves as a versatile building block in the synthesis of more complex molecules, including dyes and pharmaceutical agents.[1] Evaluating its biological activity is a critical step in understanding its potential toxicological profile and therapeutic applications.

An initial in-silico assessment of this compound's drug-likeness, based on Lipinski's Rule of Five, predicted favorable pharmacokinetic properties, suggesting it has the potential to be an orally active drug in humans. This computational screening is a crucial first step in drug discovery, helping to filter out compounds with unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the process.

Conversely, experimental studies have highlighted genotoxic effects. This compound was reported to be mutagenic in Salmonella typhimurium strain TA100 with metabolic activation.[4] This finding underscores the necessity of experimental validation, as computational models of drug-likeness do not typically predict genotoxicity.

ParameterIn-Silico PredictionExperimental Data
Drug-Likeness Compliant with Lipinski's Rule of FiveNot directly applicable
Bioavailability Predicted to be highNot explicitly determined
Genotoxicity Not typically predicted by standard modelsMutagenic in S. typhimurium TA100 (with metabolic activation)[4]

Case Study: Quinoline Analogs Targeting EGFR

To illustrate a direct comparison between in-silico and in-vitro data, this guide presents findings from a study on a series of quinoline analogs designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This comparison highlights the predictive power of molecular docking in estimating the binding affinity of compounds, which often correlates with their experimentally determined potency.

Compound IDIn-Silico Docking Score (kcal/mol)Experimental IC50 (µM) against EGFR
4a -8.450.042
4b -8.760.031
4c -8.120.058
4d -9.230.019
4e -9.010.025
4f -9.580.015[5]
Doxorubicin (Standard) Not Applicable0.018[5]
Data sourced from a study on quinoline analogs as anticancer agents.[5] Lower docking scores indicate higher predicted binding affinity, and lower IC50 values indicate greater inhibitory potency.

The data reveals a strong correlation: compound 4f , with the most favorable docking score (-9.58 kcal/mol), also exhibited the most potent anticancer activity (IC50 = 0.015 µM), comparable to the standard drug Doxorubicin.[5] This exemplifies how in-silico techniques can effectively prioritize candidates for synthesis and experimental testing.

Methodologies: In-Silico and Experimental Protocols

In-Silico Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Protein and Ligand Preparation : The 3D crystal structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and charges are added to the protein structure. The 2D structure of the quinoline analog is converted to a 3D structure and its energy is minimized.[5]

  • Binding Site Definition : The active site for docking is defined, often based on the location of a co-crystallized ligand in the PDB structure.[6]

  • Docking Simulation : A program such as AutoDock or MOE is used to perform the docking, exploring various conformations of the ligand within the active site and calculating the binding energy for each.[5]

  • Pose Selection and Analysis : The docking pose with the lowest binding energy (docking score) is selected as the most probable binding mode. Key interactions, like hydrogen bonds and hydrophobic interactions, are analyzed.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells (e.g., a human breast cancer cell line) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., a quinoline derivative) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition : MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[7]

  • Absorbance Reading : The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Visualizing Workflows and Pathways

To further clarify the processes and biological context, the following diagrams are provided.

G cluster_insilico In-Silico Workflow cluster_invitro In-Vitro Workflow Target ID Target Identification (e.g., EGFR) Prep Ligand & Receptor Preparation Target ID->Prep Docking Molecular Docking Simulation Prep->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis Prediction Predicted Bioactivity (Docking Score) Analysis->Prediction Result Experimental Bioactivity (IC50 Value) Prediction->Result Comparison Synthesis Compound Synthesis Bioassay Bioactivity Assay (e.g., MTT Assay) Synthesis->Bioassay Cell Culture Cell Culture (e.g., Cancer Cell Line) Cell Culture->Bioassay Data Analysis Data Analysis (IC50 Calculation) Bioassay->Data Analysis Data Analysis->Result EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibition RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

References

Comparative study of the environmental impact of different quinoline synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline (B57606) and its derivatives is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. However, traditional synthesis methods often carry a significant environmental burden. This guide provides a comparative analysis of classical and modern quinoline synthesis routes, with a focus on their environmental impact, supported by experimental data and detailed protocols.

Classical vs. Green Synthesis Routes: An Overview

Historically, the synthesis of quinolines has relied on a handful of named reactions developed in the late 19th century. While effective, these methods often involve harsh reaction conditions, toxic reagents, and significant waste generation.[1][2] In response to growing environmental concerns, the principles of green chemistry have spurred the development of more sustainable alternatives that aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.[3][4]

Comparative Analysis of Classical Synthesis Routes

The Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are the most well-established methods for quinoline synthesis. The table below summarizes their key characteristics and provides a quantitative comparison of their theoretical atom economy.

FeatureSkraup SynthesisDoebner-von Miller SynthesisCombes SynthesisFriedländer Synthesis
Reactants Aniline (B41778), Glycerol (B35011), Oxidizing Agent (e.g., Nitrobenzene)[5]Aniline, α,β-Unsaturated Carbonyl Compound[3]Aniline, β-Diketone[6]2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene Group[7]
Catalyst/Reagents Concentrated H₂SO₄[5]Strong Acid (e.g., HCl, H₂SO₄) or Lewis Acid[3]Concentrated H₂SO₄[6]Acid or Base[7]
Reaction Conditions High Temperature, Strongly Acidic, Exothermic[5]High Temperature, Acidic[3]High Temperature, Acidic[6]Varies (can be mild)[7]
Key Byproducts Sulfuric acid waste, reduced oxidizing agent, tars[2]Polymerization products, acid waste[3]Water, acid waste[6]Water[7]
Atom Economy (%) ~70.1% (calculated for aniline + glycerol → quinoline)~87.7% (calculated for aniline + crotonaldehyde (B89634) → 2-methylquinoline)~81.4% (calculated for aniline + acetylacetone (B45752) → 2,4-dimethylquinoline)~78.2% (calculated for 2-aminobenzaldehyde (B1207257) + acetaldehyde (B116499) → quinoline)
Environmental Concerns Use of corrosive acid, toxic oxidizing agent, vigorous reaction[2]Potential for runaway polymerization, use of strong acids[3]Use of corrosive concentrated acid[6]Generally milder, but depends on catalyst and solvent choice[8]

Greener Alternatives for Quinoline Synthesis

Modern synthetic chemistry has introduced several strategies to mitigate the environmental impact of quinoline synthesis. These approaches often offer significant advantages in terms of reaction efficiency, safety, and waste reduction.

Green ApproachDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture.[2]Dramatic reduction in reaction times (minutes vs. hours), often leading to higher yields and cleaner reactions.[2]
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote the reaction through acoustic cavitation.Enhanced reaction rates, improved yields, and milder reaction conditions.
Nanocatalysis Uses catalysts in the nanometer size range, which exhibit high surface area and catalytic activity.[9]High efficiency, selectivity, and often reusability of the catalyst, leading to less waste.[9][10] Good to excellent yields (often 85-96%) are reported.[9]
Green Solvents Replaces traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids.[4]Reduced toxicity and environmental pollution; can sometimes enhance reaction rates and selectivity.[4]
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form the product, incorporating most or all of the atoms of the starting materials.High atom economy, reduced number of synthetic steps, and lower waste generation.[10]

Experimental Protocols

Skraup Synthesis of Quinoline

Materials:

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Add nitrobenzene as the oxidizing agent. The addition of a small amount of ferrous sulfate can help to control the exothermic reaction.

  • Heat the mixture gently. Once the reaction begins, it can become vigorous. Be prepared to cool the flask if necessary.

  • After the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours.

  • After cooling, dilute the mixture with water and neutralize the excess acid with a sodium hydroxide (B78521) solution.

  • The quinoline can then be isolated by steam distillation.

  • Purify the crude quinoline by distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline

  • Crotonaldehyde (or generate in situ from acetaldehyde)

  • Hydrochloric Acid or Sulfuric Acid

Procedure:

  • To a solution of aniline in aqueous hydrochloric or sulfuric acid, slowly add crotonaldehyde with stirring and cooling.

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and make it alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude quinaldine (B1664567) by steam distillation or extraction with an organic solvent.

  • Purify the product by distillation.

Friedländer Synthesis of Quinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (or another base catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide.

  • Slowly add acetaldehyde to the mixture with stirring.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield quinoline.[7]

Microwave-Assisted Friedländer Synthesis

Materials:

  • 2-Aminoaryl ketone

  • α-Methylene carbonyl compound

  • p-Toluenesulfonic acid monohydrate (catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, the product can be isolated and purified by standard methods such as column chromatography.

Visualizing the Comparison and Reaction Pathways

The following diagrams illustrate the logical workflow for comparing different quinoline synthesis routes and provide a schematic for the Friedländer synthesis.

cluster_input Inputs cluster_routes Synthesis Routes cluster_analysis Comparative Analysis cluster_output Output Target Quinoline Target Quinoline Classical Routes Classical Routes Target Quinoline->Classical Routes Green Routes Green Routes Target Quinoline->Green Routes Environmental Impact Environmental Impact Classical Routes->Environmental Impact Economic Viability Economic Viability Classical Routes->Economic Viability Practicality Practicality Classical Routes->Practicality Green Routes->Environmental Impact Green Routes->Economic Viability Green Routes->Practicality Optimal Route Optimal Route Environmental Impact->Optimal Route Economic Viability->Optimal Route Practicality->Optimal Route

Caption: Workflow for selecting an optimal quinoline synthesis route.

2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Condensation Aldol Condensation 2-Aminoaryl Ketone->Aldol Condensation Carbonyl with alpha-Methylene Carbonyl with alpha-Methylene Carbonyl with alpha-Methylene->Aldol Condensation Dehydration Dehydration Aldol Condensation->Dehydration alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone Dehydration->alpha,beta-Unsaturated Ketone Intramolecular Cyclization Intramolecular Cyclization alpha,beta-Unsaturated Ketone->Intramolecular Cyclization Dihydroquinoline Intermediate Dihydroquinoline Intermediate Intramolecular Cyclization->Dihydroquinoline Intermediate Aromatization Aromatization Dihydroquinoline Intermediate->Aromatization Quinoline Product Quinoline Product Aromatization->Quinoline Product

Caption: Simplified reaction pathway of the Friedländer synthesis.

Conclusion

The choice of a synthetic route for quinoline derivatives has significant implications for environmental impact, safety, and economic viability. While classical methods like the Skraup and Doebner-von Miller reactions are historically important, they are often associated with harsh conditions and the use of hazardous materials. The Friedländer and Combes syntheses can offer milder alternatives for producing more complex quinolines.

Modern green chemistry approaches, including microwave-assisted synthesis, nanocatalysis, and the use of green solvents, provide powerful tools to significantly reduce the environmental footprint of quinoline production. These methods often lead to shorter reaction times, higher yields, and a reduction in hazardous waste. For researchers and professionals in drug development, a thorough evaluation of these factors is crucial for selecting the most sustainable and efficient synthesis strategy. The adoption of greener methodologies not only aligns with the principles of sustainable science but can also lead to more efficient and cost-effective manufacturing processes.

References

A Head-to-Head Showdown: Unveiling the Antimicrobial Might of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Among the vast arsenal (B13267) of synthetic compounds, quinoline (B57606) derivatives have consistently demonstrated significant potential as potent antibacterial and antifungal agents. This guide provides a comprehensive, data-driven comparison of the antimicrobial activity of various quinoline derivatives, supported by detailed experimental protocols and mechanistic insights.

Comparative Antimicrobial Potency: A Quantitative Analysis

The antimicrobial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of several novel quinoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This head-to-head comparison allows for a clear assessment of their relative potencies.

Table 1: Antibacterial Activity of Quinoline Derivatives against Gram-Positive Bacteria (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureus (MRSA)Staphylococcus epidermidis (MRSE)Enterococcus faecalis (VRE)Clostridium difficileReference
Compound 2 3.03.03.0ND[1]
Compound 4 NDNDND2.0[1]
Compound 6 1.56.03.01.0[1]
Vancomycin NDNDND0.5[1]
Daptomycin ----[1]
Compound 6c 0.752.500.75ND[2]
Compound 6l NDNDNDND[2]
Compound 6o NDNDNDND[2]
Amikacin NDND128ND[3]
Cefuroxime 1.22>100NDND[3]
QQ1 1.221.22>100ND[3]
QQ2 2.441.2219.53ND[3]
QQ3 4.882.449.76ND[3]
QQ5 1.221.2219.53ND[3]
QQ6 1.222.444.88ND[3]

ND: Not Determined

Table 2: Antibacterial and Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeEscherichia coliPseudomonas aeruginosaBacillus cereusStaphylococcus sp.Aspergillus flavusAspergillus nigerFusarium oxysporumCandida albicansReference
Compound 2 12.5256.256.25NDNDNDND[4]
Compound 6 6.2512.53.123.1212.512.5256.25[4]
Compound 14 2.033.981.320.661.993.982.661.33[2]
Compound 17 5.293.982.641.32NDNDNDND[2]
Compound 20 3.982.661.330.66NDNDNDND[2]
Compound 23 2.641.330.661.32NDNDNDND[2]

ND: Not Determined

Experimental Protocols: Determining Antimicrobial Susceptibility

The data presented above was primarily generated using the broth microdilution method, a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Detailed Methodology for Broth Microdilution Assay:

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar (B569324) plates overnight at 37°C.

    • A few colonies are then transferred to a sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

    • The bacterial suspension is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Quinoline Derivative Solutions:

    • The synthesized quinoline derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

    • A series of two-fold serial dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

    • The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the quinoline derivative at which no visible bacterial growth is observed. This is typically assessed by visual inspection for turbidity.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of the quinoline derivatives.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (Overnight) start->bacterial_culture inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Microtiter Plate inoculum_prep->inoculation compound_prep Prepare Serial Dilutions of Quinoline Derivatives compound_prep->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination

Mechanism of Action: Targeting Bacterial DNA Synthesis

A significant number of quinoline derivatives exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.

  • DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication.[1]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.[1][5]

Quinolone antibiotics inhibit these enzymes by forming a stable ternary complex with the enzyme and the bacterial DNA.[1] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell, as they halt DNA replication and trigger the SOS response, a DNA damage repair system that, when overwhelmed, leads to cell death.[6]

The following diagram illustrates the signaling pathway of quinoline derivatives' inhibitory action on bacterial DNA gyrase and topoisomerase IV.

Quinolone_Mechanism cluster_cell Bacterial Cell cluster_replication DNA Replication & Topology cluster_effect Cellular Effect Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Replicated_DNA Replicated Catenated DNA Topo_IV->Replicated_DNA Topo_IV->DS_Breaks Stabilizes Cleavage Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Supercoiled_DNA->Relaxed_DNA Relaxation Decatenated_DNA Decatenated Daughter DNA Replicated_DNA->Decatenated_DNA Decatenation Replication_Block DNA Replication Blocked DS_Breaks->Replication_Block Cell_Death Cell Death Replication_Block->Cell_Death

Inhibition of DNA Gyrase/Topo IV

References

Safety Operating Guide

Proper Disposal Procedures for 3-Methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Methylquinoline is crucial for maintaining laboratory safety and ensuring environmental protection. This compound presents several health hazards, necessitating careful handling and adherence to regulated disposal protocols. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its associated waste should always occur within a certified chemical fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are readily accessible.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1]

  • Body Protection: A laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[1]

Hazard Summary for this compound

This compound is classified as a hazardous substance with multiple health risks. All personnel handling this chemical should be fully aware of its potential dangers.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity (Dermal) H312: Harmful in contact with skinMay cause adverse health effects if it comes into contact with the skin.[1][2][3][4]
Acute Toxicity (Inhalation) H332: Harmful if inhaledMay cause adverse health effects if inhaled.[1][2][3][4]
Skin Corrosion/Irritation H315: Causes skin irritationCan cause redness, itching, and inflammation of the skin upon contact.[1][2][3][4]
Serious Eye Damage/Irritation H318: Causes serious eye damageCan cause severe and potentially irreversible damage to the eyes.[1][2][3][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation may lead to irritation of the respiratory tract.[1][2][3][4]
Carcinogenicity H351: Suspected of causing cancerThere is limited evidence of carcinogenicity in animal studies.[1][3][4]
Germ Cell Mutagenicity H341: Suspected of causing genetic defectsThere is some suspicion that this chemical may cause genetic mutations.[1][2]

**Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[1]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste containing this compound. This includes:

  • Unused or surplus this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., glassware, plasticware).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Spill cleanup materials.

It is critical to not mix this compound waste with other incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) department for specific segregation guidelines.

Step 2: Waste Collection and Containerization

Use only approved hazardous waste containers that are chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Ensure the container is in good condition with a secure, leak-proof lid.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Keep the container closed at all times, except when adding waste.

Step 3: Handling Spills and Contaminated Materials

In the event of a spill, trained personnel wearing appropriate PPE should manage the cleanup.

  • Evacuate non-essential personnel from the area.[1]

  • Prevent the spill from spreading or entering drains.[1]

  • Absorb the spill with an inert material, such as sand, vermiculite, or a commercial chemical absorbent.[1]

  • Carefully collect the absorbed material and place it in a designated hazardous waste container.[1]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]

Contaminated items such as gloves, paper towels, and disposable labware should be collected in a separate, clearly labeled hazardous waste bag or container.[1]

Step 4: Storage of Hazardous Waste

Store containers of this compound waste in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Store containers locked up.[1][3][4][5]

Step 5: Arranging for Professional Disposal

Hazardous waste must be disposed of through a licensed and approved professional waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

  • Follow all institutional and regulatory procedures for the handover of hazardous waste.

Disposal of this compound must be conducted by offering surplus and non-recyclable solutions to a licensed disposal company.[1] Contaminated packaging should be disposed of as unused product.[1]

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Identify & Segregate This compound Waste B Step 2: Use Approved Hazardous Waste Container A->B C Label Container Correctly: 'Hazardous Waste, this compound' B->C E Step 4: Store Waste Securely in a Designated Area C->E D Step 3: Handle Spills & Contaminated Materials Safely D->E F Step 5: Contact EHS for Professional Disposal E->F G Waste Collected by Licensed Disposal Company F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methylquinoline, including detailed operational and disposal plans.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health risks. It is harmful if it comes into contact with the skin or is inhaled.[1][2] It is also suspected of causing cancer and genetic defects.[1] The compound can cause serious eye damage and skin and respiratory irritation.[1][2][3]

Hazard ClassificationGHS Category
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2[3]
Serious Eye Damage/Eye IrritationCategory 1[3]
CarcinogenicityCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE TypeSpecifications
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[1][4]
Body Protection A complete suit protecting against chemicals or a laboratory coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face supplied air respirator is recommended if it is the sole means of protection.[1]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area. For procedures with a risk of aerosol generation, use a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Handling Procedures:

  • Obtain and read all safety information before handling the substance.[1][8]

  • Avoid all contact with skin and eyes.[1][8]

  • Avoid inhaling vapor or mist.[1][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

  • Take off any contaminated clothing and wash it before reuse.[8]

Storage Plan:

  • Store in a cool, dry, and well-ventilated place.[1][5][8]

  • Keep the container tightly closed.[1][5][8]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Store locked up.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency and Disposal Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1][2]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill and Accidental Release Measures:

In the event of a spill, evacuate unnecessary personnel from the area.[5] Ensure adequate ventilation.[5] Prevent the spill from entering drains.[1] For liquid spills, absorb with an inert material such as sand or diatomaceous earth and collect for disposal.[1][5]

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect Absorbed Material contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

This compound Spill Response Workflow

Disposal Plan:

This compound and any contaminated materials must be disposed of as hazardous waste.[1] Do not allow the product to enter drains.[1]

  • Waste Collection: Collect waste in suitable, closed, and properly labeled containers.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

  • Institutional Procedures: Follow your institution's approved procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for waste pickup.[4]

  • Regulatory Compliance: Ensure disposal is in accordance with all applicable local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.